apo-Enterobactin
Description
N,N',N''-tris(2,3-dihydroxybenzoyl)-O-L-seryl-O-L-seryl L-serine has been reported in Streptomyces with data available.
Propriétés
Formule moléculaire |
C30H29N3O16 |
|---|---|
Poids moléculaire |
687.6 g/mol |
Nom IUPAC |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)/t16-,17-,18-/m0/s1 |
Clé InChI |
NTWRWGRCGVKQNS-BZSNNMDCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Dual Nature of Apo-Enterobactin: A Technical Deep Dive into its Pivotal Role in Bacterial Virulence
For Immediate Release
[City, State] – [Date] – In the intricate battle between pathogenic bacteria and their hosts, the struggle for essential nutrients like iron is a critical determinant of infection outcome. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted role of apo-enterobactin (B10823476), the iron-free form of the potent siderophore enterobactin (B1671361), in bacterial virulence. Beyond its canonical function in iron acquisition, this compound acts as a key signaling molecule that directly modulates the host immune response, highlighting its dual nature as both a crucial survival factor for bacteria and a trigger for host defense mechanisms.
The Central Role of Enterobactin in Iron Acquisition
Gram-negative bacteria, including prominent pathogens like Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae, have evolved sophisticated systems to thrive in the iron-limited environment of a mammalian host.[1] The host actively sequesters iron through proteins like transferrin and lactoferrin as a primary defense mechanism known as nutritional immunity.[1][2][3] To counteract this, these bacteria synthesize and secrete enterobactin, a cyclic tricatecholate siderophore with an exceptionally high affinity for ferric iron (Fe³⁺).[1][4] Enterobactin is one of the strongest known iron chelators, enabling bacteria to effectively scavenge iron from host proteins and the surrounding environment.[1][5][6]
The biosynthesis of enterobactin is a complex, multi-step enzymatic process encoded by the ent gene cluster, starting from the precursor chorismate.[1][5] This energetically expensive process is tightly regulated by the concentration of intracellular iron, primarily through the Ferric Uptake Regulator (Fur) protein.[1][7] Under iron-depleted conditions, the genes for enterobactin synthesis and transport are expressed, leading to the secretion of this compound.[1][8]
Once secreted, this compound binds to ferric iron in the extracellular space, forming the ferric-enterobactin (FeEnt) complex. This complex is then recognized by specific outer membrane receptors on the bacterial surface, such as FepA in E. coli, and transported into the periplasm in a process dependent on the TonB-ExbB-ExbD energy-transducing system.[1][5][8] Following transport across the inner membrane by an ABC transporter, the iron is released from the enterobactin scaffold through enzymatic cleavage by the ferric enterobactin esterase (Fes), making it available for essential bacterial processes.[1][8] The inability to produce or utilize enterobactin significantly attenuates the virulence of many bacterial pathogens.[1][2]
This compound as a Modulator of Host Immunity
Beyond its role as an iron scavenger, this compound has been identified as a pathogen-associated molecular pattern (PAMP) that can trigger a pro-inflammatory response in the host.[2][9] This iron-free form of enterobactin can induce the secretion of interleukin-8 (IL-8), a potent neutrophil-attracting chemokine, from intestinal epithelial cells.[2][10] This response is thought to be a mechanism by which the host can detect the presence of invading bacteria that are actively trying to acquire iron.
The host immune system has co-evolved to specifically counteract the action of enterobactin through the protein Lipocalin 2 (Lcn2), also known as siderocalin.[2][4][11] Lcn2 is an important component of the innate immune system that binds to both apo- and ferric-enterobactin with high affinity, effectively sequestering it and preventing its re-uptake by bacteria.[2][11] This sequestration starves the bacteria of iron, thereby inhibiting their growth and reducing their virulence.[2] Interestingly, the interaction between Lcn2 and enterobactin is a double-edged sword. While it serves as a host defense mechanism, some studies suggest that the Lcn2-enterobactin complex can be internalized by host cells, potentially modulating intracellular iron homeostasis and inflammatory signaling.[7][10]
Furthermore, this compound has been shown to act as an immunosuppressant by modulating the aryl hydrocarbon receptor (AhR) pathway, which can inhibit immune activation.[2][9] This highlights the complex and context-dependent immunomodulatory functions of this compound. The biological impact of enterobactin is therefore critically dependent on its iron-loading status.[2][9]
Quantitative Data on Enterobactin Interactions
The following tables summarize key quantitative data related to the function of enterobactin and its interaction with host components.
| Parameter | Value | Organism/System | Reference |
| Enterobactin Iron Binding Affinity (K) | 10⁵² M⁻¹ | In vitro | [1][5] |
| FepB (Periplasmic Binding Protein) Kd for Ferric-Enterobactin | 30 nM | E. coli | [12] |
| Lipocalin 2 (Siderocalin) Kd for Siderophores | ~0.4 nM | Mammalian | [4] |
| This compound IC50 for Myeloperoxidase (MPO) activity | ~1.0 µM | In vitro | [4] |
Table 1: Key binding affinities and inhibitory concentrations related to enterobactin function.
Signaling and Transport Pathways
To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The biosynthetic pathway of this compound from chorismate.
Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.
Caption: Interaction of this compound with the host immune system.
Key Experimental Protocols
Understanding the role of this compound in virulence relies on a set of key experimental methodologies. Detailed protocols for two fundamental assays are provided below.
⁵⁵Fe-Enterobactin Uptake Assay
This assay directly measures the ability of bacteria to take up iron using enterobactin.
Materials:
-
Bacterial strains (wild-type and mutants)
-
Iron-deficient growth medium (e.g., M9 minimal media with an iron chelator like 2,2'-dipyridyl)
-
⁵⁵FeCl₃ (radiolabeled ferric chloride)
-
Purified this compound
-
Filtration apparatus with 0.45 µm pore size membrane filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Preparation of ⁵⁵Fe-Enterobactin: Incubate a molar excess of this compound with ⁵⁵FeCl₃ in a suitable buffer to allow for the formation of the ⁵⁵Fe-enterobactin complex.
-
Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in an iron-deficient medium to induce the expression of iron uptake systems.
-
Uptake Assay:
-
Harvest the cells by centrifugation, wash with an iron-free buffer, and resuspend to a defined optical density.
-
Initiate the assay by adding a known concentration of ⁵⁵Fe-enterobactin to the cell suspension.
-
Incubate at the optimal growth temperature with agitation.
-
At various time points, take aliquots and immediately filter them through the membrane filters to separate the cells from the medium.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of ⁵⁵Fe taken up per unit of cells over time to determine the rate of iron uptake. Compare the rates between wild-type and mutant strains to assess the function of specific genes in enterobactin-mediated iron acquisition.[1]
Animal Models of Infection
Animal models are crucial for assessing the contribution of enterobactin to bacterial virulence in vivo.
General Protocol (Example: Murine Sepsis Model):
-
Bacterial Strains: Use a wild-type pathogenic strain and an isogenic mutant deficient in enterobactin biosynthesis (e.g., an entB mutant).
-
Animal Cohorts: Use age- and sex-matched mice (e.g., C57BL/6).
-
Infection:
-
Grow bacterial strains to mid-log phase, wash, and resuspend in sterile saline.
-
Infect cohorts of mice via a relevant route (e.g., intraperitoneal injection for sepsis) with a defined dose of either the wild-type or the mutant strain.
-
-
Monitoring: Monitor the mice for signs of illness, weight loss, and survival over a set period (e.g., 7-14 days).
-
Bacterial Load Determination:
-
At specific time points post-infection, euthanize a subset of mice from each group.
-
Aseptically harvest relevant organs (e.g., spleen, liver, blood).
-
Homogenize the tissues and plate serial dilutions on appropriate agar (B569324) plates to enumerate the number of colony-forming units (CFUs) per gram of tissue or milliliter of blood.
-
-
Data Analysis: Compare the survival curves and bacterial loads between the groups infected with the wild-type and mutant strains. A significant reduction in mortality and/or bacterial burden in the group infected with the enterobactin-deficient mutant indicates that enterobactin is a critical virulence factor in this infection model.[1]
Conclusion and Future Directions
This compound's role in bacterial virulence is a testament to the intricate co-evolutionary arms race between pathogens and their hosts. Its primary function in high-affinity iron acquisition is indispensable for bacterial survival in the iron-deplete host environment. Concurrently, its ability to modulate the host immune system, acting as both an inflammatory trigger and an immunosuppressant, adds a significant layer of complexity to host-pathogen interactions.
For drug development professionals, the enterobactin system presents a compelling target for novel antimicrobial strategies. These could include the development of inhibitors for enterobactin biosynthesis or transport, or the design of "Trojan horse" antibiotics that utilize the enterobactin uptake machinery to deliver cytotoxic agents into the bacterial cell. A deeper understanding of the immunomodulatory properties of this compound could also pave the way for new host-directed therapies that aim to bolster the immune response against invading pathogens. Continued research into the precise molecular mechanisms governing the dual functions of this compound will be crucial for translating these promising concepts into effective clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enterobactin - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
The Apo-Enterobactin Biosynthesis Pathway in E. coli: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the perpetual quest for essential nutrients, the Gram-negative bacterium Escherichia coli employs a sophisticated strategy to acquire iron, a metal critical for its survival and virulence. Central to this strategy is the biosynthesis of apo-enterobactin (B10823476), a high-affinity siderophore that scavenges ferric iron from the host environment with extraordinary efficiency. This technical guide provides a comprehensive exploration of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative kinetic parameters, and robust experimental protocols. This document is intended to serve as a critical resource for researchers aiming to understand and target this vital bacterial pathway for the development of novel antimicrobial agents.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-enzyme process that converts the primary metabolite chorismate, derived from the shikimate pathway, into a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine. This pathway is primarily encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF) and an associated thioesterase gene, entH.[1][2] The entire process is tightly regulated by the intracellular iron concentration, primarily through the Ferric Uptake Regulator (Fur) protein.[1]
The pathway can be conceptually divided into two major stages:
-
Formation of 2,3-dihydroxybenzoate (DHB): Chorismate is converted to the catechol precursor DHB through the sequential action of EntC, EntB, and EntA.[3]
-
Assembly of the Enterobactin (B1671361) Core: DHB is activated and condensed with L-serine in a multi-step process orchestrated by a non-ribosomal peptide synthetase (NRPS) machinery involving EntD, EntE, EntB (in a secondary role), and EntF, ultimately leading to the cyclized enterobactin molecule.[4][5]
Genes and Enzymes of the this compound Biosynthesis Pathway
The following table summarizes the genes and the corresponding enzymes involved in the this compound biosynthesis pathway in E. coli.
| Gene | Enzyme | Function |
| entC | Isochorismate Synthase | Catalyzes the conversion of chorismate to isochorismate.[6] |
| entB | Isochorismatase / Aryl Carrier Protein (ArCP) | A bifunctional enzyme. The N-terminal domain possesses isochorismatase activity, converting isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. The C-terminal domain functions as an ArCP. |
| entA | 2,3-dihydro-2,3-dihydroxybenzoate Dehydrogenase | Catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).[4] |
| entD | Phosphopantetheinyl Transferase | Transfers the 4'-phosphopantetheinyl moiety from Coenzyme A to the apo-ArCP domain of EntB and the apo-PCP domain of EntF, converting them to their active holo forms.[7] |
| entE | 2,3-dihydroxybenzoate-AMP Ligase | Activates DHB by adenylation and transfers it to the holo-ArCP domain of EntB.[8] |
| entF | Enterobactin Synthetase | A multi-domain NRPS that activates L-serine, condenses it with DHB from DHB-S-EntB, and catalyzes the trimerization and cyclization to form enterobactin.[1] |
| entH | Thioesterase | A proofreading enzyme that removes aberrant intermediates from the ArCP domain of EntB. |
Visualizing the Pathway and Regulatory Logic
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway in E. coli.
Experimental Workflow for Studying the Pathway
Caption: A typical experimental workflow for studying the this compound biosynthesis pathway.
Quantitative Data
Understanding the kinetic parameters of the enzymes in the this compound biosynthesis pathway is crucial for identifying rate-limiting steps and for the rational design of inhibitors.
| Enzyme | Substrate(s) | K_m | k_cat |
| EntC | Chorismate | 14 µM | 173 min⁻¹ |
| Isochorismate | 5 µM | 108 min⁻¹ | |
| EntB | Isochorismate | 14.7 µM | 600 min⁻¹ |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | 0.3 mM | 5550 min⁻¹[4] |
| EntD | apo-EntB | 6.5 µM | 5 min⁻¹ |
| EntE | 2,3-Dihydroxybenzoate (DHB) | 2.5 µM | 2.8 s⁻¹[8] |
| ATP | 430 µM | 2.8 s⁻¹[8] | |
| holo-EntB-ArCP | 2.9 µM | 2.8 s⁻¹[8] | |
| EntF | L-Serine (for ATP-PPi exchange) | 260 mM | 760 min⁻¹[6] |
| Reconstituted Synthetase | Overall Enterobactin Synthesis | - | 120-140 min⁻¹ |
| (EntB, EntE, EntF) |
Experimental Protocols
Recombinant Expression and Purification of His-tagged Ent Proteins
This protocol provides a general framework for the expression and purification of the enterobactin biosynthesis enzymes, which are often engineered to contain a polyhistidine (His) tag for affinity purification.
5.1.1 Expression
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the His-tagged ent gene of interest.
-
Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Incubation: Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C to enhance soluble protein expression.[9]
5.1.2 Purification
-
Cell Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer by dialysis or using a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Arnow Assay for Catechol Quantification
This colorimetric assay is used to quantify the total amount of catechol-containing compounds, including enterobactin and its precursors like DHB.
Reagents:
-
0.5 N HCl
-
Nitrite-Molybdate Reagent: 10% (w/v) sodium nitrite (B80452) and 10% (w/v) sodium molybdate (B1676688) in deionized water.
-
1.0 N NaOH
-
Standard: 2,3-dihydroxybenzoic acid (DHB) of known concentration.
Procedure:
-
To 1.0 mL of the sample (e.g., culture supernatant), add 1.0 mL of 0.5 N HCl.
-
Add 1.0 mL of the Nitrite-Molybdate Reagent and mix well.
-
Add 1.0 mL of 1.0 N NaOH and mix well. A red color will develop.
-
Measure the absorbance at 510 nm.
-
Quantify the concentration of catechols by comparing the absorbance to a standard curve prepared with DHB.
HPLC Analysis of Enterobactin and its Precursors
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enterobactin and its biosynthetic intermediates.
Sample Preparation:
-
Acidify the bacterial culture supernatant to pH ~2 with concentrated HCl.
-
Extract the catechols with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.
-
Pool the ethyl acetate fractions and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a small volume of methanol (B129727) or the initial mobile phase.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 316 nm (for the catechol moiety) and 220 nm (for the peptide backbone).
Conclusion
The this compound biosynthesis pathway in E. coli represents a highly coordinated and efficient system for iron acquisition, making it a critical virulence factor. This guide has provided a detailed overview of the molecular components, quantitative parameters, and experimental methodologies essential for its study. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies that target bacterial iron metabolism, offering a promising avenue to combat antibiotic resistance.
References
- 1. uniprot.org [uniprot.org]
- 2. Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Overexpression, purification, and characterization of isochorismate synthase (EntC), the first enzyme involved in the biosynthesis of enterobactin from chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Escherichia coli highly expressed entD gene complements the pfaE deficiency in a pfa gene clone responsible for the biosynthesis of long-chain n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and inhibition studies of dihydroxybenzoate-AMP ligase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to Apo-Enterobactin's Role in Host Immune Evasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate battleground of host-pathogen interactions, the competition for essential nutrients is a critical determinant of infectious disease outcomes. Iron, a vital cofactor for numerous cellular processes in both host and microbe, is a key focal point of this struggle. Vertebrate hosts employ a strategy of "nutritional immunity," sequestering iron to limit its availability to invading pathogens.[1][2][3] In response, many Gram-negative bacteria, including notorious pathogens like Escherichia coli and Salmonella enterica, have evolved sophisticated iron acquisition systems, the most powerful of which involves the secretion of high-affinity iron chelators called siderophores.[1][3][4]
Enterobactin (B1671361) stands out as the archetypal catecholate siderophore, boasting an exceptionally high affinity for ferric iron (Fe³⁺), enabling bacteria to scavenge this essential metal from the host environment.[5][6] However, the role of enterobactin extends far beyond simple iron acquisition. In its iron-free form, apo-enterobactin (B10823476), this molecule acts as a potent modulator of the host immune system, employing a variety of strategies to evade and manipulate host defenses. This technical guide provides an in-depth examination of the multifaceted roles of this compound in host immune evasion, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Data on this compound-Host Interactions
The interaction of this compound with host immune components has been quantified in several studies. The following tables summarize key data on binding affinities and inhibitory concentrations, providing a framework for understanding the potency of these interactions.
| Interaction | Host Protein | Quantitative Parameter | Value | References |
| Binding Affinity | Lipocalin 2 (Siderocalin) | Dissociation Constant (Kd) | ~0.4 nM | [6] |
| Enzymatic Inhibition | Myeloperoxidase (MPO) | IC50 (estimated) | ~1.0 µM | [6] |
| Pro-inflammatory Response | Human Respiratory Epithelial Cells (A549) | IL-8 Secretion (Effective Concentration) | >50 µM | [7] |
| Pro-inflammatory Response Potentiation | Human Respiratory Epithelial Cells (A549) with Siderocalin | IL-8 Secretion (Effective Concentration) | 10 µM (Siderocalin) + 40 µM (this compound) | [7] |
Core Mechanisms of this compound in Immune Evasion
This compound employs a multi-pronged approach to subvert the host immune response, targeting key cellular players and signaling pathways.
Sequestration by Lipocalin 2 (Siderocalin) and Pro-inflammatory Signaling
A primary host defense against enterobactin is the innate immune protein Lipocalin 2 (Lcn2), also known as siderocalin.[4][8][9] Lcn2 is a soluble protein secreted by various cell types, including neutrophils and epithelial cells, in response to infection.[2][8] It possesses a high-affinity binding pocket for catecholate-type siderophores like enterobactin, effectively sequestering them and preventing bacterial iron uptake.[4][8][9]
Intriguingly, the interaction between Lcn2 and this compound can also trigger a pro-inflammatory response. In human respiratory epithelial cells, the complex of Lcn2 and aferric (iron-free) enterobactin potentiates the secretion of the chemokine Interleukin-8 (IL-8), a potent neutrophil chemoattractant.[6][7][10] This suggests that the host can recognize the presence of siderophores as a danger signal, initiating an inflammatory cascade to combat the infection.[7] However, this inflammatory response can also be a double-edged sword, potentially contributing to tissue damage if not properly regulated.
Dampening of Neutrophil Antimicrobial Functions
Neutrophils are frontline phagocytes of the innate immune system, employing a formidable arsenal (B13267) of antimicrobial weapons. This compound has been shown to directly interfere with several of these critical functions.
-
Inhibition of Myeloperoxidase (MPO): MPO is a key enzyme in neutrophils that generates highly reactive antimicrobial oxidants.[6] this compound acts as a potent inhibitor of MPO, thereby suppressing the generation of reactive oxygen species (ROS) and impairing the killing of phagocytosed bacteria.[6]
-
Suppression of Neutrophil Extracellular Traps (NETs): NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The formation of NETs is a ROS-dependent process. By inhibiting ROS production, this compound consequently suppresses the formation of NETs, allowing bacteria to evade this extracellular trapping mechanism.[11]
Modulation of Macrophage Responses
Macrophages are versatile immune cells that can adopt different functional phenotypes. This compound has been shown to disrupt macrophage iron homeostasis and polarization, creating a more favorable environment for intracellular bacterial survival.[12] By chelating intracellular iron, this compound can impair the iron-dependent antimicrobial effector mechanisms of macrophages.[12]
Immunosuppression via the Aryl Hydrocarbon Receptor (AhR)
Recent evidence has uncovered a novel immunosuppressive role for this compound through its interaction with the Aryl Hydrocarbon Receptor (AhR).[4][13] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. This compound can inhibit the activation of AhR, leading to a suppression of certain immune functions and promoting bacterial sepsis.[4][13][14] This highlights a sophisticated mechanism by which bacteria can actively downregulate host immune surveillance.
Experimental Protocols
This section provides an overview of key experimental methodologies for investigating the interactions of this compound with the host immune system.
Siderocalin-Enterobactin Binding Assay (Fluorescence Quenching)
Objective: To determine the binding affinity of siderocalin (Lcn2) for this compound.
Methodology:
-
Protein and Ligand Preparation: Recombinantly express and purify siderocalin. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Fluorescence Titration: In a fluorescence cuvette, add a fixed concentration of siderocalin in a suitable buffer (e.g., PBS, pH 7.4).
-
Data Acquisition: Measure the intrinsic tryptophan fluorescence of siderocalin (excitation ~280 nm, emission ~340 nm).
-
Titration: Sequentially add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.
-
Data Analysis: Record the fluorescence intensity at each this compound concentration. The binding of this compound to siderocalin will quench the tryptophan fluorescence. Plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Neutrophil Extracellular Trap (NET) Quantification Assay
Objective: To quantify the effect of this compound on NET formation.
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed the isolated neutrophils in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the neutrophils with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
NET Induction: Stimulate NET formation using a known inducer, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Quantification:
-
Fluorometric Assay: After a suitable incubation time (e.g., 3-4 hours), add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. Measure the fluorescence intensity, which is proportional to the amount of extracellular DNA released during NETosis.
-
Immunofluorescence Microscopy: Alternatively, fix the cells, permeabilize, and stain for key NET components, such as citrullinated histone H3 and neutrophil elastase, along with a DNA counterstain (e.g., DAPI). Visualize and quantify the area of NETs using fluorescence microscopy.
-
-
Data Analysis: Compare the fluorescence intensity or NET area in the this compound-treated groups to the untreated control.
IL-8 Secretion Assay (ELISA)
Objective: To measure the secretion of IL-8 from epithelial cells in response to this compound.
Methodology:
-
Cell Culture: Culture human epithelial cells (e.g., A549 respiratory epithelial cells or HT-29 intestinal epithelial cells) to confluence in a 24-well plate.
-
Treatment: Treat the cells with different concentrations of this compound, with or without the addition of equimolar concentrations of siderocalin and/or ferric iron. Include appropriate controls (e.g., vehicle control, siderocalin alone, ferric iron alone).
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a commercially available IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-8 in each sample. Compare the levels of IL-8 secretion across the different treatment groups.
Conclusion and Future Directions
This compound is a remarkable example of a bacterial virulence factor with a dual function. Beyond its primary role in iron acquisition, it is a sophisticated modulator of the host immune system. By disarming neutrophils, manipulating macrophage responses, and actively suppressing immune signaling pathways, this compound significantly contributes to the ability of pathogenic bacteria to establish and maintain infections.
A deeper understanding of the intricate interplay between this compound and the host immune system is paramount for the development of novel therapeutic strategies. Targeting the immunomodulatory functions of this compound, in addition to its iron-scavenging capabilities, could represent a promising avenue for the development of new anti-infective agents. Future research should focus on further elucidating the molecular details of this compound's interaction with host receptors and signaling molecules, which may unveil new vulnerabilities to be exploited in the ongoing arms race between host and pathogen.
References
- 1. The Iron Tug-of-War between Bacterial Siderophores and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterobactin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Interleukin-8 Secretion in Response to Aferric Enterobactin Is Potentiated by Siderocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Bacterial Siderophores Hijack Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
An In-depth Technical Guide on the Discovery and History of the Siderophore Enterobactin
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enterobactin (B1671361), a cyclic tricatecholate siderophore, represents a pinnacle of microbial iron acquisition strategies. Since its discovery in 1970, it has served as a paradigm for understanding high-affinity iron chelation and transport. Produced predominantly by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, enterobactin's unparalleled affinity for ferric iron (Fe³⁺) allows these microorganisms to thrive in iron-depleted environments, including within a host organism. This technical guide provides a comprehensive exploration of the discovery, history, physicochemical properties, biosynthesis, and mechanism of action of enterobactin. Detailed experimental protocols for its characterization and diagrams of key pathways are presented to facilitate further research and therapeutic development.
Discovery and History
The discovery of enterobactin in 1970 was a landmark in microbiology, independently achieved by two research groups. I. G. O'Brien, F. Gibson, and their colleagues isolated the compound from Escherichia coli and named it "enterochelin".[1] Simultaneously, J. R. Pollack and J. B. Neilands identified the same molecule in Salmonella typhimurium, naming it "enterobactin".[2] Both groups correctly identified its function as an iron transport compound, secreted in response to iron deficiency.[1]
Initial characterization revealed its structure as a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[1] However, the definitive three-dimensional structure of the ferric-enterobactin complex remained elusive for over four decades. It was not until the use of racemic crystallography, where the natural ferric enterobactin was co-crystallized with its synthetic enantiomer, that the precise atomic arrangement was determined.[3][4] This breakthrough provided critical insights into its remarkable stability and the stereochemistry at the iron center.[4]
Physicochemical Properties of Enterobactin
Enterobactin's defining characteristic is its extraordinary affinity for ferric iron, the highest of any known siderophore.[5] This allows it to effectively sequester iron from host iron-binding proteins like transferrin and lactoferrin.
Table 1: Physicochemical and Thermodynamic Properties of Enterobactin
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₇N₃O₁₅ | [5][6] |
| Molecular Weight | 669.55 g/mol | [5][6] |
| CAS Number | 28384-96-5 | [5] |
| Appearance | Solid | [5] |
| Solubility | Slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) | [5] |
| Fe³⁺ Formation Constant (K) | 10⁵² M⁻¹ | [5] |
| Reduction Potential (Fe³⁺/Fe²⁺-Ent) vs NHE | -0.57 V at pH 6.0 | [5] |
| -0.79 V at pH 7.4 | [5] | |
| -0.99 V at pH > 10.4 | [5] |
Table 2: Quantitative Data on Enterobactin Production in E. coli
| Strain | Condition | Method | Enterobactin Concentration (µM) | Reference |
| Wild-type E. coli | Iron-limited medium | Arnow Assay | 35 ± 6 Arnow units | [1] |
| ahpC mutant E. coli | Iron-limited medium | Arnow Assay | 12 ± 5 Arnow units | [1] |
| E. coli OQ866153 | Optimized conditions | CAS Assay | 87.15% Siderophore Units | [1][7] |
Biosynthesis and Regulation
Enterobactin is synthesized from the precursor chorismate, a product of the shikimate pathway. The biosynthesis is orchestrated by a series of enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).
Signaling Pathway for Enterobactin Biosynthesis Regulation
The production of enterobactin is tightly regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a transcriptional repressor, binding to the promoter region of the ent genes and inhibiting their expression.[8][9] Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to its inactivation and the subsequent transcription of the ent genes.[8][9]
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection (Qualitative)
This assay is a universal method for detecting siderophores based on their ability to remove iron from a dye complex, resulting in a color change.[3][10]
Materials:
-
CAS solution
-
HDTMA (hexadecyltrimethylammonium bromide) solution
-
FeCl₃ solution
-
Minimal media agar (B569324) (e.g., M9)
-
Bacterial culture
Protocol:
-
Prepare CAS Agar:
-
Prepare the CAS assay solution by mixing solutions of CAS, HDTMA, and FeCl₃.[1]
-
Autoclave a suitable agar medium (e.g., M9 minimal agar).
-
Cool the agar to approximately 50°C.
-
Aseptically add the CAS assay solution to the molten agar (typically a 1:9 ratio) and mix gently.[1]
-
Pour the CAS agar plates.[1]
-
-
Inoculation:
-
Spot-inoculate the bacterial strain onto the center of the CAS agar plate.
-
-
Incubation:
-
Incubate the plates under conditions appropriate for the bacterial strain.
-
-
Observation:
-
A color change from blue to orange/yellow around the colony indicates siderophore production.
-
Arnow Assay for Catechol Quantification
The Arnow assay is a colorimetric method specific for the quantification of catechol-containing compounds like enterobactin.[11][12]
Materials:
-
Sample containing enterobactin
-
0.5 M HCl
-
Nitrite-molybdate reagent (10 g/L sodium nitrite (B80452) and 10 g/L sodium molybdate (B1676688) in water)
-
1 M NaOH
-
Spectrophotometer
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
Protocol:
-
Sample Preparation:
-
Prepare a solution of the sample containing enterobactin.[11]
-
-
Reagent Addition:
-
Measurement:
-
Measure the absorbance of the solution at 515 nm.[11]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of DHBA.
-
Determine the concentration of enterobactin in the sample by comparing its absorbance to the standard curve.
-
Extraction and Purification of Enterobactin
This protocol is based on early methods for isolating enterobactin from bacterial culture supernatants.[11][13]
Materials:
-
Bacterial culture supernatant
-
Concentrated HCl
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Methanol
-
Rotary evaporator
-
Chromatography system (e.g., Sephadex LH-20)
Protocol:
-
Culturing and Harvesting:
-
Grow an enterobactin-producing bacterial strain in a low-iron minimal medium to induce siderophore production.[11]
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
-
Extraction:
-
Acidify the supernatant to approximately pH 2 with concentrated HCl.[14]
-
Extract the acidified supernatant with an equal volume of ethyl acetate.[14]
-
Separate the organic (ethyl acetate) phase.
-
Dry the organic phase over anhydrous sodium sulfate.[14]
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude extract.[14]
-
-
Purification:
Mechanism of Iron Acquisition
The acquisition of iron by enterobactin is a highly efficient, multi-step process.
-
Secretion: Under iron-limiting conditions, enterobactin is synthesized and secreted from the bacterial cell.
-
Chelation: In the extracellular environment, enterobactin binds to Fe³⁺ with extremely high affinity, forming the ferric-enterobactin complex.
-
Uptake: The ferric-enterobactin complex is recognized by the outer membrane receptor FepA. The complex is then transported across the outer membrane in a process dependent on the TonB-ExbB-ExbD energy-transducing system.
-
Periplasmic Transport: In the periplasm, the ferric-enterobactin complex binds to the periplasmic protein FepB, which delivers it to the inner membrane ABC transporter FepCDG.
-
Inner Membrane Transport: The FepCDG complex transports the ferric-enterobactin across the inner membrane into the cytoplasm, a process powered by ATP hydrolysis by FepC.
-
Iron Release: In the cytoplasm, the iron is released from the enterobactin complex. This is primarily achieved through the enzymatic cleavage of the enterobactin backbone by the ferric enterobactin esterase (Fes).[14] This hydrolysis reduces the affinity for iron, facilitating its release and subsequent reduction to Fe²⁺ for cellular use.[14]
Conclusion and Future Directions
The discovery and subsequent characterization of enterobactin have profoundly influenced our understanding of microbial iron metabolism and host-pathogen interactions. Its potent iron-chelating ability makes it a crucial virulence factor for many pathogenic bacteria, and consequently, a prime target for the development of novel antimicrobial agents. The "Trojan horse" strategy, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells, is a promising avenue of research. Further elucidation of the intricate regulatory networks governing enterobactin synthesis and transport will undoubtedly unveil new therapeutic targets to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Enterobactin | C30H27N3O15 | CID 34231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]
- 10. Siderophore Detection assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of apo-enterobactin (B10823476), the iron-free form of the potent siderophore enterobactin (B1671361). Understanding these fundamental aspects is crucial for research into bacterial iron acquisition, the development of novel antimicrobial agents, and the design of siderophore-based drug delivery systems.
Chemical Structure and Identification
This compound is a cyclic trilactone composed of three N-(2,3-dihydroxybenzoyl)-L-serine units linked head-to-tail. This structure creates a pre-organized cavity with six hydroxyl groups from the three catechol moieties, which are responsible for its exceptionally high affinity for ferric iron (Fe³⁺).
Systematic Name: N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-seryl]-L-serine[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 30414-16-5[1] |
| Molecular Formula | C₃₀H₂₉N₃O₁₆[1] |
| Molecular Weight | 687.6 g/mol [1] |
| SMILES | O=C(C1=C(C(O)=CC=C1)O)N--INVALID-LINK--COC(--INVALID-LINK--NC(C2=C(C(O)=CC=C2)O)=O)=O">C@HNC(C3=C(C(O)=CC=C3)O)=O)=O[1] |
| InChI | InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)/t16-,17-,18-/m0/s1[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its function in sequestering iron from the environment and for its potential applications in drug delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO and methanol (B129727).[1] Partially soluble in water and dilute alcohol.[3] | The hydrophobicity of the molecule influences its solubility. |
| Stability | Stable for at least 4 years when stored at -20°C.[1] | Susceptible to degradation, particularly hydrolysis of the ester bonds. |
| pKa (Catechol Hydroxyls) | pKa1 ≈ 9.22, pKa2 ≈ 13.0 | Estimated from the pKa values of catechol.[4] These values are crucial for understanding the protonation state and iron-chelating ability at different pH levels. |
| UV-Vis λmax | 251 nm[1] | In its apo form. |
Biological Significance and Signaling Pathways
This compound plays a central role in the iron acquisition strategy of many Gram-negative bacteria. Its biosynthesis is tightly regulated, and the molecule itself can trigger host immune responses.
The biosynthesis of enterobactin is a multi-step enzymatic process that is initiated under iron-limiting conditions. The genes responsible for this pathway (entA-F) are under the control of the Ferric Uptake Regulator (Fur) protein.
-
Under Iron-Replete Conditions: The Fur protein binds to Fe²⁺, forming the holo-Fur complex. This complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the ent genes, effectively repressing their transcription.
-
Under Iron-Limiting Conditions: In the absence of sufficient intracellular iron, Fur exists in its apo-form (apo-Fur), which has a low affinity for the Fur box. This leads to the de-repression of the ent genes and the subsequent synthesis of enterobactin.
Caption: Regulation of enterobactin biosynthesis by the Fur protein.
Recent evidence suggests that iron-free enterobactin can be recognized by the host immune system as a Pathogen-Associated Molecular Pattern (PAMP). This recognition can trigger an inflammatory response, serving as a signal of bacterial invasion. The proposed pathway involves the interaction of this compound with Formyl Peptide Receptors (FPRs).
Caption: Proposed signaling pathway of this compound as a PAMP.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of this compound.
This protocol describes the extraction and purification of this compound from bacterial culture supernatants, ensuring iron-free conditions to maintain its apo state.
Methodology:
-
Culture Growth: Grow an enterobactin-producing bacterial strain (e.g., E. coli) in an iron-deficient minimal medium to induce siderophore production.
-
Supernatant Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Acidification and Extraction: Chill the supernatant and acidify to approximately pH 2 with concentrated HCl. Extract the acidified supernatant with an equal volume of ethyl acetate. The enterobactin will partition into the organic phase. Repeat the extraction to maximize yield.
-
Drying: Combine the organic phases and evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Prepare a column with a hydrophobic resin (e.g., Amberlite XAD-4).
-
Equilibrate the column with an acidic aqueous buffer (e.g., 0.1 M formic acid).
-
Dissolve the crude extract in a minimal volume of the equilibration buffer (a small amount of methanol can be used to aid solubility) and load it onto the column.
-
Wash the column extensively with the equilibration buffer to remove polar impurities.
-
Elute the this compound with a high concentration of organic solvent, such as 90-100% methanol.
-
All solutions and glassware should be treated to be iron-free to prevent the formation of ferric-enterobactin.
-
Caption: Experimental workflow for the purification of this compound.
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, CAS.
Methodology:
-
Preparation of CAS Assay Solution:
-
Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add the iron solution to the dye solution while stirring, followed by the slow addition of the detergent solution. The final solution will be blue.
-
-
Assay Procedure (Liquid Assay):
-
Mix your sample containing this compound with the CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.
-
-
Quantification: A standard curve can be generated using a known concentration of a standard siderophore or by calculating siderophore units as a percentage of iron removed from the CAS complex.
This assay is used to identify the specific DNA binding site of a protein, in this case, the apo-Fur protein on the promoter region of the ent genes.
Methodology:
-
Probe Preparation: A DNA fragment containing the putative Fur binding site is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of purified apo-Fur protein (in an iron-free buffer) to allow for complex formation. A control reaction without the protein is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to both the binding and control reactions. DNase I will randomly cleave the DNA, except where it is protected by the bound apo-Fur protein.
-
Analysis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis. The resulting autoradiogram or fluorescent scan will show a "footprint," a region where no cleavage occurred in the presence of apo-Fur, indicating its binding site.
Caption: Workflow for a DNase I footprinting assay.
Conclusion
This compound is a molecule of significant interest due to its central role in bacterial survival and its interactions with the host immune system. A thorough understanding of its chemical structure, properties, and the signaling pathways it is involved in is essential for the development of novel therapeutic strategies that target bacterial iron metabolism. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted nature of this important siderophore.
References
- 1. This compound | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterobactin | C30H27N3O15 | CID 34231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Coordination chemistry of microbial iron transport compounds. IX. Stability constants for catechol models of enterobactin (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Apo-Enterobactin Interaction with Lipocalin-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the bacterial siderophore enterobactin (B1671361) and the host-defense protein Lipocalin-2 (Lcn2) is a critical nexus in the battle for iron between pathogenic bacteria and their hosts. This technical guide provides a comprehensive overview of the binding of the iron-free form of enterobactin, apo-enterobactin (B10823476), to Lcn2. By sequestering this key iron-acquisition molecule, Lcn2 exerts a bacteriostatic effect, representing a fundamental mechanism of innate immunity. Furthermore, the resulting complex is not inert; it actively participates in the inflammatory response by inducing the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8). Understanding the quantitative, mechanistic, and cellular consequences of this interaction is paramount for the development of novel therapeutics targeting bacterial infections and inflammatory diseases. This document details the binding affinities, experimental protocols for characterization, and the signaling pathways involved in this pivotal host-pathogen interaction.
Quantitative Data on this compound and Lipocalin-2 Interaction
The binding of this compound to Lipocalin-2 is a high-affinity interaction, crucial for its iron-sequestering function. While a precise dissociation constant (Kd) for the direct interaction between human or murine Lipocalin-2 and this compound is not consistently reported across the literature, studies on related lipocalin family members and siderophores provide valuable insights. The affinity of Lcn2 for siderophores, in general, is in the nanomolar range, underscoring the efficiency of this host defense mechanism.[1]
| Interacting Molecules | Method | Quantitative Parameter | Value | Notes |
| This compound & Ex-FABP (Lipocalin family protein) | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 86 ± 5 nM | Ex-FABP is a lipocalin family member, suggesting a similar range of affinity for Lcn2.[2] |
| Siderophores & Lipocalin-2 | Not Specified | Dissociation Constant (Kd) | ~0.4 nM | This value represents the high-affinity binding of siderophores in general to Lcn2.[1] |
| Enterobactin & Lipocalin-2 | Not Specified | Affinity Comparison | Similar to the E. coli enterobactin receptor | Highlights the competitive nature of Lcn2 in sequestering enterobactin.[3] |
Experimental Protocols
Characterizing the interaction between this compound and Lipocalin-2 requires robust biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of the this compound-Lcn2 interaction.
Materials:
-
Purified recombinant Lipocalin-2 (siderophore- and iron-free)
-
Purified this compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer: TBS (20 mM Tris, 500 mM NaCl, pH 7.4), with 1.3% DMSO may be required for enterobactin solubility.[2]
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both Lcn2 and this compound against the ITC buffer to ensure buffer matching.
-
Determine the accurate concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and for this compound using its known extinction coefficient).
-
-
Instrument Setup:
-
Set the experiment temperature to 30°C.[2]
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Fill the sample cell with Lcn2 at a concentration of 5 µM.[2]
-
Fill the injection syringe with this compound at a concentration of 50 µM.[2]
-
Perform a series of injections (e.g., 29 injections of 10 µL each) of the this compound solution into the Lcn2 solution.[2]
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates.
Objective: To determine the kinetics of the this compound-Lcn2 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant Lipocalin-2
-
Purified this compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject Lcn2 over the activated surface to immobilize it via amine coupling. The protein should be in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without Lcn2 immobilization to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the Lcn2-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow the running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the Lcn2 flow cell signal to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).
-
IL-8 Secretion Assay
This cell-based assay quantifies the pro-inflammatory effect of the this compound-Lcn2 complex.
Objective: To measure the induction of IL-8 secretion from epithelial cells in response to the this compound-Lcn2 complex.
Materials:
-
Cell culture medium and supplements
-
Purified this compound
-
Purified recombinant Lipocalin-2
-
Human IL-8 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture A549 cells to near confluency in 24-well plates.
-
-
Cell Stimulation:
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cellular debris.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean IL-8 concentration for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between the treatment groups.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with Lcn2 not only leads to iron sequestration but also triggers intracellular signaling cascades, culminating in a pro-inflammatory response.
Iron Sequestration Workflow
The primary function of Lcn2 is to bind bacterial siderophores like enterobactin, thereby preventing bacteria from acquiring iron. This "nutritional immunity" is a key host defense strategy.
Caption: Workflow of Lipocalin-2 mediated iron sequestration from this compound.
Pro-inflammatory Signaling Pathway
The complex of Lcn2 and enterobactin can act as a damage-associated molecular pattern (DAMP), triggering an inflammatory response. This involves the induction of pro-inflammatory cytokines like IL-8, which is a potent neutrophil chemoattractant.[3][4][6] The signaling is thought to be mediated through Lcn2 receptors, such as SLC22A17 (also known as 24p3R), and involves the activation of transcription factors like NF-κB.
References
- 1. Interplay between enterobactin, myeloperoxidase and lipocalin 2 regulates E. coli survival in the inflamed gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 4. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mucosal lipocalin 2 has pro-inflammatory and iron-sequestering effects in response to bacterial enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Regulation of Enterobactin Synthesis Under Iron Starvation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous cellular processes. For pathogenic bacteria, the acquisition of iron from their host is a crucial determinant of virulence. In response to the iron-limiting conditions imposed by the host, many Gram-negative bacteria, including Escherichia coli, have evolved sophisticated systems to scavenge this vital element. A primary mechanism is the synthesis and secretion of high-affinity iron chelators known as siderophores. Enterobactin (B1671361), the archetypal catecholate siderophore produced by E. coli, possesses an exceptionally high affinity for ferric iron (Kₐ ≈ 10⁴⁹ M⁻¹), making its biosynthetic and regulatory pathways prime targets for the development of novel antimicrobial therapeutics.[1] This technical guide provides an in-depth examination of the intricate genetic regulatory network governing enterobactin synthesis in response to iron starvation, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
The Enterobactin Biosynthesis and Transport System
The genetic machinery responsible for enterobactin biosynthesis, export, and the subsequent uptake of the iron-laden form (ferric-enterobactin) is primarily encoded by the ent and fep gene clusters. The synthesis of enterobactin is a multi-step enzymatic process that converts the precursor molecule chorismate, derived from the shikimate pathway, into the final cyclic trilactone structure.[2][3] The core biosynthetic genes include entA, entB, entC, entD, entE, and entF.[1] Once synthesized, enterobactin is exported from the cell. After sequestering ferric iron from the extracellular milieu, the ferric-enterobactin complex is recognized by the outer membrane receptor FepA and transported into the periplasm. Subsequently, it is transported across the inner membrane by the FepBCDG transporter complex. Inside the cytoplasm, the Fes enzyme hydrolyzes ferric-enterobactin to release the iron for cellular use.[4]
Core Regulatory Mechanisms
The expression of the enterobactin gene cluster is tightly controlled to ensure that this energetically costly process is only activated under conditions of iron scarcity. This regulation occurs at both the transcriptional and post-transcriptional levels, primarily orchestrated by the Ferric Uptake Regulator (Fur) protein and the small non-coding RNA (sRNA), RyhB.
Transcriptional Regulation by the Ferric Uptake Regulator (Fur)
The cornerstone of iron-dependent gene regulation in E. coli is the Fur protein. In iron-replete conditions, Fur acts as a homodimer, utilizing ferrous iron (Fe²⁺) as a cofactor. The Fur-Fe²⁺ complex functions as a transcriptional repressor by binding to specific DNA sequences known as "Fur boxes" located within the promoter regions of its target genes.[5] The consensus sequence for the Fur box is a 19-base pair palindrome, typically 5'-GATAATGATAATCATTATC-3'.[6] Binding of the Fur-Fe²⁺ complex to these sites physically obstructs the binding of RNA polymerase, thereby inhibiting transcription of the downstream genes.
Conversely, under iron-starvation conditions, the intracellular concentration of Fe²⁺ decreases, leading to its dissociation from Fur. The resulting apo-Fur protein has a significantly lower affinity for the Fur box, causing it to detach from the DNA. This de-repression allows for the transcription of the ent and fep genes, leading to the synthesis and transport of enterobactin.[1] This de-repression can result in a dramatic upregulation of gene expression, with some reports indicating over a 100-fold increase for genes like entB.[7]
dot
Caption: Transcriptional regulation of enterobactin genes by the Fur protein.
Post-transcriptional Regulation by the sRNA RyhB
A further layer of sophisticated control is exerted at the post-transcriptional level by the 90-nucleotide small RNA, RyhB. The expression of ryhB is itself repressed by the Fur-Fe²⁺ complex, meaning that RyhB is abundant only under iron-starvation conditions.[8] RyhB plays a central role in the "iron-sparing" response by downregulating the expression of non-essential iron-containing proteins, thereby redirecting iron to essential cellular processes.[8] The regulatory action of RyhB typically involves imperfect base-pairing with its target mRNAs, a process facilitated by the RNA chaperone Hfq, which can lead to either translational inhibition and mRNA degradation or, in some cases, translational activation.[5][9]
RyhB's influence on enterobactin synthesis is multifaceted:
-
Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. The precise mechanism is still under investigation, but in the absence of RyhB, the levels of this transcript are significantly diminished, leading to reduced enterobactin production.[10]
-
Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme, a serine acetyltransferase, channels serine into the cysteine biosynthesis pathway. By inhibiting CysE, RyhB increases the intracellular pool of serine, a crucial precursor for enterobactin synthesis.[5][10]
-
Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of enterobactin.[5]
dot
Caption: Post-transcriptional regulation of enterobactin synthesis by RyhB sRNA.
The Role of the Iron-Sulfur Cluster Regulator (IscR)
The transcriptional regulator IscR senses the status of iron-sulfur (Fe-S) cluster biosynthesis. IscR contains a [2Fe-2S] cluster and can function as either an activator or a repressor of gene expression. The activity of IscR is modulated by the availability of Fe-S clusters. While the primary role of IscR is to regulate the genes involved in Fe-S cluster assembly, its regulon overlaps with that of Fur, indicating a complex interplay between these two regulators in maintaining iron homeostasis.[2][11] For instance, under certain conditions, IscR can influence the expression of genes involved in iron acquisition, thereby indirectly impacting enterobactin synthesis.[12][13]
Quantitative Data on Enterobactin Regulation
A quantitative understanding of the regulatory network is essential for predictive modeling and for the rational design of targeted interventions.
Gene Expression Fold Changes under Iron Starvation
| Gene/Operon | Function | Fold Change (Iron Starvation vs. Replete) | Reference(s) |
| entB | Enterobactin biosynthesis | ~111-fold increase | [7] |
| fhuF | Iron transport | ~161-fold increase | [7] |
| ent/fep genes | Enterobactin biosynthesis and transport | 5- to 15-fold increase (general) | [5] |
| entCDEBA | Enterobactin biosynthesis | Significant upregulation | [14] |
Note: Fold changes can vary depending on the specific experimental conditions, including the method of iron chelation and the growth medium.
Binding Affinities and Kinetic Parameters
| Molecule | Interaction | Parameter | Value | Reference(s) |
| Fur protein | Binding to Fur box consensus sequence | Kd | ~100 nM for half-maximal binding | [4] |
| EntD | Phosphopantetheinylation of apo-EntB | Km (for apo-EntB) | 6.5 µM | [15][16] |
| EntD | Phosphopantetheinylation of apo-EntB | kcat | 5 min⁻¹ | [15][16] |
| EntE | Acylation of holo-EntB with 2,3-DHB | Km (for holo-EntB) | < 1 µM | [15][16] |
| EntE | Acylation of holo-EntB with 2,3-DHB | kcat | 100 min⁻¹ | [15][16] |
| EntC | Chorismate to isochorismate | Km (for chorismate) | 14 - 53 µM | [17] |
| EntB | Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate | Km (for isochorismate) | 14.7 µM | [17] |
| EntB | Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate | kcat | 600 min⁻¹ | [17] |
Note: A comprehensive and standardized dataset for the kinetic parameters of all enterobactin biosynthesis enzymes is not fully available in the literature. The presented values are from key studies and may have been determined under different experimental conditions.
Detailed Experimental Protocols
Quantification of Enterobactin Production (Arnow Assay)
The Arnow assay is a colorimetric method for the specific quantification of catechol-containing compounds like enterobactin.[5][18]
Reagents:
-
0.5 N HCl
-
Nitrite-molybdate reagent: 10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) dissolved in 100 mL of deionized water.
-
1 N NaOH
-
2,3-dihydroxybenzoic acid (DHBA) standard solution.
Procedure:
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
To 1 mL of the supernatant, add 1 mL of 0.5 N HCl and mix.
-
Add 1 mL of the nitrite-molybdate reagent and mix thoroughly.
-
Add 1 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of DHBA to quantify the amount of enterobactin in the samples.
dot
Caption: Experimental workflow for the Arnow assay.
DNase I Footprinting Assay for Fur-DNA Interaction
DNase I footprinting is a technique used to identify the specific DNA binding sites of a protein. The principle is that a protein bound to DNA will protect that region from cleavage by DNase I.[19][20]
Materials:
-
Purified Fur protein.
-
A DNA fragment (probe) containing the putative Fur binding site, end-labeled with a radioactive or fluorescent tag.
-
DNase I.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, 100 µM MnCl₂).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 250 µg/mL glycogen).
-
Denaturing polyacrylamide gel.
Procedure:
-
Probe Preparation: Prepare a singly end-labeled DNA probe of the promoter region of interest.
-
Binding Reaction: Incubate varying concentrations of purified Fur protein with a fixed amount of the labeled DNA probe in the binding buffer to allow for complex formation. Include a control reaction with no Fur protein.
-
DNase I Digestion: Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
DNA Purification: Extract the DNA fragments using phenol:chloroform and precipitate with ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellets in a loading buffer and separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where the Fur protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.
Electrophoretic Mobility Shift Assay (EMSA) for RyhB-mRNA Interaction
EMSA is used to study protein-DNA or protein-RNA interactions. In the context of RyhB, it can be adapted to study the interaction between the sRNA and its target mRNA, often in the presence of the Hfq chaperone.
Materials:
-
In vitro transcribed and labeled (e.g., with ³²P or a fluorescent dye) RyhB sRNA.
-
In vitro transcribed unlabeled target mRNA.
-
Purified Hfq protein.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 60 mM KCl, 10 mM MgCl₂).
-
Native polyacrylamide gel.
Procedure:
-
Binding Reaction: In separate tubes, incubate the labeled RyhB sRNA with increasing concentrations of the unlabeled target mRNA. A parallel set of reactions should be performed in the presence of a fixed concentration of purified Hfq protein.
-
Incubation: Allow the binding reactions to equilibrate at an appropriate temperature (e.g., 37°C) for a defined period.
-
Gel Electrophoresis: Add a non-denaturing loading dye to the reactions and load the samples onto a native polyacrylamide gel.
-
Separation: Run the gel at a low voltage to prevent the dissociation of the RNA-RNA complexes.
-
Visualization: Visualize the labeled RyhB sRNA by autoradiography or fluorescence imaging. A shift in the mobility of the labeled RyhB, corresponding to the formation of a higher molecular weight RyhB-mRNA complex, indicates an interaction.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive method for quantifying gene expression levels.
Procedure:
-
Bacterial Growth and RNA Isolation: Grow bacterial cultures under iron-replete and iron-starved conditions. Harvest the cells and isolate total RNA using a suitable RNA extraction kit. It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.[21][22]
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, a suitable qPCR master mix (containing SYBR Green or a probe), and primers specific for the target genes (entA, entB, etc.) and a stably expressed reference gene (e.g., rrsA, gapA).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-starved and iron-replete conditions, normalized to the reference gene.
Conclusion
The genetic regulation of enterobactin synthesis is a paradigm of bacterial adaptation to environmental stress. The intricate interplay between the transcriptional repression by Fur and the multi-pronged post-transcriptional control by RyhB ensures a rapid and robust response to iron limitation, a critical aspect of bacterial survival and pathogenesis. A thorough understanding of this regulatory network, supported by quantitative data and robust experimental methodologies, is paramount for the development of novel antimicrobial strategies that target this essential iron acquisition pathway. By disrupting the ability of pathogenic bacteria to acquire iron, it is possible to develop new therapeutic avenues to combat the growing threat of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Mapping the IscR regulon sheds light on the regulation of iron homeostasis in Caulobacter [frontiersin.org]
- 3. Target prediction for small, noncoding RNAs in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition of DNA by Fur: a Reinterpretation of the Fur Box Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 6. Structural Perspectives on Metal Dependent Roles of Ferric Uptake Regulator (Fur) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hfq, a new chaperoning role: binding to messenger RNA determines access for small RNA regulator | The EMBO Journal [link.springer.com]
- 10. benchchem.com [benchchem.com]
- 11. Mapping the IscR regulon sheds light on the regulation of iron homeostasis in Caulobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Architecture of a Fur Binding Site: a Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IscR Controls Iron-Dependent Biofilm Formation in Escherichia coli by Regulating Type I Fimbria Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Mapping the IscR regulon sheds light on the regulation of iron homeostasis in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RelA protein stimulates the activity of RyhB small RNA by acting on RNA-binding protein Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. trace.tennessee.edu [trace.tennessee.edu]
- 22. journals.asm.org [journals.asm.org]
Apo-Enterobactin as a Pathogen-Associated Molecular Pattern: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an indispensable nutrient for both pathogenic bacteria and their hosts, leading to a constant battle for its acquisition. Gram-negative bacteria employ high-affinity iron chelators known as siderophores, with enterobactin (B1671361) being a primary example. While the host immune system recognizes the iron-laden form (ferric-enterobactin) via Lipocalin 2 (Lcn2) as part of nutritional immunity, emerging evidence reveals that the iron-free form, apo-enterobactin (B10823476) , functions as a distinct Pathogen-Associated Molecular Pattern (PAMP). This guide details the mechanisms by which this compound is recognized by the innate immune system, the signaling pathways it triggers, and its role in modulating the host inflammatory response. We provide quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction: Siderophores and PAMPs
Pathogenic bacteria have evolved sophisticated mechanisms to acquire essential nutrients from their host, a critical aspect of which is the sequestration of iron.[1] Enterobactin is a siderophore with an exceptionally high affinity for ferric iron, making it a crucial virulence factor for many Gram-negative bacteria, including Escherichia coli and Salmonella enterica.[2][3] The host, in turn, has co-evolved defense mechanisms. The innate immune system deploys Pattern Recognition Receptors (PRRs) to detect conserved microbial molecules, known as PAMPs, which are absent in the host.[4][5] This recognition initiates signaling cascades that lead to inflammation and pathogen clearance.[4]
Traditionally, the host response to enterobactin was primarily understood through the action of Lipocalin 2 (Lcn2, also known as siderocalin), which sequesters ferric-enterobactin to starve bacteria of iron.[6][7] However, a more intricate interaction exists where the iron-free siderophore, this compound, is itself recognized as a danger signal, functioning as a PAMP to actively trigger a pro-inflammatory response.[8] This guide explores the technical basis of this non-canonical role.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its immunomodulatory effects through several distinct, yet potentially interconnected, mechanisms. The central theme is that the host can directly sense the presence of the siderophore itself, not just the consequence of its iron-scavenging activity.
Potentiation of Pro-inflammatory Signaling by Lipocalin 2
While Lcn2's primary role is sequestering ferric-enterobactin, it also plays a direct role in inflammation by interacting with the aferric form. The complex of Lcn2 and this compound acts as a potent pro-inflammatory signal, inducing the secretion of chemokines like Interleukin-8 (IL-8) from epithelial cells.[6][9][10] This suggests that Lcn2 not only participates in nutritional immunity but also functions as a co-receptor or signal amplifier in the PAMP recognition pathway for this compound. This response serves to recruit neutrophils to the site of infection.[11][12]
Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α)
A key cellular response to both hypoxia and iron depletion is the stabilization of the transcription factor HIF-1α.[13] Under normal, iron-replete conditions, prolyl hydroxylase (PHD) enzymes use iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation.[6] By chelating intracellular iron, this compound inhibits PHD activity.[14][15] This leads to the accumulation and stabilization of HIF-1α, which then translocates to the nucleus to activate the transcription of genes involved in inflammation, metabolism, and angiogenesis.[11][13] Therefore, siderophores can induce an inflammatory response by mimicking a state of hypoxia at the cellular level.[12]
Quantitative Data on this compound Interactions
The biological effects of this compound are underpinned by specific molecular interactions. The following table summarizes key quantitative parameters reported in the literature.
| Interaction Target | Parameter | Value | Significance & Notes | Reference(s) |
| Lipocalin 2 (Lcn2) | Dissociation Constant (Kd) | ~0.4 nM | Represents the high-affinity binding of catecholate siderophores to Lcn2, enabling sequestration and signaling. | [10][16] |
| Myeloperoxidase (MPO) | IC50 (estimated) | ~1.0 µM | This compound directly inhibits this key neutrophil enzyme, impairing the generation of antimicrobial oxidants. This represents a bacterial counter-defense mechanism. | [10] |
| Epithelial Cells (A549) | IL-8 Secretion | Dose-dependent increase | Treatment of respiratory epithelial cells with aferric enterobactin induces IL-8 secretion, an effect that is significantly potentiated by the presence of Lcn2. | [9] |
| Macrophages (MΦ) | M2 Polarization | Promoted by Apo-Ent | This compound promotes macrophage polarization towards an M2 (alternatively activated) phenotype, which may dampen certain antimicrobial responses and aid intracellular bacterial survival. | [15] |
Experimental Protocols
Investigating the role of this compound as a PAMP requires specific methodologies. The following sections detail protocols for key experiments.
Protocol 1: Production and Purification of this compound
This protocol describes the extraction of enterobactin from bacterial culture supernatant.
Materials:
-
E. coli strain (e.g., BW25113)
-
Iron-deficient minimal medium (e.g., M9 medium)[17]
-
Concentrated HCl
-
Ethyl acetate
-
Rotary evaporator
-
Hydrophobic chromatography resin (e.g., Amberlite™ XAD-4)[18]
Procedure:
-
Culture: Grow an E. coli starter culture overnight in a rich medium. Inoculate the iron-deficient minimal medium (1:100 dilution) and incubate at 37°C with vigorous shaking for 24-48 hours to induce siderophore production.[3][19]
-
Supernatant Collection: Centrifuge the culture (e.g., 10,000 x g, 15 min, 4°C) to pellet the cells. Collect the cell-free supernatant.[3]
-
Acidification & Extraction: Chill the supernatant and acidify to pH 2.0 with concentrated HCl. Transfer to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. The reddish-brown organic phase contains the enterobactin.[17][19]
-
Drying: Combine the organic fractions and dry them in vacuo using a rotary evaporator to obtain a crude extract.[18]
-
Chromatographic Purification: Resuspend the crude extract in an acidic buffer (e.g., 0.1 M Formic Acid). Apply the sample to an equilibrated Amberlite™ XAD column. Wash the column with the acidic buffer to remove hydrophilic impurities. Elute the enterobactin using a gradient of methanol in water.[18]
-
Verification: Confirm purity via HPLC and quantify using the Arnow assay, which detects catechol groups.[3]
Protocol 2: Cellular Stimulation and Cytokine Quantification
This workflow outlines the process of stimulating immune or epithelial cells with purified this compound and measuring the resulting cytokine production.
Procedure:
-
Cell Culture: Plate target cells (e.g., A549 human lung carcinoma cells or bone marrow-derived macrophages) in appropriate well plates and grow to ~80-90% confluency.
-
Stimulation: Prepare solutions of purified this compound at various concentrations (e.g., 0.1 µM to 50 µM) in serum-free medium. For potentiation experiments, pre-incubate this compound with a molar equivalent of recombinant Lcn2. Replace the culture medium with the stimulation media. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the culture supernatant from each well, centrifuge to remove any cell debris, and store at -80°C until analysis.
-
Cytokine Quantification (ELISA): a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8). b. Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). c. Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate. d. Wash the plate and add a biotinylated detection antibody. e. Wash again and add streptavidin-HRP. f. Add a TMB substrate solution and stop the reaction with acid. g. Read the absorbance at 450 nm using a plate reader and calculate cytokine concentrations based on the standard curve.
Implications for Drug Development
Understanding this compound as a PAMP opens new avenues for therapeutic intervention:
-
Vaccine Development: Immunization with siderophore-protein conjugates can elicit anti-siderophore antibodies.[20][21] These antibodies can function like Lcn2, sequestering enterobactin to limit bacterial growth and potentially blocking its pro-inflammatory signaling, thereby reducing colonization and mitigating disease.[22]
-
Signaling Pathway Inhibitors: Targeting the downstream signaling components activated by this compound, such as the NF-κB or HIF-1α pathways, could be a strategy to control the excessive inflammation driven by bacterial infection.
-
Competitive Antagonists: Designing molecules that bind to the host receptor for this compound without triggering a signal could block the pro-inflammatory cascade.
Conclusion
The recognition of this compound as a pathogen-associated molecular pattern fundamentally expands our understanding of the host-pathogen interface. It demonstrates that the innate immune system has evolved to detect not only the presence of microbes but also their metabolic activities, such as iron scavenging. This dual recognition system—sequestering the ferric form for nutritional immunity and sensing the aferric form to trigger inflammation—highlights a sophisticated and layered defense strategy. The quantitative data, protocols, and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel these complex interactions and exploit them for the development of next-generation antimicrobial and anti-inflammatory therapeutics.
References
- 1. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Iron Tug-of-War between Bacterial Siderophores and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Bacterial Siderophores That Evade or Overwhelm Lipocalin 2 Induce Hypoxia Inducible Factor 1α and Proinflammatory Cytokine Secretion in Cultured Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial Evasion of the Immune System: Structural Modifications of Enterobactin Impair Siderocalin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pnas.org [pnas.org]
- 21. Siderophore-based immunization strategy to inhibit growth of enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Siderophore Immunization Restricted Colonization of Adherent-Invasive Escherichia coli and Ameliorated Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Iron Scavenging by Apo-Enterobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an indispensable nutrient for the vast majority of life, playing a critical role in a multitude of cellular processes. However, its bioavailability is severely limited in aerobic environments at physiological pH due to the formation of insoluble ferric hydroxides. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, with the siderophore-mediated pathway being a prominent example. Enterobactin (B1671361), a cyclic triserine (B1365512) lactone produced by Gram-negative bacteria such as Escherichia coli, stands out as the siderophore with the highest known affinity for ferric iron (Fe³⁺). This technical guide provides an in-depth exploration of the molecular mechanisms governing the scavenging of iron by apo-enterobactin (B10823476), its transport into the bacterial cell, and the subsequent intracellular release of the vital metal. This document delves into the key protein players, their quantitative transport parameters, detailed experimental methodologies, and visual representations of the transport pathways and associated experimental workflows, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
Introduction: The Imperative of Iron and the Role of Enterobactin
Iron's ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states makes it an essential cofactor for a wide array of enzymes involved in fundamental processes like cellular respiration, DNA synthesis, and nitrogen fixation. Despite its abundance in the Earth's crust, the concentration of free, soluble iron in most biological environments is exceedingly low, typically in the nanomolar to picomolar range. This scarcity presents a significant hurdle for bacterial survival and proliferation.
To thrive in such iron-depleted conditions, bacteria have developed intricate strategies to acquire iron. One of the most effective is the production and secretion of siderophores—small, high-affinity iron-chelating molecules. This compound, synthesized in the bacterial cytoplasm, is secreted into the extracellular milieu where it efficiently scavenges Fe³⁺. The resulting ferric-enterobactin complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell. This remarkable system not only allows bacteria to acquire essential iron but also plays a crucial role in their virulence and pathogenesis.[1][2] Understanding the intricacies of this mechanism is paramount for the development of novel antimicrobial strategies that target this vital nutrient acquisition pathway.
The Molecular Machinery of Iron Scavenging and Transport
The process of iron acquisition via enterobactin is a highly coordinated and energy-dependent process involving a suite of specialized proteins that span the bacterial cell envelope.
Extracellular Iron Scavenging by this compound
Once secreted, this compound exhibits an unparalleled affinity for ferric iron, with a formation constant (Kf) of approximately 1052 M-1.[3] This extraordinary binding affinity allows it to effectively sequester iron from the environment and even from host iron-binding proteins like transferrin and lactoferrin.[1] The chelation of Fe³⁺ by the three catecholate groups of enterobactin forms a highly stable, octahedral ferric-enterobactin complex.[4]
Transport Across the Outer Membrane: The Role of FepA
The ferric-enterobactin complex is recognized and bound with high specificity by the FepA protein, an integral outer membrane receptor.[5][6] FepA is a TonB-dependent transporter, meaning its function is coupled to the proton motive force of the inner membrane via the TonB-ExbB-ExbD protein complex.[7] The binding of ferric-enterobactin to FepA is a biphasic process, suggesting an initial rapid binding followed by a slower conformational change that prepares the complex for transport into the periplasm.[8]
Periplasmic Transport and the ABC Transporter
Once in the periplasm, the ferric-enterobactin complex is captured by the periplasmic binding protein, FepB.[9] FepB then delivers the complex to a dedicated ATP-binding cassette (ABC) transporter in the inner membrane, composed of the permease proteins FepD and FepG, and the ATPase FepC.[9][10] The hydrolysis of ATP by FepC provides the energy required to translocate the ferric-enterobactin complex across the inner membrane and into the cytoplasm.[9]
Intracellular Iron Release: The Action of Fes
Due to the extreme stability of the ferric-enterobactin complex, the release of iron within the cytoplasm requires enzymatic degradation of the siderophore. This crucial step is catalyzed by the ferric enterobactin esterase, Fes.[11][12] Fes hydrolyzes the ester bonds of the cyclic triserine lactone backbone of enterobactin, leading to a significant reduction in its affinity for iron and facilitating its release.[11] The released Fe³⁺ is then likely reduced to Fe²⁺ for incorporation into various metabolic pathways.[13]
Quantitative Data on the Enterobactin-Mediated Iron Uptake System
The efficiency of the enterobactin-mediated iron uptake system is reflected in the binding affinities and kinetic parameters of its protein components.
| Component | Ligand | Parameter | Value | Reference(s) |
| This compound | Ferric Iron (Fe³⁺) | Formation Constant (Kf) | ~1052 M-1 | [3] |
| FepA | Ferric-Enterobactin | Dissociation Constant (Kd) | 0.2 - 100 nM | [5][14] |
| FepA | Ferric-Enterobactin | Km | 0.37 - 0.41 µM | [14] |
| FepA | Ferric-Enterobactin | Vmax | ~50-100 pmol/min/109 cells | [14][15] |
| Fes | Ferric-Enterobactin | Km | 1.2 ± 0.2 µM | [7] |
| Fes | Ferric-Enterobactin | kcat | 1.5 ± 0.1 s-1 | [7] |
| Fes | This compound | Km | 15 ± 2 µM | [7] |
| Fes | This compound | kcat | 14 ± 1 s-1 | [7] |
Experimental Protocols
A variety of experimental techniques are employed to study the mechanism of iron scavenging by enterobactin. Detailed protocols for some of the key assays are provided below.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.
Objective: To detect and quantify the production of siderophores by a bacterial strain.
Methodology:
-
Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The final solution will be blue. Autoclave and store in the dark.
-
-
Sample Preparation:
-
Grow the bacterial strain in an iron-limited medium.
-
Centrifuge the culture to pellet the cells. The supernatant contains the secreted siderophores.
-
-
Assay Procedure:
-
Mix equal volumes of the bacterial supernatant and the CAS assay solution in a microplate well.
-
Incubate at room temperature for approximately 20-30 minutes.
-
A color change from blue to orange or purple indicates the presence of siderophores.
-
-
Quantification:
-
Measure the absorbance at 630 nm.
-
The amount of siderophore can be quantified by comparing the absorbance to a standard curve prepared with a known siderophore like deferoxamine (B1203445) mesylate.
-
Radiolabeled Ferric-Enterobactin Uptake Assay
This assay directly measures the rate of iron transport into bacterial cells.
Objective: To quantify the rate of enterobactin-mediated iron uptake.
Methodology:
-
Preparation of Radiolabeled Ferric-Enterobactin (⁵⁹Fe-Enterobactin):
-
Cell Culture:
-
Grow the bacterial strain under iron-limiting conditions to induce the expression of the enterobactin transport system.
-
-
Uptake Assay:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Initiate the uptake by adding a known concentration of ⁵⁹Fe-enterobactin to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane to separate the cells from the medium.
-
Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the amount of iron taken up by the cells over time to determine the initial rate of transport.[3]
-
In Vitro Fes Hydrolysis Assay
This assay measures the enzymatic activity of the Fes protein.
Objective: To determine the kinetic parameters of Fes-catalyzed hydrolysis of enterobactin.
Methodology:
-
Protein Purification:
-
Overexpress and purify the Fes protein using standard chromatographic techniques.
-
-
Substrate Preparation:
-
Prepare solutions of ferric-enterobactin or this compound at various concentrations.
-
-
Enzymatic Reaction:
-
Incubate purified Fes with the substrate in a suitable reaction buffer at a constant temperature.
-
-
Monitoring the Reaction:
-
The hydrolysis of the ester bonds can be monitored continuously by spectrophotometry, following the change in absorbance at a specific wavelength.[5][7]
-
Alternatively, the reaction can be stopped at different time points, and the products can be analyzed by High-Performance Liquid Chromatography (HPLC).[5]
-
-
Data Analysis:
-
Determine the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.[7]
-
Arnow Assay for Catechol Quantification
The Arnow assay is a colorimetric method specific for the detection and quantification of catechol-type siderophores like enterobactin.[4]
Objective: To quantify the amount of catechol-containing compounds in a sample.
Methodology:
-
Reagent Preparation:
-
Reagent A: 0.5 N HCl
-
Reagent B (Nitrite-Molybdate Reagent): Dissolve 10 g of sodium nitrite (B80452) (NaNO₂) and 10 g of sodium molybdate (B1676688) (Na₂MoO₄) in 100 mL of deionized water.
-
Reagent C: 1 N NaOH
-
-
Assay Procedure:
-
To 1 mL of the sample (e.g., culture supernatant), add 1 mL of Reagent A and mix.
-
Add 1 mL of Reagent B and mix. A yellow color will develop.
-
Add 1 mL of Reagent C and mix. The color will change to reddish-orange.
-
-
Quantification:
-
Measure the absorbance at 510 nm.
-
Quantify the concentration of catechols using a standard curve prepared with 2,3-dihydroxybenzoic acid (DHBA).[16]
-
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in enterobactin-mediated iron acquisition.
Signaling Pathway of Enterobactin-Mediated Iron Uptake
Caption: The enterobactin-mediated iron uptake pathway in Gram-negative bacteria.
Experimental Workflow for Radiolabeled Ferric-Enterobactin Uptake Assay
Caption: A generalized workflow for a radiolabeled ferric-enterobactin uptake assay.
Logical Relationship of Key Proteins in the Transport Pathway
Caption: Logical relationship and function of the key proteins in the enterobactin transport pathway.
Conclusion and Future Directions
The enterobactin-mediated iron scavenging system is a testament to the remarkable evolutionary adaptations of bacteria to survive in nutrient-limited environments. Its high efficiency and central role in bacterial physiology and virulence make it a compelling target for the development of novel antimicrobial therapies. By disrupting this essential pathway, it may be possible to effectively "starve" pathogenic bacteria of iron, thereby inhibiting their growth and rendering them more susceptible to host immune defenses.
Future research in this area will likely focus on several key aspects:
-
High-resolution structural studies: Obtaining detailed atomic structures of the entire transport machinery in different conformational states will provide invaluable insights into the precise mechanisms of substrate recognition, transport, and energy transduction.
-
Development of specific inhibitors: The design and synthesis of small molecules that specifically inhibit the function of key proteins in the pathway, such as FepA or Fes, could lead to a new class of antibiotics.
-
"Trojan Horse" strategies: Exploiting the enterobactin uptake system to deliver antimicrobial agents into bacterial cells remains a promising avenue for drug development. Siderophore-antibiotic conjugates have the potential to overcome permeability barriers and selectively target pathogenic bacteria.
A continued and deepened understanding of the molecular intricacies of the enterobactin-mediated iron acquisition system will undoubtedly pave the way for innovative and effective strategies to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. Biphasic binding kinetics between FepA and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic organization of multiple fep genes encoding ferric enterobactin transport functions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. Escherichia coli iron enterobactin uptake monitored by Mössbauer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unveiling the Iron-Independent Bioactivities of Enterobactin: A Technical Guide
Introduction
Enterobactin (B1671361), a cyclic triserine (B1365512) lactone produced by many Gram-negative bacteria, is renowned for its unparalleled affinity for ferric iron (Fe³⁺), playing a pivotal role in bacterial iron acquisition and pathogenesis.[1] While the function of its iron-complexed form, ferric-enterobactin, is well-established, the iron-free form, known as apo-enterobactin (B10823476) or simply enterobactin, possesses a diverse and significant range of biological activities independent of iron transport. This technical guide delves into the multifaceted, iron-free bioactivities of enterobactin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. Emerging research highlights this compound's roles as a signaling molecule, an immunomodulator, an antioxidant, and a potential therapeutic agent, revealing a complexity that extends far beyond its canonical function as a siderophore.
Immunomodulatory and Pro-Inflammatory Signaling
Iron-free enterobactin is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses.[2] This interaction is a critical aspect of the host-pathogen "tug-of-war" for iron and a key element of nutritional immunity.[3]
1.1. Induction of Pro-inflammatory Cytokines
This compound has been shown to induce the secretion of pro-inflammatory chemokines, such as Interleukin-8 (IL-8), from intestinal epithelial cells.[4] This response is dependent on the chelation of intracellular labile iron pools and is modulated by the host protein Lipocalin 2 (Lcn2).[4] Lcn2, also known as siderocalin, is a key component of the innate immune response that specifically sequesters enterobactin, both in its iron-free and iron-bound forms, thereby preventing bacterial iron acquisition and modulating the inflammatory response.[3][5][6] Interestingly, the presence of siderocalin can potentiate the IL-8 secretion in response to aferric enterobactin, suggesting a complex interplay in the inflammatory milieu of the respiratory tract.[7]
1.2. Interaction with Host Receptors
The signaling activity of iron-free enterobactin is also linked to its interaction with host cell receptors. Studies have indicated that formyl peptide receptor antagonists can inhibit enterobactin-induced IL-8 secretion in intestinal epithelial cells, suggesting a potential role for these receptors in recognizing this compound.[4]
Signaling Pathway of this compound-Induced Inflammation
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Iron Tug-of-War between Bacterial Siderophores and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The siderocalin/enterobactin interaction: a link between mammalian immunity and bacterial iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Apo-Enterobactin Purification from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361) is a high-affinity catecholate siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron from the environment.[1][2] Its exceptional affinity for Fe³⁺ (K = 10⁵² M⁻¹) makes it a critical factor in bacterial survival and pathogenesis, particularly in iron-limited host environments.[1][2] The apo form of enterobactin (iron-free) is of significant interest in drug development, particularly for the design of "Trojan horse" antibiotics that utilize the bacterium's own iron uptake machinery to deliver antimicrobial agents. This document provides a detailed protocol for the purification of apo-enterobactin (B10823476) from bacterial cultures.
Experimental Workflow
The overall workflow for this compound purification involves several key stages, from bacterial cultivation under iron-depleted conditions to induce siderophore production, followed by extraction and chromatographic purification of the target molecule.
References
Application Note: A Robust HPLC Method for the Separation of Apo- and Holo-Enterobactin
Abstract
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of both the iron-free (apo) and iron-bound (holo) forms of enterobactin (B1671361). Enterobactin is a potent catecholate siderophore produced by various Gram-negative bacteria, playing a critical role in iron acquisition and bacterial virulence. The ability to distinguish between its apo and holo forms is crucial for researchers in microbiology, infectious disease, and drug development. This method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, both modified with formic acid, ensuring robust and reproducible separation. This protocol is suitable for the analysis of enterobactin in bacterial culture supernatants and other biological matrices.
Introduction
Enterobactin is a cyclic tri-lactone derived from three 2,3-dihydroxybenzoylserine (DHBS) units, granting it an exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. This siderophore is a key component of the iron uptake machinery in bacteria such as Escherichia coli, making it a target for novel antimicrobial strategies[1][2]. The analysis of enterobactin often involves quantifying its production and assessing its chelation state. The apo-form represents the iron-free ligand, while the holo-form (ferri-enterobactin) is the complex formed upon iron binding. The distinct polarity and spectral characteristics of these two forms allow for their separation and differential detection using HPLC.
This method provides a straightforward and reliable approach for researchers and drug development professionals to monitor enterobactin production, study iron chelation kinetics, and assess the efficacy of inhibitors targeting the enterobactin biosynthesis or transport pathways.
Experimental Workflow
The overall experimental process for the analysis of apo- and holo-enterobactin is depicted in the workflow diagram below. This process begins with the preparation of samples from bacterial cultures, followed by HPLC analysis and data interpretation.
Figure 1. Experimental workflow for the separation and analysis of apo- and holo-enterobactin.
Materials and Methods
Instrumentation and Columns
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, and a diode array or multi-wavelength UV detector is required[1].
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm) is recommended for optimal separation[1].
Reagents and Mobile Phases
-
Mobile Phase A: Water with 0.1% Formic Acid[1].
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1].
-
Ethyl Acetate: HPLC grade.
-
Methanol: HPLC grade.
-
5 N Hydrochloric Acid (HCl): For sample acidification.
Protocols
Sample Preparation: Extraction of Enterobactin from Culture Supernatant
This protocol is designed to extract enterobactin and its derivatives from bacterial culture supernatants[1][2].
-
Culture Growth: Grow the bacterial strain of interest in an iron-deficient medium to induce siderophore production[1][2].
-
Cell Removal: Centrifuge the culture at a sufficient speed to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C) and collect the cell-free supernatant[2].
-
Acidification: Acidify the supernatant to a pH of 2 using 5 N HCl. This step protonates the catechol groups, making them less polar and enhancing their extraction into an organic solvent[1][2].
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and mix vigorously for at least 2 minutes to ensure efficient extraction[1][2].
-
Allow the phases to separate. The upper organic phase, which may have a pale yellow to reddish-brown color, contains the enterobactin[1].
-
Collect the upper ethyl acetate layer. For exhaustive extraction, this step can be repeated with a fresh volume of ethyl acetate[1][2].
-
-
Solvent Evaporation: Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator or a vacuum centrifuge. Avoid temperatures exceeding 37°C to prevent degradation[2].
-
Reconstitution: Resuspend the dried extract in a known volume of a suitable solvent, such as methanol or the initial HPLC mobile phase, for analysis[1][2].
HPLC Method for Separation
The following HPLC parameters are a starting point and may require optimization for specific instruments and columns.
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) | [1] |
| Mobile Phase A | Water + 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 10-20 µL | [1] |
| Detection | 220 nm (peptide bonds) and 316 nm (catecholate) | [1] |
| Column Temperature | Ambient or 30°C |
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 25 | 70 |
| 30 | 100 |
| 35 | 100 |
| 36 | 10 |
| 40 | 10 |
Expected Results
This method will separate apo- and holo-enterobactin based on their polarity. Holo-enterobactin, being a charged and more polar complex, is expected to elute earlier than the more hydrophobic apo-enterobactin. The chromatogram should show distinct peaks for both forms, allowing for their individual quantification. Detection at 316 nm is optimal for the catecholate moiety of enterobactin, while 220 nm can be used for broader detection of peptide-like structures[1].
Logical Relationship of Separation
The separation of apo- and holo-enterobactin is based on their differing physicochemical properties, which can be visualized as follows:
Figure 2. Logical diagram of the separation principle for apo- and holo-enterobactin.
Conclusion
The HPLC method presented here provides a reliable and reproducible means of separating and quantifying apo- and holo-enterobactin. This protocol is a valuable tool for researchers investigating bacterial iron acquisition, siderophore-mediated processes, and for the development of novel antimicrobial agents targeting these pathways. The detailed sample preparation and HPLC parameters can be readily adapted for various research applications.
References
Application Notes and Protocols for Enterobactin-Mediated Iron Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing key experimental assays for the study of enterobactin-mediated iron uptake in bacteria. Enterobactin (B1671361), a high-affinity siderophore, is crucial for the survival of many Gram-negative bacteria in iron-limited environments, making its uptake pathway a prime target for novel antimicrobial strategies.[1][2] This document outlines the theoretical background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes and workflows.
Introduction to Enterobactin-Mediated Iron Uptake
Iron is an essential nutrient for most bacteria, but its availability is often scarce in host environments.[3] To overcome this, bacteria like Escherichia coli synthesize and secrete enterobactin, a siderophore with an exceptionally high affinity for ferric iron (Fe³⁺).[2][4] The ferric-enterobactin complex is then recognized by a specific outer membrane receptor, FepA.[1][2] The transport of this complex across the outer membrane is an active process, energized by the TonB-ExbB-ExbD complex which transduces the proton motive force from the cytoplasmic membrane.[1][2] Once in the periplasm, the complex is bound by the periplasmic protein FepB and transported across the inner membrane. In the cytoplasm, the iron is released from enterobactin by the action of the ferric enterobactin esterase (Fes), making it available for cellular processes.[4] The entire system is tightly regulated by the ferric uptake regulator (Fur) protein, which represses gene expression for enterobactin synthesis and transport when iron is replete.[1]
Key Experimental Assays
Several assays are fundamental to investigating the enterobactin iron uptake pathway. These include direct measurements of iron transport using radiolabeled iron, indirect assessment of iron utilization through bacterial growth, and characterization of the interaction between the ferric-enterobactin complex and its receptor.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the assays described in this document.
Table 1: Kinetic Parameters of Ferric-Enterobactin Uptake
| Parameter | Typical Value Range | Bacterial Strain Example | Reference |
| Transport Rate | 150-200 pmol Fe³⁺/min/10⁹ cells | E. coli K-12 | [5] |
| Kd (FepA-FeEnt) | 0.2 - 0.4 µM | E. coli | [6][7] |
| Bmax (FepA sites/cell ) | ~35,000 | E. coli | [5] |
Table 2: Growth Promotion by Enterobactin
| Condition | Final OD₆₀₀ (Arbitrary Units) | Description |
| Iron-Deficient Medium | 0.1 - 0.2 | Baseline growth without added iron source. |
| + 10 µM Enterobactin | 0.6 - 0.8 | Significant growth promotion by enterobactin. |
| + 10 µM FeCl₃ | 0.7 - 0.9 | Positive control for iron-replete growth. |
Experimental Protocols
Radiolabeled Ferric-Enterobactin Uptake Assay
This assay directly quantifies the rate of iron transport into bacterial cells mediated by enterobactin using a radiolabeled iron isotope such as ⁵⁵Fe or ⁵⁹Fe.[1][2]
Objective: To measure the rate of enterobactin-mediated iron uptake.
Materials:
-
Bacterial strain of interest
-
Iron-rich medium (e.g., LB broth)
-
Iron-deficient minimal medium (e.g., M9 or MOPS minimal medium)[1][2]
-
Purified enterobactin
-
⁵⁵FeCl₃ or ⁵⁹FeCl₃
-
Transport buffer (e.g., ice-cold MOPS medium)[2]
-
Wash buffer (e.g., cold 0.9% NaCl)[2]
-
Scintillation counter and cocktail
Protocol:
-
Preparation of Radiolabeled Ferric-Enterobactin:
-
In a microcentrifuge tube, mix equimolar amounts of purified enterobactin and FeCl₃.
-
Add the radioisotope (⁵⁵FeCl₃ or ⁵⁹FeCl₃) to the mixture.
-
Incubate at room temperature for 1-2 hours to allow for complex formation.[1]
-
(Optional) Purify the radiolabeled ferric-enterobactin complex using a suitable chromatography method like Sephadex LH-20.[1]
-
-
Bacterial Cell Culture:
-
Iron Uptake Assay:
-
Harvest the cells by centrifugation and wash them with ice-cold transport buffer.[1]
-
Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 0.5).[2]
-
Initiate the uptake experiment by adding the radiolabeled ferric-enterobactin complex to the cell suspension at a defined concentration (e.g., 1 µM).[2]
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension.[2]
-
Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.[1][2]
-
Rapidly wash the filter with ice-cold wash buffer to remove non-specifically bound radioactivity.[1]
-
Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.[1][2]
-
-
Data Analysis:
-
Calculate the amount of iron (in pmol) taken up by the cells at each time point.
-
Plot the iron uptake over time to determine the initial rate of transport.
-
Express the transport rates as pmol of Fe³⁺ per minute per 10⁹ cells.[1]
-
Bacterial Growth Promotion Assay
This assay indirectly assesses the ability of enterobactin to function as an iron source by measuring bacterial growth in an iron-limited environment.[1]
Objective: To determine if enterobactin can support the growth of a specific bacterial strain in iron-deficient conditions.
Materials:
-
Bacterial strain of interest
-
Iron-deficient minimal medium (e.g., M9 minimal medium treated with an iron chelator like 2,2'-dipyridyl)[1]
-
Purified enterobactin
-
Positive control iron source (e.g., FeCl₃)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow an overnight culture of the bacterial strain in a standard iron-rich medium.
-
Pellet the cells by centrifugation and wash them multiple times with the iron-deficient minimal medium to remove residual iron.[1][4]
-
Resuspend the cells in the iron-deficient medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.01.[1]
-
-
Growth Assay Setup:
-
In a 96-well microplate, add the iron-deficient medium to each well.
-
Add enterobactin to the wells at various concentrations (e.g., 0, 1, 10, 50 µM).[4]
-
Include a negative control with no added enterobactin and a positive control with a known iron source (e.g., FeCl₃).[1]
-
Inoculate the wells with the prepared bacterial suspension.[1]
-
-
Incubation and Growth Monitoring:
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of enterobactin.
-
Compare the growth curves to the negative and positive controls to determine the growth-promoting effect of enterobactin.[1]
-
Ferric-Enterobactin Binding Assay
This assay measures the binding affinity of the ferric-enterobactin complex to its outer membrane receptor, FepA.[1]
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the FepA-ferric-enterobactin interaction.
Materials:
-
Bacterial strain expressing FepA
-
Radiolabeled ferric-enterobactin (⁵⁹Fe-enterobactin)
-
Binding buffer (e.g., ice-cold MOPS medium)
-
0.45 µm nitrocellulose membrane filters
-
Scintillation counter
Protocol:
-
Preparation of Cells and Radiolabeled Ligand:
-
Grow and prepare bacterial cells expressing FepA as described for the iron uptake assay.
-
Prepare ⁵⁹Fe-enterobactin as previously described.[1]
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed concentration of cells with increasing concentrations of ⁵⁹Fe-enterobactin.
-
To determine non-specific binding, include a parallel set of tubes with a large excess of unlabeled ferric-enterobactin.
-
Incubate on ice for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Data Analysis:
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the amount of specifically bound ⁵⁹Fe-enterobactin against the concentration of the free ligand.
-
Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
-
Visualizations
Enterobactin-Mediated Iron Uptake Pathway
Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.
Experimental Workflow for Radiolabeled Iron Uptake Assay
Caption: Workflow for a radiolabeled enterobactin iron uptake experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic observations of ferric enterobactin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Apo-Enterobactin in Bacterial Growth Promotion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for the growth and proliferation of nearly all bacteria.[1] In host environments, however, the concentration of free iron is extremely low, as it is tightly sequestered by host proteins such as transferrin and lactoferrin.[2] To overcome this iron limitation, many pathogenic bacteria have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores.[1][3]
Enterobactin (B1671361) is a siderophore produced by many Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, and is the strongest siderophore known, binding to ferric iron (Fe³⁺) with an exceptionally high affinity (K = 10⁵² M⁻¹).[4] This allows bacteria to effectively scavenge iron from the host environment.[2] The iron-free form of enterobactin is known as apo-enterobactin (B10823476). Once secreted, this compound binds to ferric iron in the extracellular milieu to form the ferri-enterobactin complex.[4] This complex is then recognized by specific outer membrane receptors on the bacterial surface and transported into the cell, where the iron is released and utilized for various cellular processes.
These application notes provide a detailed protocol for utilizing this compound in bacterial growth promotion assays. Such assays are critical for studying bacterial iron metabolism, identifying and characterizing siderophore uptake pathways, and for the screening and development of novel antimicrobial agents that target these essential iron acquisition systems.
Signaling Pathways and Experimental Workflow
Enterobactin-Mediated Iron Uptake
The following diagram illustrates the key steps in the enterobactin-mediated iron uptake system in Gram-negative bacteria. Under iron-deficient conditions, this compound is synthesized in the cytoplasm and secreted.[5] Extracellularly, it binds to ferric iron, and the resulting ferri-enterobactin complex is recognized by the outer membrane receptor FepA.[6] The complex is then transported across the outer membrane in a process that is dependent on the TonB-ExbB-ExbD energy-transducing system.[6] Once in the periplasm, the ferri-enterobactin complex is bound by the periplasmic protein FepB and transported across the inner membrane by the ABC transporter FepDGC.[4] In the cytoplasm, the iron is released from the enterobactin complex through the action of the ferri-enterobactin esterase Fes, making the iron available for cellular use.[4]
Enterobactin-mediated iron uptake pathway.
Experimental Workflow for Bacterial Growth Promotion Assay
The following diagram outlines the workflow for a typical bacterial growth promotion assay using this compound. The assay begins with the preparation of an iron-depleted growth medium to mimic the iron-limited conditions of a host environment. A bacterial inoculum is then prepared, typically using a siderophore-deficient mutant strain to ensure that any observed growth is due to the supplied this compound. The assay is set up in a microplate format with various concentrations of this compound. Bacterial growth is monitored over time by measuring the optical density.
Workflow for bacterial growth promotion assay.
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Minimal Medium
This protocol describes the preparation of an iron-depleted minimal medium, which is essential for creating the iron-limiting conditions required for the assay.
Materials:
-
Minimal medium components (e.g., M9 salts)
-
Carbon source (e.g., glucose)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Calcium chloride (CaCl₂)
-
2,2'-dipyridyl
-
Milli-Q water
-
Sterile glassware
Procedure:
-
Prepare the minimal medium according to the standard formulation, but omit the addition of any iron salts.
-
To remove trace iron contamination, add 2,2'-dipyridyl to the medium at a final concentration of 200 µM.
-
Stir the medium for at least 4 hours at room temperature.
-
Autoclave the iron-depleted medium.
-
Separately autoclave solutions of the carbon source, MgSO₄, and CaCl₂.
-
Aseptically add the sterile carbon source, MgSO₄, and CaCl₂ to the cooled iron-depleted medium before use.
Protocol 2: Bacterial Growth Promotion Assay
This protocol details the steps for performing a bacterial growth promotion assay in a 96-well microplate format.[7][8]
Materials:
-
Iron-depleted minimal medium (from Protocol 1)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strain (a siderophore-deficient mutant is recommended)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into a nutrient-rich broth (e.g., LB broth) and grow overnight at the optimal temperature with shaking.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with sterile, iron-depleted minimal medium to remove any residual iron and rich media components.
-
Resuspend the cells in iron-depleted minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.1. Dilute this suspension 1:100 into the final assay wells for a starting OD₆₀₀ of ~0.001.
-
-
Set up the Microplate:
-
In a 96-well plate, add 180 µL of iron-depleted minimal medium to each well.
-
Create a serial dilution of the this compound stock solution across the wells to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include the following controls:
-
Negative Control: Wells with iron-depleted medium and bacterial inoculum but no this compound.
-
Positive Control: Wells with iron-depleted medium, bacterial inoculum, and a saturating concentration of FeCl₃ (e.g., 100 µM).
-
Blank: Wells with iron-depleted medium only (no bacteria).
-
-
-
Inoculation and Incubation:
-
Add 20 µL of the prepared bacterial inoculum to each well (except the blank).
-
Incubate the microplate at the optimal growth temperature for the bacterial strain with shaking.
-
-
Growth Measurement:
-
Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.
-
Data Presentation
The quantitative data from the bacterial growth promotion assay should be summarized in a clear and structured table to facilitate easy comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound on the Growth of a Siderophore-Deficient E. coli Strain
| Treatment | Concentration (µM) | Lag Phase (hours) | Maximum Growth Rate (OD₆₀₀/hour) | Final OD₆₀₀ (at 24 hours) |
| Negative Control | 0 | > 24 | < 0.01 | ~ 0.05 |
| This compound | 0.1 | 12 | 0.10 | 0.25 |
| 1 | 8 | 0.25 | 0.50 | |
| 10 | 4 | 0.40 | 0.80 | |
| 100 | 3 | 0.45 | 0.85 | |
| Positive Control (+FeCl₃) | 100 | 2 | 0.50 | 0.90 |
Note: The data presented in this table are representative and may vary depending on the bacterial strain and experimental conditions.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for utilizing this compound in bacterial growth promotion assays. These assays are invaluable tools for investigating bacterial iron acquisition, a critical process for bacterial survival and virulence. By understanding how bacteria utilize siderophores like enterobactin, researchers can develop novel strategies to combat bacterial infections, including the design of "Trojan horse" antibiotics that hijack siderophore uptake pathways to deliver cytotoxic agents into the bacterial cell.
References
- 1. pnas.org [pnas.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Protocol for Radiolabeling Apo-Enterobactin with 55Fe or 59Fe
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterobactin (B1671361) is a high-affinity siderophore produced by Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment. Its remarkable efficiency in iron uptake makes the enterobactin system a compelling target for the development of novel antimicrobial agents. Radiolabeling of apo-enterobactin (B10823476) (the iron-free form) with iron isotopes such as 55Fe or 59Fe provides a powerful tool for studying bacterial iron transport mechanisms, screening for inhibitors of this pathway, and evaluating the potential of enterobactin as a drug delivery vehicle. This document provides a detailed protocol for the radiolabeling of this compound with 55Fe or 59Fe, including purification and quality control procedures.
Data Presentation
Table 1: Properties of Iron Isotopes
| Property | 55Fe | 59Fe |
| Half-life | 2.737 years | 44.495 days |
| Decay Mode | Electron Capture | Beta minus (β⁻), Gamma (γ) |
| Primary Emissions | Auger electrons (~5.5 keV) | Beta particles (max 475.4 keV), Gamma rays (1099.25 keV, 1291.6 keV) |
| Specific Activity (carrier-free) | ~87 Ci/mg (~3.22 TBq/mg) | ~2,100 Ci/mg (~77.7 TBq/mg) |
Table 2: Reagents and Materials
| Reagent/Material | Specification | Supplier Example |
| This compound | ≥95% purity | EMC Microcollections |
| 55FeCl₃ or 59FeCl₃ | High specific activity, sterile solution in HCl | PerkinElmer, American Radiolabeled Chemicals |
| Ferric Chloride (FeCl₃) | Anhydrous, ≥98% | Sigma-Aldrich |
| Methanol (B129727) (MeOH) | Anhydrous, HPLC grade | Fisher Scientific |
| Sephadex® LH-20 | Chromatography resin | Cytiva (formerly GE Healthcare) |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| HPLC Column | C18 reverse-phase, e.g., 5 µm, 4.6 x 250 mm | Waters, Agilent |
| Buffer | 50 mM Tris-HCl, pH 7.4 | Prepare from Tris base and HCl |
Experimental Protocols
Part 1: Preparation of 55/59Fe-Enterobactin Complex
This protocol describes the formation of the ferric enterobactin complex using either 55FeCl₃ or 59FeCl₃.
1.1. Reagent Preparation:
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous methanol. Store at -20°C, protected from light.
-
FeCl₃ Stock Solution (1 mM): Prepare a stock solution of non-radioactive FeCl₃ in 0.01 M HCl.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4.
1.2. Radiolabeling Reaction:
-
In a sterile microcentrifuge tube, combine 10 µL of 1 mM this compound stock solution with 10 µL of 1 mM FeCl₃ stock solution. This creates a 1:1 molar ratio of enterobactin to iron.
-
Add a desired amount of 55FeCl₃ or 59FeCl₃ solution. The volume and activity will depend on the specific activity of the radioisotope stock and the desired final specific activity of the labeled enterobactin.
-
Vortex the mixture gently.
-
Incubate at room temperature (20-25°C) for 1-2 hours to allow for the formation of the 55/59Fe-enterobactin complex.[1]
Part 2: Purification of 55/59Fe-Enterobactin
Purification is essential to remove unincorporated 55Fe or 59Fe. Sephadex LH-20 column chromatography is a commonly used method for this purpose.[1]
2.1. Column Preparation:
-
Swell the Sephadex LH-20 resin in anhydrous methanol for at least 3 hours at room temperature.
-
Pack a small column (e.g., 1 x 20 cm) with the swollen resin.
-
Equilibrate the column by washing with at least 3-4 column volumes of anhydrous methanol.
2.2. Chromatographic Separation:
-
Carefully load the reaction mixture from Part 1 onto the top of the Sephadex LH-20 column.
-
Elute the column with anhydrous methanol at a flow rate of approximately 0.5 mL/min.
-
The 55/59Fe-enterobactin complex is colored (reddish-brown) and will separate from the unreacted components.
-
Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a suitable counter (gamma counter for 59Fe, liquid scintillation counter for 55Fe).
-
Pool the fractions containing the peak of radioactivity corresponding to the colored complex.
Part 3: Quality Control
Quality control is performed to determine the radiochemical purity of the final product.
3.1. Radio-Thin Layer Chromatography (Radio-TLC):
-
Stationary Phase: Silica Gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of methanol and 0.1 M ammonium (B1175870) acetate (B1210297) (e.g., 9:1 v/v).
-
Procedure:
-
Spot a small aliquot (~1-2 µL) of the purified 55/59Fe-enterobactin onto the baseline of the TLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
Allow the solvent front to migrate near the top of the plate.
-
Dry the plate and analyze using a radio-TLC scanner or by autoradiography.
-
-
Analysis: The 55/59Fe-enterobactin complex should migrate from the origin, while free 55/59Fe will remain at or near the origin. Calculate the radiochemical purity using the following formula:
Radiochemical Purity (%) = (Counts in the product peak / Total counts on the plate) x 100
3.2. Radio-High-Performance Liquid Chromatography (Radio-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: In-line radioactivity detector followed by a UV-Vis detector (monitoring at ~495 nm for the ferric-enterobactin complex).
-
Analysis: The radiochemical purity is determined by integrating the area under the radioactive peak corresponding to the retention time of the non-radioactive ferric-enterobactin standard. HPLC is particularly useful for detecting potential radiolytic degradation products.[2]
Table 3: Typical Quality Control Parameters
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, reddish-brown solution |
| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% |
| pH | pH strip or meter | 6.5 - 7.5 |
Visualizations
Caption: Experimental workflow for radiolabeling this compound.
Caption: Logical flow for quality control assessment.
References
Application Notes and Protocols: In Vitro Enzymatic Hydrolysis Assay for Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to scavenge ferric iron from the host environment.[1] The biosynthesis and transport of enterobactin are critical for bacterial survival and pathogenesis, making the enzymes involved in its metabolism attractive targets for novel antimicrobial strategies.[2] After the ferric-enterobactin complex is transported into the bacterial cytoplasm, the enzyme Enterobactin Esterase (Fes) catalyzes the hydrolysis of the cyclic trilactone backbone of enterobactin to release the chelated iron.[2] Fes is capable of hydrolyzing both the iron-free (apo) and iron-bound (ferric) forms of enterobactin.[2]
These application notes provide detailed protocols for an in vitro enzymatic hydrolysis assay of apo-enterobactin (B10823476) using Fes. Two primary methods are described: a continuous spectrophotometric assay and a more definitive liquid chromatography-mass spectrometry (LC-MS) based assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enterobactin uptake and hydrolysis pathway in E. coli and the general experimental workflow for the in vitro hydrolysis assay.
Caption: Enterobactin uptake and hydrolysis pathway in E. coli.
References
Application Notes & Protocols: Solid-Phase Synthesis of Enterobactin Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis (SPS) of enterobactin (B1671361) fragments and their analogs. Enterobactin, a cyclic tris-catecholate siderophore produced by many Gram-negative bacteria, demonstrates an exceptionally high affinity for ferric iron (Fe³⁺)[1]. This characteristic is pivotal for bacterial survival and virulence, as it facilitates iron acquisition from the host environment[1]. The specific recognition and transport of the ferric-enterobactin complex by bacterial outer membrane receptors present an attractive target for "Trojan horse" strategies. This approach involves conjugating antimicrobial agents to enterobactin analogs to exploit the siderophore uptake pathway for drug delivery into bacterial cells[1][2].
Solid-phase synthesis provides a robust and efficient platform for the preparation of enterobactin analogs. This methodology allows for systematic modifications to the enterobactin scaffold, enabling the exploration of structure-activity relationships and the attachment of various cargo molecules[1][3]. The protocols detailed below are primarily based on the work of Zamora et al. and offer a versatile foundation for creating a diverse range of catecholamide-based siderophore analogs[1][2].
Data Presentation
The following table summarizes the yields and purity of representative enterobactin analogs synthesized using solid-phase methodologies. This data, compiled from published literature, offers a comparative overview of the efficiency of different synthetic strategies[1].
| Analog Name/Description | Scaffold/Core Structure | Chelating Units | Overall Yield (%) | Purity | Reference |
| Analog 1 | Monomer of L-2,3-diaminopropionic acid | Mono-catechol | - | >95% (RP-HPLC) | Zamora et al.[2] |
| Analog 2 | Dimer of L-2,3-diaminopropionic acid | Bis-catechol | Modest | >95% (RP-HPLC) | Zamora et al.[1] |
Note: "Modest" yields were reported in the primary literature without a specific percentage. Further optimization may be necessary to enhance synthetic efficiency[1].
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments involved in the solid-phase synthesis of enterobactin analogs.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2-Chlorotrityl polystyrene resin | SPPS Grade | Loading capacity typically 1.0-1.6 mmol/g[2] |
| Fmoc-Dap(Alloc)-OH | Peptide Synthesis Grade | N-α-Fmoc-N-β-Alloc-L-2,3-diaminopropionic acid[2] |
| 2,3-Bis(benzyloxy)benzoic acid | Synthesis Grade | Catechol protecting group precursor[2] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| 4-Methylpiperidine (B120128) | Synthesis Grade | For Fmoc deprotection[2] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Synthesis Grade | For Alloc deprotection[2] |
| Phenylsilane (B129415) (PhSiH₃) | Synthesis Grade | Scavenger for Alloc deprotection[2] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Peptide Synthesis Grade | Coupling agent |
| Dichloromethane (DCM), Anhydrous | Synthesis Grade | |
| N,N-Dimethylformamide (DMF), Anhydrous | Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Diethyl ether, cold | Reagent Grade |
Protocol 1: Loading of the First Building Block onto 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the first protected amino acid building block onto the solid support[1].
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 20-30 minutes at room temperature with gentle agitation[1].
-
In a separate vial, dissolve Fmoc-L-Dap(Alloc)-OH (1.2-1.5 eq) in anhydrous DCM[1][2].
-
Add DIPEA (5.0 eq) to the dissolved amino acid solution[1][2].
-
Drain the DCM from the swelled resin and add the amino acid/DIPEA solution to the resin[1].
-
Shake the reaction mixture for 1-2 hours at room temperature[1].
-
To cap any unreacted trityl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 minutes[1].
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x)[1].
Protocol 2: Iterative Coupling Cycle (Fmoc Deprotection and Amide Bond Formation)
This protocol outlines the sequential addition of building blocks to the growing peptide chain.
Fmoc Deprotection:
-
Wash the resin-bound protected peptide with DMF (3x).
-
Add a 20% solution of 4-methylpiperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature to remove the Fmoc protecting group[4].
-
Drain the solution and repeat the 4-methylpiperidine treatment once more[4].
-
Wash the resin sequentially with DMF (3x) and DCM (3x)[1].
Amide Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid (1.5-3.0 eq) with HBTU (2.0-2.9 eq) and DIPEA (5.0-6.0 eq) in anhydrous DMF for 5 minutes[1][2].
-
Add the activated solution to the deprotected resin-bound peptide[1].
-
Shake the reaction for 45 minutes to 2 hours at room temperature[1][2].
-
Wash the resin with DMF (3x) and DCM (3x)[1].
Protocol 3: Alloc Deprotection
This protocol is for the removal of the Alloc protecting group to expose a primary amine for further functionalization or cyclization.
-
Wash the resin with anhydrous DCM (5x)[1].
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM[1].
-
Shake the reaction mixture for 30 minutes at room temperature[1].
-
Wash the resin with DCM (5x) and DMF (3x)[1].
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol describes the release of the synthesized analog from the solid support and the removal of remaining protecting groups[1].
-
Prepare a cleavage cocktail. Common cocktails include:
-
Add the cleavage cocktail to the resin and shake for 1-3 hours at room temperature[1][2].
-
Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM[1].
-
Concentrate the combined filtrate under a stream of nitrogen[1].
-
Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash[1].
-
Dry the crude product under vacuum[1].
-
Purify the product by reverse-phase HPLC. Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA. Monitor the elution at 220 nm and 316 nm (for catechol absorbance)[2].
-
Lyophilize the pure fractions to obtain the final product[2].
Visualizations
Experimental Workflow for Solid-Phase Synthesis of a Dimeric Enterobactin Analog
References
Application Notes and Protocols for Studying Siderophore-Drug Conjugates Using Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to overcome bacterial defenses. One promising approach is the "Trojan Horse" strategy, which utilizes siderophore-drug conjugates to hijack bacterial iron uptake systems for targeted drug delivery.[1][2] Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are secreted by bacteria to acquire this essential nutrient from their environment.[1][2] Enterobactin (B1671361), a triscatecholate siderophore produced by many Gram-negative bacteria like Escherichia coli, exhibits an exceptionally high affinity for Fe³⁺.[3][4] By conjugating a drug molecule to apo-enterobactin (B10823476) (the iron-free form), the resulting conjugate can be recognized by specific bacterial outer membrane receptors, leading to the active transport of the drug into the cell, thereby bypassing conventional resistance mechanisms.[1][5]
These application notes provide detailed protocols and data for researchers studying siderophore-drug conjugates, with a particular focus on leveraging this compound as a carrier molecule.
Signaling Pathway: The "Trojan Horse" Uptake of Enterobactin-Drug Conjugates
The uptake of an enterobactin-drug conjugate is a multi-step process that exploits the natural iron acquisition pathway of Gram-negative bacteria. The process begins with the secretion of this compound-drug conjugate which then scavenges ferric iron from the host environment. The resulting ferric-enterobactin-drug conjugate is then recognized and transported into the bacterial cell.
Caption: The "Trojan Horse" uptake pathway for enterobactin-drug conjugates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is essential for assessing the antimicrobial activity of siderophore-drug conjugates and is adapted from established methodologies.[1][6] The use of iron-depleted media is critical, as iron limitation induces the expression of siderophore uptake systems in bacteria.[1]
Materials:
-
Siderophore-drug conjugate
-
Bacterial strain of interest
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into a suitable broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to a standardized density of 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[6]
-
-
Prepare Conjugate Dilutions:
-
Perform a serial two-fold dilution of the this compound-drug conjugate in ID-CAMHB in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth.[6]
-
Protocol 2: this compound Competition Assay
This assay is crucial to confirm that the enhanced activity of the conjugate is due to its uptake via the enterobactin transport system. An excess of native this compound will compete with the conjugate for the FepA receptor, leading to an increase in the MIC of the conjugate.[6]
Materials:
-
Siderophore-drug conjugate
-
Native this compound
-
All other materials from Protocol 1
Procedure:
-
Set up MIC Assay:
-
Prepare serial dilutions of the siderophore-drug conjugate in a 96-well plate as described in Protocol 1.
-
-
Add Competitor:
-
To a parallel set of wells, add a constant, high concentration of native this compound (e.g., 10-100 µM) to each well containing the serially diluted conjugate.[6]
-
-
Inoculate and Incubate:
-
Proceed with inoculation and incubation as in the standard MIC protocol.
-
-
Analyze Results:
-
Compare the MIC values obtained with and without the addition of free this compound. A significant increase in the MIC in the presence of the competitor indicates that the conjugate utilizes the same uptake pathway.[6]
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of enterobactin-drug conjugates.
Caption: Workflow for synthesis and evaluation of enterobactin-drug conjugates.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of various enterobactin-drug conjugates against different bacterial strains, highlighting the significant improvement in potency compared to the parent drugs.
Table 1: MIC of Enterobactin-β-Lactam Conjugates against E. coli
| Compound | E. coli Strain | MIC (µM) in Iron-Depleted Media | Fold Improvement vs. Parent Drug | Reference |
| Ampicillin (Amp) | CFT073 | 10 | - | [3] |
| Ent-Amp | CFT073 | 0.01 | 1000x | [3] |
| Amoxicillin (Amx) | CFT073 | 10 | - | [3] |
| Ent-Amx | CFT073 | 0.01 | 1000x | [3] |
Table 2: MIC of Other Enterobactin-Drug Conjugates
| Compound | Bacterial Strain | MIC (µM) in Iron-Depleted Media | Fold Improvement vs. Parent Drug | Reference |
| Ciprofloxacin | E. coli | - | - | |
| Ent-Ciprofloxacin | E. coli | - | (Data not specified in provided snippets) | |
| Methotrexate (Mtx) | S. pneumoniae | >1000 | - | |
| Ent-Mtx | S. pneumoniae | <1 | >1000x |
Troubleshooting Guide
The successful application of this compound-drug conjugates can be influenced by several factors. This troubleshooting guide addresses common challenges and provides potential solutions.
Caption: Troubleshooting guide for common issues in siderophore-drug conjugate studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the antibacterial activity and cellular fates of enterobactin–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Antibacterial Activity and Cellular Fates of Enterobactin-Drug Conjugates That Target Gram-Negative Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterobactin- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Apo-Enterobactin Yield from E. coli Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of apo-enterobactin (B10823476) from Escherichia coli cultures.
Frequently Asked Questions (FAQs)
Q1: What is enterobactin (B1671361) and why is it important?
Enterobactin is a high-affinity siderophore produced by E. coli and other Gram-negative bacteria to scavenge ferric iron (Fe³⁺) from the environment. Its exceptional ability to bind iron makes it a subject of interest for various applications, including the development of novel "Trojan horse" antibiotics and therapies for iron overload diseases.[1][2]
Q2: What are the key genetic components involved in enterobactin biosynthesis in E. coli?
The biosynthesis of enterobactin is primarily encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[1][3][4][5] These genes encode the enzymes responsible for converting the precursor molecule, chorismate, into the final cyclic trilactone structure of enterobactin.[1][3][6][7]
Q3: How is enterobactin production regulated in E. coli?
Enterobactin production is tightly regulated in response to iron availability. The main regulator is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the ent genes.[1][3][7][8] Under iron-limiting conditions, Fur is inactive, leading to the expression of the ent genes and subsequent enterobactin synthesis.[1][3][7][8]
Q4: What are the common methods for detecting and quantifying enterobactin?
Common methods include:
-
Chrome Azurol S (CAS) Assay: A universal assay for siderophore detection. Siderophores remove iron from the blue CAS-iron complex, resulting in a color change.[1][4][9][10]
-
Arnow Assay: A colorimetric method specific for the quantification of catechol-type siderophores like enterobactin.[1][4][5][11][12]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide high specificity and accurate quantification of intact enterobactin.[4][9][12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production.
| Problem | Potential Cause | Suggested Solution |
| Low or No Enterobactin Yield | Insufficient Iron Limitation: The culture medium may contain trace amounts of iron, repressing the ent genes.[8] | Use iron-depleted minimal media (e.g., M9). Ensure all glassware is acid-washed to remove trace iron.[1][8] Consider adding an iron chelator like 2,2'-dipyridyl to sequester trace iron.[8] |
| Suboptimal Media Composition: Lack of essential precursors or cofactors for the biosynthetic pathway.[8] | Optimize media components. A statistical optimization study identified succinate, Na₂HPO₄, CaCl₂, and KH₂PO₄ as having a significant positive effect on production.[13][14] | |
| Inadequate Aeration: Oxygen levels can influence the overall metabolic state and precursor availability.[8] | Optimize the shaking speed. A speed of 150 RPM has been shown to be optimal for siderophore production.[13][14] | |
| Genetic Factors: The specific E. coli strain may have mutations that limit production. For instance, mutations in the ahpC gene have been shown to reduce enterobactin secretion.[5][8] | Verify the genetic integrity of your production strain. Consider using a strain known for high siderophore production. | |
| Suboptimal Growth Conditions: Temperature and pH can affect enzyme activity and overall production. | Grow E. coli at its optimal temperature of 37°C.[4][15] The optimal pH for enterobactin production is generally around neutral (pH 7.0).[16][17] | |
| Inconsistent Yields Between Batches | Variability in Inoculum Preparation: Inconsistent starting cultures can lead to variable results. | Standardize your inoculum preparation by using fresh colonies and a consistent pre-culture protocol.[8] |
| Inconsistent Media Preparation: Minor variations in media components can affect enterobactin production. | Prepare media in large batches or use high-purity reagents to minimize batch-to-batch variation.[1][8] | |
| Degradation of Enterobactin Post-Extraction | Hydrolysis of Ester Linkages: Enterobactin is susceptible to hydrolysis, especially at non-neutral pH. | Process samples quickly and maintain them at a neutral pH and low temperature to minimize degradation.[12] |
Data Presentation: Optimized Media Composition
The following table summarizes the optimized concentrations of key media components that have been shown to have the most significant positive effect on siderophore (enterobactin) production by E. coli.[13][14]
| Component | Optimized Concentration | Effect on Production |
| Succinate | 0.3 g/L | Significant positive effect |
| Tryptophan | 0 g/L | No significant effect |
| Na₂HPO₄ | 6 g/L | Significant positive effect |
| CaCl₂ | 0.1 g/L | Significant positive effect |
| KH₂PO₄ | 0.6 g/L | Significant positive effect |
| Agitation | 150 RPM | Significant positive effect |
Experimental Protocols
Protocol 1: High-Yield Enterobactin Fermentation
-
Media Preparation: Prepare an iron-deficient medium such as M9 minimal medium. Ensure all glassware is acid-washed to remove trace iron.[1]
-
Inoculum Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.[1]
-
Fermentation: Inoculate the iron-deficient medium with the overnight culture to an initial OD₆₀₀ of 0.05. Incubate at 37°C with shaking at 150 RPM for 24-48 hours.[1][8]
-
Harvesting: After incubation, centrifuge the culture at 6,000 rpm for 10 minutes to pellet the cells.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound. The supernatant can be filter-sterilized (0.22 µm filter) and stored at 4°C for further analysis.[1]
Protocol 2: this compound Extraction
-
Acidification: Acidify the collected supernatant to a pH of approximately 2.0 using concentrated HCl.[1][8]
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Mix vigorously and allow the phases to separate.[1][2][8]
-
Collection of Organic Phase: Carefully collect the upper organic phase, which contains the enterobactin.[1][2]
-
Repeat Extraction: Repeat the extraction from the aqueous phase two more times to maximize recovery.[1][2][8]
-
Drying: Pool the organic phases and evaporate the ethyl acetate using a rotary evaporator or a similar system.[1][2][8]
-
Resuspension: Resuspend the dried enterobactin extract in a suitable solvent, such as methanol, for quantification and further use.[1][2][8]
Protocol 3: Quantification of Enterobactin using the Arnow Assay
-
Sample Preparation: In a microcentrifuge tube, mix 0.5 mL of the enterobactin-containing sample with 0.5 mL of 0.5 N HCl.[1][11][12]
-
Reagent Addition: Add 0.5 mL of nitrite-molybdate reagent (10% w/v sodium nitrite (B80452) and 10% w/v sodium molybdate (B1676688) in water).[1][11][12]
-
NaOH Addition: Add 0.5 mL of 1 N NaOH. A red color will develop in the presence of catechols.[1][11][12]
-
Spectrophotometry: Measure the absorbance of the solution at 515 nm.[1][11][12]
-
Quantification: Determine the concentration of enterobactin by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHB).[1][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibiotic resistance and siderophores production by clinical Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Escherichia coli - Wikipedia [en.wikipedia.org]
- 16. Environmental factors influence the production of enterobactin, salmochelin, aerobactin, and yersiniabactin in Escherichia coli strain Nissle 1917 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
Technical Support Center: Troubleshooting Low Signal in Enterobactin Transport Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low signal issues encountered during enterobactin (B1671361) transport assays. The information is presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: Why am I observing little to no enterobactin transport in my assay?
There are several potential reasons for a low or undetectable signal in your enterobactin transport assay. These can be broadly categorized into issues with the bacterial culture, the labeled enterobactin, or the assay conditions themselves.[1]
Possible Causes and Solutions:
-
Inadequate Induction of the Enterobactin Transport System: The expression of the ferric enterobactin transport system, which includes proteins like FepA, FepB, FepC, FepD, and FepG, is tightly regulated by iron availability.[1][2] If the bacteria are not sufficiently starved of iron, the expression of these transporters will be low, leading to a weak signal.
-
Incorrect Bacterial Growth Phase: The efficiency of enterobactin transport can vary depending on the growth phase of the bacteria.[1]
-
Solution: Harvest cells during the late exponential phase of growth for optimal transporter expression and activity.[4]
-
-
Low Specific Activity of Labeled Enterobactin: If you are using radiolabeled enterobactin (e.g., with ⁵⁵Fe or ⁵⁹Fe), a low specific activity will result in a weak signal.[1]
-
Solution: Use freshly prepared or higher specific activity labeled enterobactin.[1] Ensure complete complex formation between the iron isotope and enterobactin.
-
-
Degraded Enterobactin: Enterobactin can be susceptible to degradation, especially at non-optimal pH.[5]
-
Solution: Prepare enterobactin solutions fresh and store them properly. Verify the integrity of your enterobactin stock.
-
-
Inhibition by Host Factors: If your experiment involves host-derived samples, be aware of proteins like lipocalin-2 (siderocalin), which can sequester enterobactin and prevent its uptake by bacteria.[2][5][6]
-
Solution: If possible, perform assays in a defined minimal medium to avoid interference from host factors. If working with host-derived material is necessary, be aware of this potential inhibitor.
-
Q2: What are the optimal conditions for inducing the enterobactin transport system?
To achieve robust expression of the enterobactin transport machinery, creating an iron-depleted environment for bacterial growth is crucial.
| Parameter | Recommendation | Rationale |
| Growth Medium | Minimal media (e.g., M9, MOPS) | These media have a defined and low iron content, facilitating iron starvation.[1] |
| Iron Chelator | 2,2'-dipyridyl (DP) | Effectively sequesters trace iron in the medium, leading to strong induction of the ent and fep genes.[1][7] |
| Growth Phase | Late exponential phase | Cells in this phase typically exhibit maximal expression of the transport system.[4] |
| Aeration | Vigorous shaking | Good aeration is important for optimal growth and expression of transport components.[4] |
Q3: My negative control (e.g., a fepA mutant) is showing a high background signal. What could be the cause?
A high background signal in a negative control can confound your results. Here are some common causes and how to address them:
-
Non-Specific Binding: The labeled enterobactin may be binding non-specifically to the cell surface or the filter membrane used in the assay.[1]
-
Impure Labeled Enterobactin: The preparation of labeled enterobactin might contain radioactive or fluorescent impurities that contribute to the background.
-
Solution: Purify your labeled enterobactin using a method like Sephadex LH-20 chromatography to separate the complex from unreacted components.[8]
-
-
Leaky Mutations: The mutant strain may not be a complete knockout, or there could be alternative, low-affinity uptake systems contributing to a minor signal.[1]
-
Solution: Verify the genotype of your mutant strain. If possible, test a double mutant to eliminate redundancy in transport systems.
-
Q4: How can I confirm that the observed transport is specific to the enterobactin system?
To demonstrate the specificity of enterobactin transport, competition assays are essential.
-
Competition with Unlabeled Enterobactin: Add an excess of unlabeled ("cold") enterobactin to your assay along with the labeled ("hot") enterobactin. A significant decrease in the signal from the labeled enterobactin indicates that both are competing for the same transport system.[1]
-
Use of Structural Analogs: You can also use synthetic analogs of enterobactin in competition assays to probe the specificity of the receptor.[9][10]
Experimental Protocols
Protocol 1: Radiolabeling of Enterobactin with ⁵⁹Fe
This protocol details the formation of the ferric enterobactin complex using ⁵⁹FeCl₃.[8]
Materials:
-
Purified enterobactin
-
⁵⁹FeCl₃ in 0.1 M HCl
-
Anhydrous methanol
-
0.5 M Sodium phosphate (B84403) buffer, pH 7.4
-
Sephadex LH-20 chromatography column
Procedure:
-
Complex Formation: In a microcentrifuge tube, mix an equimolar amount of purified enterobactin (dissolved in methanol) with ⁵⁹FeCl₃.
-
Incubate the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Purification:
-
Add 100 µL of 0.5 M sodium phosphate buffer to the reaction mixture.
-
Apply the mixture to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the ⁵⁹Fe-enterobactin complex with methanol. The colored complex will separate from unreacted components.
-
-
Quantification:
-
Measure the radioactivity of the purified ⁵⁹Fe-enterobactin using a gamma counter.
-
Determine the specific activity (e.g., in Ci/mol) based on the known amount of enterobactin and the measured radioactivity.
-
Protocol 2: Whole-Cell Enterobactin Transport Assay
This protocol describes a typical transport assay to measure the uptake of ⁵⁹Fe-enterobactin into bacterial cells.[1][8][11]
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Iron-deficient growth medium (e.g., MOPS minimal medium)
-
Purified ⁵⁹Fe-enterobactin
-
Wash buffer (e.g., 0.1 M LiCl)
-
0.45 µm nitrocellulose membrane filters
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Grow the bacterial strain in iron-deficient medium to the late exponential phase to induce the enterobactin transport system.
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells with an appropriate buffer (e.g., M9 salts or PBS).
-
Resuspend the cells in fresh, pre-warmed iron-deficient medium to the desired cell density.
-
-
Transport Assay:
-
Pre-warm the cell suspension to 37°C.
-
Initiate the transport assay by adding ⁵⁹Fe-enterobactin to the cell suspension.
-
At specific time points, remove aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane.
-
Rapidly wash the filters with ice-cold wash buffer (e.g., 0.1 M LiCl) to remove non-specifically bound ⁵⁹Fe-enterobactin.[1][8]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake (e.g., in pmol/10⁹ cells/min).
-
Visualizations
Caption: Ferric enterobactin uptake pathway in E. coli.
Caption: Generalized workflow for an enterobactin transport assay.
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enterobactin - Wikipedia [en.wikipedia.org]
- 7. TolC Is Involved in Enterobactin Efflux across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recognition and transport of ferric enterobactin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Lipocalin-2 (LCN2) Interference
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering interference from Lipocalin-2 (LCN2) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Lipocalin-2 (LCN2) and why does it interfere with my cell-based assays?
A1: Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a secreted glycoprotein (B1211001) involved in a variety of cellular processes, including iron homeostasis, inflammation, cell proliferation, migration, and apoptosis.[1][2][3] Because it is secreted into the cell culture medium, it can act as an unintended variable. Its inherent biological activities can mask or alter the specific effects of your experimental compounds, leading to inconsistent or misleading results in assays measuring cell health, viability, or proliferation.[4][5][6]
Q2: Which cell-based assays are most susceptible to LCN2 interference?
A2: Assays that measure fundamental cellular processes are most likely to be affected. These include:
-
Proliferation and Viability Assays (e.g., MTT, WST-1, Crystal Violet): LCN2 has been shown to either promote or inhibit cell proliferation depending on the cell type and context.[5][6][7]
-
Apoptosis Assays (e.g., Caspase-3/7 activity, TUNEL, Annexin V staining): LCN2 can have both pro- and anti-apoptotic effects, which can interfere with the assessment of drug-induced cell death.[8][9][10][11]
-
Migration and Invasion Assays (e.g., Transwell or scratch assays): LCN2 is known to modulate cell migration and the epithelial-to-mesenchymal transition (EMT), potentially confounding the results of studies on metastasis.[1][4]
-
Fluorescence-Based Assays: High concentrations of secreted proteins like LCN2 can sometimes contribute to non-specific background fluorescence.[12][13][14]
Q3: My control cells (untreated) are showing unexpected variability. Could LCN2 be the cause?
A3: Yes. If your cell line endogenously expresses and secretes LCN2, the concentration of LCN2 in the culture medium can change over time as the cell population grows. This fluctuating level of a biologically active protein can lead to variability in proliferation rates, baseline apoptosis, and other measured parameters in your control groups, making it difficult to establish a stable baseline for your experiments.
Q4: What are the primary methods to mitigate LCN2 interference?
A4: The main strategies involve either removing LCN2 from the experimental system or blocking its activity. The most common methods are:
-
siRNA/shRNA Mediated Knockdown: Silencing the LCN2 gene to prevent its expression and secretion.[4][15]
-
Neutralizing Antibodies: Adding an LCN2-specific antibody to the culture medium to bind secreted LCN2 and block its interaction with its cellular receptors.[3][16]
-
Immunoprecipitation (IP): Depleting LCN2 directly from the cell culture supernatant before using it in an assay or on other cells.
Troubleshooting Guide
This guide addresses common issues observed in assays where LCN2 interference is suspected.
| Problem | Potential Cause | Recommended Solution(s) |
| High background in fluorescence assays | Autofluorescence or non-specific binding of antibodies. Secreted LCN2 could contribute to non-specific signals. | 1. Run a control with a secondary antibody only to check for non-specific binding.[17] 2. Reduce primary/secondary antibody concentrations.[14][17] 3. Consider silencing LCN2 expression via siRNA if cells are known to secrete high levels. |
| Inconsistent results in proliferation assays (MTT, etc.) | Endogenous LCN2 secretion is affecting cell growth rates, masking the effect of the test compound. | 1. Verify LCN2 expression in your cell line (Western Blot or ELISA). 2. Use an LCN2 knockdown (siRNA) model for your assay.[4][6] 3. Add a neutralizing LCN2 antibody to your culture medium as a control.[16] |
| Unexpected levels of apoptosis in control wells | LCN2 can be pro- or anti-apoptotic depending on the cellular context, affecting the baseline level of cell death.[9][10] | 1. Measure LCN2 levels in your supernatant over the time course of your experiment. 2. Perform the apoptosis assay in cells with LCN2 expression silenced to see if the baseline stabilizes.[4][18] |
| Drug/treatment appears ineffective in a known LCN2-secreting cell line | Secreted LCN2 may be promoting survival or proliferation pathways that counteract the effect of your drug. | 1. Combine your drug treatment with an LCN2 neutralizing antibody. 2. Test your drug in an LCN2-knockdown version of the cell line. A restored drug effect would implicate LCN2 in the resistance mechanism.[15] |
Mitigation Strategies & Experimental Protocols
LCN2 Gene Silencing with siRNA
Small interfering RNA (siRNA) can be used to transiently knock down LCN2 expression, providing a powerful tool to confirm its role in your assay.
Workflow for siRNA-Mediated LCN2 Knockdown
Caption: Workflow for LCN2 knockdown using siRNA.
Quantitative Data: Efficiency of LCN2 Knockdown
The efficiency of siRNA-mediated knockdown can vary by cell line and the specific siRNA sequences used.
| Cell Line | siRNA Target | Knockdown Efficiency (%) | Reference |
| MDA-IBC3 | LCN2-siRNA-1 | 59% | [4] |
| MDA-IBC3 | LCN2-siRNA-2 | 58% | [4] |
| SUM149 | LCN2-siRNA-1 | 62% | [4] |
| SUM149 | LCN2-siRNA-2 | 71% | [4] |
| PC-3 | siLCN2 (35 nM) | ~75% (mRNA) | [7] |
Protocol: siRNA Transfection for LCN2 Knockdown
This is a general protocol and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: In a microcentrifuge tube, dilute 100 nM (final concentration) of LCN2-targeting siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM). Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the wells containing cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal time should be determined empirically.
-
Validation and Assay: After incubation, harvest the cell supernatant and/or cell lysate to validate LCN2 knockdown via ELISA or Western Blot. The cells are now ready for your primary cell-based assay.
Immunoprecipitation (IP) to Deplete LCN2 from Supernatant
This method is useful for removing secreted LCN2 from conditioned media.
Logical Flow for LCN2 Depletion via Immunoprecipitation
Caption: Workflow for removing LCN2 from media via IP.
Protocol: LCN2 Depletion from Cell Culture Supernatant
-
Collect Supernatant: Collect the cell culture medium from your cells and centrifuge at 3000 x g for 15 minutes at 4°C to remove cells and debris.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic bead slurry to 1 mL of supernatant. Incubate with rotation for 30-60 minutes at 4°C. Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
Antibody Incubation: Add a polyclonal anti-LCN2 antibody (typically 1-5 µg per 1 mL of supernatant) to the pre-cleared supernatant. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add 25-30 µL of pre-washed Protein A/G magnetic bead slurry to the antibody-supernatant mixture.[19] Incubate with rotation for 1-2 hours at 4°C.
-
Depletion: Place the tube on a magnetic separation rack. Allow the beads (now bound to LCN2) to pellet against the magnet.
-
Collect Medium: Carefully aspirate the supernatant, which is now your LCN2-depleted medium.
-
Validation: To confirm successful depletion, take a small aliquot of the original and depleted supernatant and analyze for LCN2 content via Western Blot or ELISA.
LCN2 Signaling and Point of Interference
Understanding how LCN2 signals can clarify why it interferes with your experiments. LCN2 often binds to its receptor (like SLC22A17) and can influence key signaling pathways that control cell fate.
Simplified LCN2 Signaling Pathway
Caption: LCN2 signaling and antibody-based inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions and regulation of lipocalin-2 in gut-origin sepsis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipocalin 2—not only a biomarker: a study of current literature and systematic findings of ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipocalin 2 negatively regulates cell proliferation and epithelial to mesenchymal transition through changing metabolic gene expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of lipocalin-2 suppresses the growth and invasion of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipocalin-2 (LCN2) Deficiency Leads to Cellular Changes in Highly Metastatic Human Prostate Cancer Cell Line PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipocalin 2 functions as a negative regulator of red blood cell production in an autocrine fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipocalin-2: pro- or anti-apoptotic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipocalin-2 Induces Cardiomyocyte Apoptosis by Increasing Intracellular Iron Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Apo-Enterobactin Extract Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of apo-enterobactin (B10823476) extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in an this compound extract?
A1: Low purity in this compound extracts is often due to the co-extraction of other hydrophobic molecules produced by the bacteria or present in the growth medium.[1] The primary contaminants include linear degradation products of enterobactin (B1671361), such as (DHBS)₂, and (DHBS)₃, as well as other siderophores if the bacterial strain is not specific.[1] Additionally, components from complex media, like peptides and amino acids, can contribute to contamination.[1]
Q2: Why is the pH critical during the initial solvent extraction of enterobactin?
A2: The initial solvent extraction should be performed at a low pH, around 2.0.[1][2] This is crucial because the catechol groups of enterobactin must be fully protonated to neutralize their charge.[1] This protonation makes the molecule less polar, thereby increasing its solubility in organic solvents like ethyl acetate (B1210297).[1][3] Maintaining the correct pH ensures the efficient transfer of enterobactin from the aqueous culture supernatant into the organic solvent, which is a critical first step in purification.[1]
Q3: How can I detect and differentiate between pure this compound and its degradation products?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable method for assessing the purity of an enterobactin sample and identifying degradation products.[4][5] Pure, cyclic enterobactin will have a different retention time compared to its linear hydrolysis products.[2] Additionally, a colorimetric method known as the Arnow assay can be used to quantify the concentration of catechol-containing compounds, which can give an indication of the total amount of enterobactin and related species present.[3][6]
Q4: What are the recommended storage conditions for purified this compound to prevent degradation?
A4: To ensure stability and prevent degradation, purified this compound should be stored under specific conditions. For long-term storage, it is best kept as a dry powder.[2]
| Form | Storage Temperature | Recommended Duration |
| Dry Powder | -20°C | Long-term |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
| Data sourced from MedchemExpress.[2] |
It is also advisable to protect enterobactin solutions from prolonged exposure to light and to maintain a neutral pH for storage of the iron-free form.[2]
Q5: My this compound extract is already complexed with iron (holo-enterobactin). How does this affect purification and how can I remove the iron?
A5: If your enterobactin is already bound to iron, it will exhibit different chemical properties, which can affect its behavior during purification. Iron-bound enterobactin will not show chelating activity in a CAS assay.[4] To obtain this compound, you may need to employ a purification method that removes the bound iron. While specific protocols for iron removal during purification are not detailed in the provided search results, the initial acidic extraction at pH 2.0 is designed to protonate the catechols and facilitate extraction of the apo-form.[1][2][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction and Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Bacterial Growth Conditions | Optimize culture conditions by using a low-iron minimal medium.[2] | Iron contamination in the growth medium can repress the genes responsible for enterobactin biosynthesis, leading to lower production.[2] |
| Inefficient Extraction from Culture Supernatant | Ensure the pH of the culture supernatant is acidified to ~2.0 before extraction with ethyl acetate.[1][2] | This maximizes the partitioning of enterobactin into the organic phase.[2] |
| Incomplete Elution from Chromatography Column | Modify the elution solvent by increasing the percentage of the organic solvent (e.g., methanol (B129727), acetonitrile).[1] A stepwise or gradient elution can help determine the optimal concentration. | Enterobactin's hydrophobic nature can cause it to bind strongly to the resin, requiring a more non-polar solvent for elution.[1] |
| Sample Overload on Chromatography Column | Reduce the amount of crude extract loaded onto the column in a single run. | Exceeding the binding capacity of the column will result in the excess sample passing through without binding.[5] |
Problem 2: Co-elution of Contaminants with this compound During Column Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrophobic Interactions | Add a low concentration of a non-ionic surfactant (e.g., Tween-20) to the buffers.[1] Alternatively, pre-treat the resin with a blocking agent like a non-ionic surfactant.[1] | This can disrupt non-specific hydrophobic forces and saturate non-specific binding sites on the resin, preventing both enterobactin and contaminants from binding non-specifically.[1] |
| Ionic Interactions | Increase the ionic strength of the wash and/or elution buffers by adding NaCl (e.g., 150-500 mM).[1] | This can shield charges and reduce non-specific electrostatic binding of contaminants.[1] |
| Presence of Highly Polar Impurities | Wash the crude extract to remove highly polar impurities before loading it onto the column. | Highly polar impurities can interfere with the binding of the less polar enterobactin to the resin.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Culture
-
Culture Growth and Harvest :
-
Acidification and Solvent Extraction :
-
Adjust the pH of the supernatant to approximately 2.0 by slowly adding concentrated HCl while stirring.[2][3]
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.[2][3]
-
Shake the funnel vigorously for 1-2 minutes, venting periodically, to extract the enterobactin into the ethyl acetate phase.[2][3]
-
Allow the phases to separate. The top organic layer containing enterobactin will be reddish-brown.[1]
-
Collect the ethyl acetate layer. Repeat the extraction on the aqueous layer to maximize the yield.[1][3]
-
Combine the organic fractions and dry them using a rotary evaporator to obtain the crude extract.[1][3]
-
Protocol 2: Chromatographic Purification of this compound
-
Column Preparation and Equilibration :
-
Sample Loading and Chromatography :
-
Washing and Elution :
-
For Amberlite™ XAD Resin : Wash the column extensively with the equilibration buffer to remove polar, non-specifically bound impurities. Elute the enterobactin using a high percentage of an organic solvent, such as 90-100% methanol.[1]
-
For Sephadex LH-20 : Elute the column with methanol and collect fractions.[7]
-
Monitor the collected fractions for the presence of enterobactin using a suitable method, such as UV absorbance at 316 nm or the Arnow assay.[6][7]
-
-
Final Steps :
-
Pool the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified this compound.[7]
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound extracts.
References
Technical Support Center: Resolving Inconsistent Results in CAS Assays for Siderophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Chrome Azurol S (CAS) assay for siderophore detection.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CAS assay?
The CAS assay is a colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] The assay is based on the competition for iron between the siderophore and the CAS dye.[2] In the reagent, Chrome Azurol S (CAS) is in a ternary complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which results in a blue color.[1][3] When a sample containing siderophores is introduced, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-HDTMA complex.[1][2] This releases the free CAS dye, causing a color change from blue to orange, yellow, or purple.[1]
Q2: What do the different color changes in the CAS assay indicate?
The color change can provide a preliminary indication of the type of siderophore produced:
-
Orange: Often indicative of hydroxamate-type siderophores.[1]
-
Purple: May suggest the presence of catecholate-type siderophores.[1]
-
Yellow: Can be associated with carboxylate-type siderophores.[1]
It is important to note that these are general observations and further chemical tests are necessary for definitive identification of the siderophore type.[1]
Q3: Why is the CAS assay considered a "universal" assay?
The CAS assay is considered universal because it is not specific to a particular type of siderophore.[4] It detects any compound with a sufficiently high affinity to remove iron from the CAS-iron complex.[4]
Q4: Can the CAS assay be used for all types of microorganisms?
While widely used, the standard CAS assay has limitations. The detergent HDTMA is toxic to some microorganisms, particularly Gram-positive bacteria and fungi, which can inhibit their growth and subsequent siderophore production.[2][5][6] Several modifications to the assay have been developed to circumvent this issue, such as using a less toxic detergent or an overlay technique.[2][7][8]
Troubleshooting Guide
Inconsistent or unexpected results in the CAS assay can arise from various factors, from reagent preparation to microbial culture conditions. This guide addresses specific issues in a question-and-answer format.
Issue 1: No color change or a very weak color change is observed.
-
Possible Cause: Insufficient siderophore production.
-
Solution: Optimize culture conditions to induce siderophore production. This often involves using an iron-depleted growth medium, as high iron concentrations repress siderophore synthesis.[5] The composition of the growth medium, including carbon and nitrogen sources, can also influence siderophore yield.[1]
-
-
Possible Cause: Low concentration of siderophores in the sample.
-
Solution: Concentrate the culture supernatant before performing the assay.[4]
-
-
Possible Cause: Degradation of siderophores.
Issue 2: The CAS reagent or agar (B569324) plates are green instead of blue.
-
Possible Cause: Incorrect pH.
-
Possible Cause: Improper reagent preparation.
-
Solution: Follow a validated protocol meticulously for preparing the CAS solution, paying close attention to the order of addition and concentrations of each component.[1]
-
Issue 3: False positive results are observed.
-
Possible Cause: Presence of other iron-chelating compounds.
-
Possible Cause: Contamination of glassware.
Issue 4: Precipitation occurs in the CAS reagent or after mixing with the sample.
-
Possible Cause: Low concentrations of HDTMA and CAS.
-
Possible Cause: Interference from media components.
-
Solution: High concentrations of phosphates in the growth medium can precipitate iron, making it unavailable for the assay.[4][10] Using a medium with low phosphate (B84403) concentration is recommended.[4][10]
-
Experimental Protocols
Standard CAS Agar Plate Assay
This protocol is adapted from Schwyn and Neilands (1987).
1. Preparation of Solutions:
| Solution | Components | Instructions |
| Blue Dye Solution | - 0.06 g CAS- 50 ml deionized water- 0.0027 g FeCl₃·6H₂O in 10 ml of 10 mM HCl- 0.073 g HDTMA in 40 ml deionized water | 1. Dissolve CAS in deionized water (Solution A).2. Dissolve FeCl₃·6H₂O in 10 mM HCl (Solution B).3. Dissolve HDTMA in deionized water (Solution C).4. Mix Solution A with 9 ml of Solution B.5. Slowly add Solution C while stirring.6. The final solution should be deep blue.7. Autoclave and store in a dark, cool place in a plastic container.[1][3] |
| MM9 Salt Solution (10x) | - 15 g KH₂PO₄- 25 g NaCl- 50 g NH₄Cl | Dissolve in 500 ml of deionized water. |
| Casamino Acid Solution (10% w/v) | - 3 g Casamino acids- 27 ml deionized water | Treat with 3% 8-hydroxyquinoline (B1678124) in chloroform (B151607) to remove trace iron. Filter sterilize.[3] |
| 20% Glucose Solution | - 20 g Glucose | Dissolve in 100 ml of deionized water and autoclave. |
2. Preparation of CAS Agar Plates:
-
To 750 ml of deionized water, add 100 ml of MM9 salt solution.[1]
-
Add 32.24 g of PIPES buffer and dissolve by adjusting the pH to 6.0. Slowly bring the final pH up to 6.8.[3] The solution will turn green if the pH exceeds 6.8.[1]
-
Add 15 g of Bacto agar.[3]
-
Autoclave the mixture and cool to 50°C.
-
Aseptically add 30 ml of sterile Casamino acid solution and 10 ml of sterile 20% glucose solution.[1][3]
-
Slowly add 100 ml of the sterile Blue Dye Solution along the side of the flask with gentle swirling to ensure thorough mixing.[3]
-
Pour the plates aseptically.[1]
3. Inoculation and Incubation:
-
Inoculate the CAS agar plates with the test microorganism.
-
Incubate under optimal growth conditions.
-
Observe for the appearance of an orange, yellow, or purple halo around the colonies, indicating siderophore production.
Visualizations
Caption: Workflow for the preparation and execution of the CAS agar assay.
Caption: Troubleshooting decision tree for inconsistent CAS assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding during apo-enterobactin purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding during the purification of apo-enterobactin (B10823476).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding during this compound purification?
A1: Non-specific binding during the purification of this compound is primarily driven by two types of interactions:
-
Hydrophobic Interactions: this compound is a relatively hydrophobic molecule. This characteristic can cause it to bind non-specifically to hydrophobic chromatography resins like Amberlite™ XAD or C18 silica. Furthermore, other hydrophobic molecules present in the crude extract, such as cell lysate components or media constituents, can also bind to the resin, leading to their co-elution with the target molecule.[1]
-
Ionic Interactions: Although less dominant than hydrophobic interactions, ionic interactions can also contribute to non-specific binding. Residual charges on the molecule or contaminants can interact with charged groups on the chromatography matrix.[1]
Q2: Why is the pH of the initial extraction so critical for this compound purification?
A2: The initial solvent extraction of enterobactin (B1671361) should be conducted at a low pH, typically around 2.0.[1] This is crucial because the catechol moieties of enterobactin need to be fully protonated to neutralize their charge. This protonation renders the molecule less polar, which significantly enhances its solubility in organic solvents like ethyl acetate. Maintaining a low pH ensures the efficient transfer of enterobactin from the aqueous culture supernatant into the organic phase, which is a critical first step in achieving a clean separation.[1]
Q3: Can I use buffer additives to minimize non-specific binding?
A3: Yes, incorporating additives into your buffers can be a highly effective strategy.
-
For mitigating hydrophobic interactions , the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 is recommended. These agents can disrupt non-specific hydrophobic forces, preventing both this compound and contaminants from binding indiscriminately to the resin and other surfaces.[1]
-
To address ionic interactions , increasing the salt concentration of your buffers (e.g., 150-500 mM NaCl) can be beneficial. The increased ionic strength helps to shield electrostatic charges, thereby reducing non-specific binding.[1]
Q4: My final this compound product has low purity. What are the likely contaminants?
A4: Contaminants are often other hydrophobic molecules from the bacterial culture or growth medium. Common impurities include linear degradation products of enterobactin, such as the trimer, dimer, and monomer of 2,3-dihydroxybenzoyl-L-serine (DHBS).[2] If the bacterial strain is not specific, other siderophores may also be present. Additionally, components from complex media, like peptides and amino acids, can contribute to contamination.
Q5: How can I prevent the degradation of this compound during purification?
A5: this compound is susceptible to hydrolysis of its cyclic tri-ester backbone, especially under non-neutral pH conditions.[3] To minimize degradation, it is important to work quickly and maintain a neutral pH whenever possible, with the exception of the initial acidic extraction step.[3] For long-term storage, keeping the purified this compound as a dry powder at -20°C is recommended.[3] If possible, using an E. coli strain with a mutation in the fes gene can prevent enzymatic degradation of enterobactin.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Elution: The hydrophobic nature of this compound may cause it to bind very strongly to the resin. | Increase the percentage of the organic solvent (e.g., methanol (B129727), acetonitrile) in the elution buffer. A stepwise or gradient elution can help to determine the optimal concentration for release.[1] |
| Irreversible Binding: this compound or contaminants may bind irreversibly to non-specific hydrophobic sites on the resin. | Pre-treat the resin by washing the column with a solution containing a non-ionic surfactant before loading the sample. This can block non-specific sites.[1] | |
| Incorrect pH during Loading: If the pH of the crude extract is too high, this compound will be deprotonated and more polar, preventing efficient binding to reverse-phase or hydrophobic interaction resins.[1] | Ensure the crude extract is acidified to approximately pH 2.0 before loading it onto the column.[1] | |
| Co-elution of Contaminants | Sub-optimal Washing: The wash steps may not be sufficient to remove all non-specifically bound contaminants. | Increase the volume of the wash buffer. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) to the wash buffer to disrupt hydrophobic interactions.[1] If ionic interactions are suspected, increase the salt concentration (e.g., 150-500 mM NaCl) in the wash buffer.[1] |
| Similar Hydrophobicity of Contaminants: Contaminants may have a similar hydrophobicity to this compound, causing them to elute under the same conditions. | Switch from an isocratic elution to a shallow gradient elution. A gradual increase in the organic solvent concentration can provide finer separation of molecules with similar hydrophobicities.[1] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
This protocol outlines a standard method for extracting this compound from bacterial culture supernatant followed by a chromatographic cleanup.
1. Culture Growth and Harvest:
-
Grow an enterobactin-producing bacterial strain (e.g., E. coli) in an iron-deficient minimal medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.[1]
2. Acidification and Solvent Extraction:
-
Chill the supernatant on ice and acidify it to pH 2.0 using concentrated HCl, monitoring the pH carefully.[1]
-
Transfer the acidified supernatant to a separatory funnel and perform an extraction with an equal volume of ethyl acetate.
-
Collect the organic (top) layer, which will contain the this compound. Repeat the extraction on the aqueous layer to maximize the yield.
-
Combine the organic fractions and dry them in vacuo using a rotary evaporator to obtain a crude extract.
3. Chromatographic Cleanup (Amberlite™ XAD Resin):
-
Prepare a column with a hydrophobic resin such as Amberlite™ XAD-4.
-
Equilibrate the column with an acidic aqueous buffer (e.g., 0.1 M Formic Acid).[1]
-
Re-dissolve the crude extract in a minimal volume of the equilibration buffer. A small amount of methanol can be used to aid solubility.
-
Load the sample onto the column.
-
Wash the column extensively with the equilibration buffer to remove polar, non-specifically bound impurities.[1]
-
Elute the this compound using a high percentage of an organic solvent, such as 90-100% methanol, and collect the fractions.[1]
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for non-specific binding issues.
References
Technical Support Center: Optimizing pH for Apo-Enterobactin Iron Chelation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the optimization of pH for apo-enterobactin (B10823476) iron chelation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for iron chelation by this compound?
Enterobactin (B1671361) is one of the strongest known siderophores, with an exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. While it can chelate iron over a range of pH values, its efficiency is pH-dependent. Enterobactin is significantly more effective as an iron chelator than some other siderophores, like aerobactin, at a pH above approximately 5.0[2][3]. At a physiological pH of 7.4, the environment is conducive for the formation of the highly stable ferric-enterobactin complex[1][4]. However, under acidic conditions, the protonation of the catecholate groups can affect its iron-binding capacity[5][6].
Q2: How does pH affect the structure and iron-binding capacity of enterobactin?
The iron-chelating activity of enterobactin is directly related to the deprotonation of its six hydroxyl groups on the three catecholate rings. In neutral to alkaline conditions, these groups are deprotonated, allowing for the formation of a highly stable octahedral complex with Fe³⁺, referred to as the "catecholate mode" of binding[6]. As the pH decreases and becomes more acidic, the catecholate oxygens become protonated. This leads to a shift in the coordination geometry from a tris-catecholate to a tris-salicylate form, which has a lower affinity for iron and makes the iron more susceptible to release[5][6][7].
Q3: What is the impact of pH on the reduction potential of the ferric-enterobactin complex?
The reduction potential of the Fe³⁺/Fe²⁺–enterobactin complex is highly dependent on pH. As the pH increases, the reduction potential becomes more negative, making the reduction of Fe³⁺ to Fe²⁺ (a key step for iron release within the bacterial cell) more difficult. Conversely, at lower pH values, the reduction potential is less negative, facilitating the reduction of iron[1].
Troubleshooting Guide
Problem 1: Low or no iron chelation detected in the Chrome Azurol S (CAS) assay.
-
Possible Cause: Incorrect pH of the assay buffer.
-
Troubleshooting Step: Verify the pH of your CAS assay solution. The iron-chelating efficiency of enterobactin is pH-dependent. Ensure the pH is within the optimal range for the assay, which is typically around neutral pH[2].
-
-
Possible Cause: Degraded enterobactin sample.
-
Troubleshooting Step: Enterobactin can be susceptible to degradation. Ensure proper storage of your sample, typically at low temperatures and protected from light. The stability can be assessed by comparing its activity to a fresh standard or by using analytical techniques like HPLC[2].
-
-
Possible Cause: Enterobactin is already saturated with iron (holo-enterobactin).
-
Troubleshooting Step: If your enterobactin was purified from a culture, it might already be complexed with iron. Iron-bound enterobactin will not show chelating activity in the CAS assay. Consider purifying this compound or using a method to remove bound iron[2].
-
Problem 2: Inconsistent results in cell-based iron uptake assays.
-
Possible Cause: Presence of lipocalin-2 in the cell culture medium.
-
Possible Cause: The cell line does not express the necessary enterobactin receptors.
Quantitative Data Summary
The following table summarizes the pH-dependent reduction potential of the ferric-enterobactin complex.
| pH | Reduction Potential (V vs. NHE) | Reference |
| 6.0 | -0.57 | [1] |
| 7.4 | -0.79 | [1] |
| >10.4 | -0.99 | [1] |
Experimental Protocols
Protocol: Quantification of Iron Chelation using the Chrome Azurol S (CAS) Liquid Assay
This protocol provides a method to quantitatively measure the iron-chelating activity of this compound. The assay is based on the competition for iron between enterobactin and the CAS dye.
Materials:
-
This compound sample
-
CAS assay solution (commercially available or prepared as described by Schwyn and Neilands)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare the CAS assay solution according to established protocols. Ensure the final pH of the solution is appropriate for the experiment, typically near neutral.
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the CAS assay solution to each well.
-
Add a specific volume of your this compound sample to the wells to achieve the desired final concentration (e.g., 25 µM).
-
For the reference (Ar), add the same volume of buffer or solvent used to dissolve the enterobactin sample to a separate set of wells containing the CAS solution.
-
-
Incubation: Incubate the microplate at room temperature for a specified time (e.g., 20 minutes to several hours), protected from light[2][9]. The incubation time may need to be optimized.
-
Measurement: Measure the absorbance of each well at 630 nm using a microplate reader[2][10].
-
Calculation: Calculate the percentage of iron chelation using the following formula[2][10]:
% Chelation = [(Ar - As) / Ar] x 100
Where:
-
Ar = Absorbance of the reference (CAS solution + buffer)
-
As = Absorbance of the sample (CAS solution + enterobactin)
-
Visualizations
Caption: Workflow for quantifying iron chelation using the CAS assay.
Caption: pH effect on enterobactin structure and iron binding.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparing iron binding affinity of apo-enterobactin vs deferoxamine
In the realm of iron chelation, both the natural siderophore apo-enterobactin (B10823476) and the clinically utilized deferoxamine (B1203445) stand out for their high affinity for ferric iron (Fe³⁺). However, a closer examination of their binding affinities and mechanisms reveals a stark contrast in their iron-scavenging capabilities. This guide provides a detailed comparison of their iron-binding performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Iron Binding Affinity
The most significant differentiator between this compound and deferoxamine is their affinity for ferric iron. Enterobactin, a cyclic tricatecholate siderophore produced by Gram-negative bacteria, is renowned for having the highest known binding affinity for iron among all known siderophores.[1][2] Deferoxamine, a linear trihydroxamate siderophore from the bacterium Streptomyces pilosus, also demonstrates a high affinity for iron, though it is orders of magnitude lower than that of enterobactin.[1]
| Parameter | This compound | Deferoxamine |
| Siderophore Type | Catecholate | Hydroxamate |
| Iron-Binding Affinity Constant (Kf) | 1052 M-1[1][2] | ~1030.6 M-1[1] |
| Stability Constant (log β) | 52[1][3] | 30.6[1][3] |
Note: The stability constant (log β) is the logarithm of the overall formation constant (Kf). A higher value indicates a more stable complex.[1]
Experimental Protocols
The determination of the exceptionally high iron binding affinities of siderophores requires specialized techniques. The primary methods employed are potentiometric titration and spectrophotometric competition assays.
Potentiometric Titration
This method directly measures the affinity of a ligand for a metal ion by monitoring the change in hydrogen ion concentration (pH) as a standardized base is added to a solution containing the siderophore and ferric iron.
Detailed Methodology:
-
A solution of the purified siderophore (e.g., this compound or deferoxamine) at a known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl).
-
The solution is first titrated with a standardized base in the absence of the metal ion to determine the protonation constants (pKa values) of the ligand.
-
A second titration is performed on a solution containing the same concentration of the siderophore to which a precise amount of a standard ferric iron solution (e.g., FeCl₃ or Fe(ClO₄)₃) has been added.
-
The pH is recorded after each incremental addition of the base, allowing the system to reach equilibrium at each step.
-
The data from these titrations are then used to calculate the stability constant of the ferric-siderophore complex.[4]
Spectrophotometric Competition Assays (e.g., Chrome Azurol S Assay)
The Chrome Azurol S (CAS) assay is a widely used colorimetric method for detecting and quantifying siderophore activity.[1][5] It is based on the competition for iron between the siderophore and the CAS dye.
Principle: The CAS dye forms a blue-colored complex with ferric iron. A strong iron chelator like a siderophore will remove the iron from the CAS-iron complex, causing a color change from blue to orange.[1] The extent and rate of this color change can be used to compare the iron-chelating efficiency of different siderophores.
Detailed Methodology:
-
Preparation of CAS Agar (B569324) Plates: A CAS assay solution is prepared and incorporated into an agar medium.
-
Sample Application: Equal concentrations (e.g., 1 mM) of this compound and deferoxamine are spotted onto the CAS agar plate.[1][6]
-
Incubation and Observation: The plate is incubated, and the formation of an orange halo around the spot is monitored over time. A larger and more rapidly appearing halo indicates a higher and faster iron chelation activity.[1][6]
-
Liquid CAS Assay (for quantitative comparison):
-
Aliquots of a CAS assay solution are mixed with the siderophore solutions (e.g., 25 µM).[1]
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 630 nm) over time.[7]
-
A decrease in absorbance indicates the removal of iron from the CAS dye by the siderophore. The percentage of iron chelation can be calculated and compared.[1]
-
Comparative Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enterobactin vs. Synthetic Iron Chelators in Research and Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Iron is a double-edged sword. Essential for life-sustaining processes from cellular respiration to DNA synthesis, its excess is profoundly toxic, catalyzing the formation of reactive oxygen species that lead to organ damage. This guide provides an objective, data-driven comparison between enterobactin (B1671361), nature's most formidable iron scavenger, and the leading synthetic iron chelators—Deferoxamine (B1203445), Deferiprone (B1670187), and Deferasirox (B549329)—that form the cornerstone of clinical iron chelation therapy.
The Natural Archetype: Enterobactin
Enterobactin, a cyclic trilactone produced by Gram-negative bacteria such as E. coli, represents the apex of natural iron chelation.[1] Its three catecholate arms grasp ferric iron (Fe³⁺) in a hexadentate, octahedral embrace, forming an exceptionally stable complex.[1] This remarkable affinity allows bacteria to effectively scavenge iron in the severely iron-limited environment of a host, making enterobactin a critical virulence factor.[1][2] The host immune system has co-evolved a countermeasure, lipocalin-2, a protein that sequesters enterobactin to starve invading pathogens of this vital nutrient.[1][2]
The Synthetic Contenders: Clinical Iron Chelators
In contrast to enterobactin's role in iron acquisition, synthetic chelators are engineered for iron removal in clinical conditions of iron overload, such as β-thalassemia and hemochromatosis, which often result from repeated blood transfusions.[3][4] The three most prominent synthetic iron chelators in clinical use are Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX).[4][5] These drugs are designed to bind with free iron in the bloodstream, particularly non-transferrin-bound iron (NTBI), which is directly toxic to tissues, and facilitate its excretion.[6][7]
Quantitative Comparison of Iron Chelators
The efficacy and utility of an iron chelator are determined by its physicochemical properties and clinical performance. The following tables summarize the key quantitative differences between enterobactin and its principal synthetic counterparts.
Table 1: Physicochemical and Binding Properties
| Property | Enterobactin | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Molar Mass ( g/mol ) | 669.55[8] | 560.68 | 139.15 | 373.36 |
| Binding Stoichiometry (Chelator:Fe³⁺) | 1:1 (Hexadentate)[1][3] | 1:1 (Hexadentate)[3] | 3:1 (Bidentate)[3][7][9] | 2:1 (Tridentate)[3] |
| Fe³⁺ Formation Constant (log K) | ~52[1][10] | ~31.5 | Not Available | Not Available |
| pFe³⁺ Value | 35.5 | 26.6[11] | 19.9[11] | High (Value not specified) |
Note: The formation constant (K) represents the affinity of the chelator for iron; a higher value indicates stronger binding. The pFe³⁺ value is the negative logarithm of the free ferric ion concentration at standard conditions (pH 7.4, 1 µM total iron, 10 µM total ligand), providing a more biologically relevant measure of iron binding efficacy.
Table 2: Clinical and Efficacy Parameters
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Administration Route | Subcutaneous/Intravenous Infusion[11][12] | Oral[9][13] | Oral[5][14] |
| Typical Dosage | 30-52 mg/kg/day[15][16] | 72-100 mg/kg/day[11][15] | 20-40 mg/kg/day[16][17][18] |
| Primary Excretion Route | Renal (as Ferrioxamine)[12] | Renal (as Glucuronide metabolite)[9] | Fecal[19] |
| Efficacy on Myocardial Iron | Less effective than DFP[15][20] | More effective than DFO and DFX in some studies[15][20] | Effective; significant improvement in T2* observed[16] |
| Efficacy on Liver Iron (LIC) | Effective[15] | Effective, comparable to DFO[20] | Effective, significant improvement in T2* observed[16] |
| Efficacy on Serum Ferritin (SF) | Effective[15] | Effective, comparable to DFO[20] | Effective, showed significant reduction vs DFO in one meta-analysis[20] |
Signaling and Action Pathways
The mechanisms by which bacteria acquire iron using enterobactin and how clinical chelators remove excess iron from the body are distinct pathways.
Caption: Bacterial iron uptake mediated by enterobactin.
Caption: General mechanism of clinical iron chelators.
Key Experimental Methodologies
Evaluating the performance of iron chelators requires specific, validated assays. Below are the principles and protocols for key experiments.
Chrome Azurol S (CAS) Assay for Siderophore Activity
This colorimetric assay is a universal method for detecting siderophores like enterobactin.
Principle: The CAS assay uses a blue-colored ternary complex of Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent (like HDTMA).[17] When a strong iron chelator (siderophore) is introduced, it removes the iron from the dye complex.[17] This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically or observed as a halo on an agar (B569324) plate.[15][17]
Experimental Protocol (Agar Plate Method):
-
Prepare CAS Agar: A CAS dye solution is carefully prepared by mixing CAS, FeCl₃, and HDTMA. This blue solution is then mixed with autoclaved and cooled agar medium (e.g., LB agar) and poured into petri plates.[15][17] All glassware must be acid-washed to remove trace iron.[15]
-
Inoculation: A small volume (e.g., 10 µL) of the bacterial culture to be tested is spotted onto the center of the CAS agar plate.[15]
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 28°C) for several days (5-7 days).[15]
-
Observation: Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background of the agar.[15] The diameter of the halo can be measured to provide a semi-quantitative assessment of siderophore production.
Caption: Experimental workflow for the CAS agar plate assay.
Cell Viability (Cytotoxicity) Assays
These assays determine the toxicity of chelating agents to cells. The MTT assay is a common example.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cells (e.g., HepG2 liver cells or H9c2 cardiomyocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the iron chelator (e.g., 10 µM to 500 µM) for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of chelator that inhibits 50% of cell viability) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.
Principle: An ITC instrument consists of a reference cell and a sample cell enclosed in an adiabatic jacket. The sample cell contains one of the binding partners (e.g., the chelator), while a syringe is used to make precise, incremental injections of the other binding partner (e.g., Fe³⁺ ions) into the sample cell. The instrument measures the minute temperature changes that occur upon binding and the power required to maintain a zero temperature difference between the sample and reference cells. Each injection results in a heat pulse that is integrated with respect to time to yield the enthalpy of binding. Plotting these enthalpies against the molar ratio of the reactants generates a binding isotherm, which can be analyzed to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion: A Tale of Two Chemistries
The comparative analysis reveals a clear distinction between the natural potency of enterobactin and the clinical utility of synthetic chelators.
-
Enterobactin is the undisputed champion of iron binding, with an affinity for Fe³⁺ that is orders of magnitude higher than any synthetic counterpart.[1] This makes it an invaluable tool in microbiological research and a potential scaffold for developing new antimicrobial agents that target bacterial iron acquisition. However, its role as a bacterial virulence factor and its sequestration by the host protein lipocalin-2 complicate its direct therapeutic use.[1][2]
-
Synthetic Chelators (DFO, DFP, DFX) , while having lower iron affinity than enterobactin, are clinically proven and effective for treating iron overload.[5][11] The development of orally active agents like Deferiprone and Deferasirox has revolutionized treatment, significantly improving patient compliance and quality of life compared to the cumbersome infusions required for Deferoxamine.[13] Clinical data shows nuances in their efficacy, with Deferiprone often favored for cardiac iron removal and Deferasirox offering the convenience of once-daily oral dosing.[15][18]
Future research may focus on creating hybrid chelators that combine the unparalleled binding strength of enterobactin's catecholate moieties with the favorable pharmacological properties and safety profiles of synthetic drugs, opening new avenues for treating both iron overload and infectious diseases.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. ashpublications.org [ashpublications.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Iron Chelation Therapy with Deferiprone and Deferasirox in Iron-Overloaded Patients with Transfusion-Dependent β-Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of deferasirox (Exjade®) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the Iron Chelation Activity of Purified Apo-Enterobactin: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately assessing the iron-chelating potential of compounds is paramount. This guide provides an objective comparison of purified apo-enterobactin (B10823476), a bacterial siderophore, against other iron chelators, supported by experimental data. Detailed methodologies and visual workflows are included to facilitate the validation of its potent iron chelation activity.
Enterobactin (B1671361), a cyclic tricatecholate siderophore produced by Gram-negative bacteria like E. coli, is renowned for having the highest known binding affinity for ferric iron (Fe³⁺) among all known siderophores.[1][2] This remarkable avidity allows bacteria to scavenge this essential nutrient from environments with extremely low iron concentrations, including within a host organism.[1][3] Its unparalleled iron-binding affinity makes it a significant subject of interest for novel antimicrobial strategies and therapeutic applications.[4][5]
Comparative Analysis of Iron Chelation Activity: Enterobactin vs. Deferoxamine
A standard benchmark for evaluating new iron chelators is Deferoxamine (DFO), a clinically approved drug used to treat iron overload.[4][6] Experimental evidence consistently demonstrates the superior iron-chelating capability of enterobactin compared to DFO. The Chrome Azurol S (CAS) assay, a universal colorimetric method for detecting siderophores, is frequently used for this comparison.[1][7] The assay works on the principle of competition: a strong chelator will remove iron from the blue CAS-iron complex, resulting in a color change to orange.[1]
Studies show that enterobactin chelates iron significantly faster and more completely than DFO at the same concentration.[4][8] For instance, at a concentration of 25 µM, enterobactin can achieve 90% iron chelation within 3 hours, whereas DFO only reaches 70% after a full 24 hours.[4] This high efficiency is attributed to its molecular structure and exceptionally high affinity constant for Fe³⁺.[3]
Data Presentation
The following tables summarize the quantitative differences in iron chelation performance between enterobactin and other common iron chelators.
Table 1: Quantitative Comparison of Iron-Binding Affinity
| Parameter | Enterobactin | Deferoxamine (DFO) | Deferasirox (DFX) | Deferiprone (DFP) |
| Type | Catecholate[1] | Hydroxamate[1] | Tridentate Oral Chelator[9] | Bidentate Oral Chelator |
| Iron (Fe³⁺) Binding Affinity Constant (Kf) | 1052 M-1[1][2] | ~1030.6 M-1[1][10] | N/A | N/A |
| Stability Constant (log β) | 52[1][10] | 30.6[1][10] | N/A | ~37[9] |
Table 2: Iron Chelation Efficacy (Liquid CAS Assay)
| Chelator | Concentration | Time | % Iron Chelation |
| Enterobactin | 25 µM | 20 min | ~20%[4] |
| 25 µM | 3 h | 90%[4][8] | |
| 50 µM | N/A | ~84%[11] | |
| Deferoxamine (DFO) | 25 µM | 3 h | <20%[8] |
| 25 µM | 24 h | ~70%[4] |
Table 3: Performance in Iron Removal from Host Proteins
| Parameter | Enterobactin | Deferoxamine (DFO) |
| Iron Removal from Transferrin | Highly effective, preferentially from the N-terminal site.[10] | Less effective directly; may require a shuttle mechanism.[10] |
| Iron Removal from Ferritin | Rapid and efficient iron removal.[10] | Removes iron, often through a more complex mechanism involving autophagy.[10] |
Experimental Protocols
Accurate validation of iron chelation activity requires meticulous experimental procedures. It is crucial to use acid-washed glassware to eliminate trace iron contamination.[12]
Protocol 1: Chrome Azurol S (CAS) Liquid Assay
This quantitative assay measures the percentage of iron chelated by a compound in a liquid format.[4]
1. Preparation of CAS Assay Solution:
-
A detailed, step-by-step protocol for preparing the CAS solution is described by Schwyn and Neilands.[13] The solution contains Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.[13]
2. Assay Procedure:
-
Add 100 µL of the CAS assay solution to each well of a 96-well plate.[4]
-
Add 100 µL of the test sample (e.g., purified this compound or DFO at desired concentrations) to the wells.[4]
-
For the reference well (Ar), use 100 µL of the buffer in which the chelator is dissolved.[4]
-
Incubate the plate at room temperature. Readings can be taken at various time points (e.g., 20 minutes to 24 hours).[4][8]
3. Measurement and Calculation:
-
Measure the absorbance at 630 nm using a spectrophotometer.[14]
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference and As is the absorbance of the sample.[14]
Protocol 2: Purification of this compound (General Workflow)
To accurately test iron chelation, the enterobactin must be in its iron-free (apo) form.[14]
1. Culture and Induction:
-
Grow an enterobactin-producing bacterial strain (e.g., an E. coli mutant unable to transport the ferric-enterobactin complex) in a low-iron minimal medium to induce siderophore production.[15]
2. Extraction:
-
Centrifuge the culture to remove bacterial cells.[16]
-
Acidify the cell-free supernatant to approximately pH 2.0 with a strong acid (e.g., HCl).[15]
-
Extract the acidified supernatant with an organic solvent like ethyl acetate. The enterobactin will move to the organic phase.[15][17]
-
Collect the organic layer and dry it using a rotary evaporator to obtain a crude extract.[16]
3. Chromatographic Purification:
-
Resuspend the crude extract in a minimal volume of an appropriate buffer.
-
Load the sample onto a hydrophobic resin column (e.g., Amberlite™ XAD or C18).[16]
-
Wash the column extensively with an equilibration buffer to remove impurities.
-
Elute the this compound using a high percentage of an organic solvent, such as methanol.[16]
-
The concentration of catechols in the purified fractions can be quantified using the Arnow assay.[15]
Mandatory Visualizations
Experimental Workflow and Logical Comparisons
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Effects of Deferiprone versus Deferoxamine on Growth and Virulence of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siderophore Detection assay [protocols.io]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Synthetic Enterobactin Analogs Versus Native Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Enterobactin (B1671361), a cyclic triserine (B1365512) lactone siderophore produced by many Gram-negative bacteria, stands as a pinnacle of high-affinity iron chelation, playing a crucial role in bacterial survival and pathogenesis.[1][2] Its remarkable ability to sequester ferric iron (Fe³⁺) from the host environment has made its synthetic analogs a focal point of research. These analogs are not only instrumental in dissecting the intricacies of microbial iron transport but also hold immense promise as "Trojan horse" delivery vehicles for antimicrobial agents and imaging probes.[3][4]
This guide provides an objective comparison of the biological activities of prominent synthetic enterobactin analogs against the native apo-form, supported by experimental data. We delve into their performance in key biological assays, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The biological efficacy of synthetic enterobactin analogs is primarily assessed by their ability to promote bacterial growth under iron-deficient conditions and their efficiency in mediating iron uptake. These activities are contingent on the analog's ability to be recognized and transported by the bacterium's native enterobactin uptake machinery. The following tables summarize key quantitative data for several well-characterized analogs in comparison to native enterobactin.
Table 1: FepA Receptor Binding Affinity of Ferric-Enterobactin and Analogs
| Compound | Organism | Binding Affinity (Kd) to FepA | Key Findings |
| Native Ferric-Enterobactin | Escherichia coli | ~0.2 nM - 20 nM[5][6] | The natural ligand, exhibits very high affinity for the FepA receptor.[5][6] |
| Ferric-Enantioenterobactin | Escherichia coli | ~21 nM[6] | The synthetic, left-handed isomer of enterobactin, binds with high affinity but does not efficiently promote iron uptake.[6] |
| Ferric-TRENCAM | Escherichia coli | ~20 nM - 27 nM[6][7] | A synthetic analog with a tripodal amine backbone, shows high binding affinity similar to the native siderophore.[6][7] |
| Ferric-MECAM | Escherichia coli | - | A cyclic analog that promotes growth and protects against colicin B, suggesting interaction with the enterobactin uptake system.[8] |
| Ferric-Hopobactin | - | - | An analog where catechol moieties are replaced by 3,2-HOPO groups, exhibiting lower iron stability.[9] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates stronger binding.
Table 2: Growth Promotion and Iron Uptake of Enterobactin and Analogs
| Compound/Analog | Organism(s) | Biological Activity Metric | Key Findings |
| Native Enterobactin (Apo-form) | E. coli, P. aeruginosa, C. jejuni | Growth Promotion / Iron Uptake | The gold standard for iron acquisition, efficiently promoting growth in siderophore-deficient mutants under iron limitation.[2][3] |
| EntKL | E. coli, P. aeruginosa | Growth Promotion | A biomimetic analog with an attachment point for cargo, showing potent, concentration-dependent growth-promoting effects similar to natural enterobactin.[10] |
| TRENCAM | E. coli | Iron Uptake | Transports iron into E. coli, though the efficiency can be influenced by the specific bacterial strain and experimental conditions.[6] |
| MECAM | E. coli | Growth Promotion / Iron Transport | Promotes growth and transports Fe³⁺ at about half the rate of enterobactin.[8] |
| LICAMS | E. coli | Growth Promotion | A linear analog that supports the growth of E. coli under iron-limiting conditions.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate biological processes and experimental designs is crucial for a comprehensive understanding of the comparative data. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows.
Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.[11][12]
Caption: Experimental workflow for a bacterial growth promotion assay.[13]
Experimental Protocols
Bacterial Growth Promotion Assay
This assay assesses the ability of a siderophore or its analog to support bacterial growth in an iron-limited environment.[13]
a. Materials:
-
Siderophore-deficient bacterial strain (e.g., E. coli ΔentB)
-
Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Stock solutions of this compound and synthetic analogs (of known concentration)
-
Sterile water or buffer for dilutions
b. Procedure:
-
Prepare Inoculum: Culture the siderophore-deficient bacterial strain overnight in a rich medium (e.g., LB broth). Wash the cells twice with sterile, iron-depleted minimal medium to remove any residual iron and siderophores. Resuspend the cells in the iron-depleted medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.[13]
-
Prepare Siderophore Solutions: Prepare serial dilutions of the this compound and analog stock solutions in sterile, iron-depleted minimal medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 100 µM). Include a no-siderophore control (iron-depleted medium only).[13]
-
Set up Microplate: In a 96-well microplate, add 180 µL of the appropriate siderophore dilution to each well. Add 20 µL of the prepared bacterial inoculum to each well.[13]
-
Incubation and Measurement: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) with shaking. Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.[13]
c. Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each condition.
-
Compare the lag phase, exponential growth rate, and final cell density for each siderophore and concentration to determine the relative growth-promoting activity.[13]
Radiolabeled Iron (⁵⁵Fe) Uptake Assay
This assay directly measures the transport of iron into bacterial cells mediated by a siderophore or its analog.[11]
a. Materials:
-
Bacterial strain of interest
-
Iron-deficient minimal medium
-
This compound and synthetic analogs
-
⁵⁵FeCl₃ (radiolabeled ferric chloride)
-
Transport buffer (e.g., MOPS buffer with glucose and chloramphenicol)
-
0.45 µm nitrocellulose filters
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Prepare Radiolabeled Ferric-Siderophore Complexes: In a microcentrifuge tube, mix equimolar amounts of the siderophore (this compound or analog) and FeCl₃. Add ⁵⁵FeCl₃ to the mixture. Incubate at room temperature for 1-2 hours to allow complex formation. Purify the ⁵⁵Fe-siderophore complex using a suitable chromatography method, such as Sephadex LH-20 column chromatography.[11]
-
Prepare Bacterial Cells: Grow the bacterial strain overnight in an iron-rich medium. Subculture the cells into an iron-deficient minimal medium to induce the expression of siderophore uptake systems. Harvest the cells in the mid-logarithmic growth phase by centrifugation. Wash the cells with transport buffer and resuspend to a desired cell density (e.g., OD₆₀₀ of 0.5).[11][14]
-
Initiate Uptake: Initiate the uptake assay by adding a defined concentration of the ⁵⁵Fe-siderophore complex (e.g., 1 µM) to the cell suspension. Incubate the mixture at 37°C with shaking.[11][14]
-
Sample Collection: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.[11][14]
-
Washing and Counting: Rapidly wash the filter with ice-cold transport buffer to remove non-specifically bound radioactivity. Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[11]
c. Data Analysis:
-
Calculate the amount of ⁵⁵Fe taken up by the cells (in pmol) at each time point.
-
Plot the iron uptake over time to determine the initial rate of transport.
-
Transport rates are typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.[11]
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method used to detect the production of siderophores by microorganisms.[15][16][17]
a. Principle: The assay is based on the competition for iron between the strong chelator Chrome Azurol S (in a complex with a detergent) and the siderophore produced by the microorganism. When a siderophore is present, it removes the iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.[16][17]
b. Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃·6H₂O
-
Minimal medium agar (B569324) plates
c. Procedure (for plate assay):
-
Prepare CAS Solution: Prepare a solution of CAS, HDTMA, and FeCl₃ in a PIPES buffer. The final solution will be a deep blue color.[17]
-
Prepare CAS Agar Plates: Autoclave a minimal medium agar and cool it to approximately 50°C. Aseptically add the CAS solution to the molten agar and mix gently to avoid bubbles. Pour the CAS agar into sterile petri dishes and allow them to solidify.[15][18]
-
Inoculate Plates: Spot-inoculate the bacterial strains to be tested onto the surface of the CAS agar plates.
-
Incubate: Incubate the plates at the optimal growth temperature for the bacteria for 24-72 hours.
d. Data Analysis:
-
Observe the plates for the formation of a colored halo around the bacterial colonies. An orange, yellow, or purple halo against the blue background indicates siderophore production.[15][18]
-
The diameter of the halo can be measured to provide a semi-quantitative estimation of the amount of siderophore produced.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of ferric enterobactin binding and cooperativity of transport in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron supply to Escherichia coli by synthetic analogs of enterochelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Siderophore Detection assay [protocols.io]
The Stealth Siderophore: A Head-to-Head Comparison of Enterobactin and Salmochelin in Bacterial Iron Acquisition
In the microscopic arms race between bacterial pathogens and their hosts, the battle for iron is paramount. Iron is an essential cofactor for numerous cellular processes, but its availability within a host is severely restricted. To overcome this, many Gram-negative bacteria, including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae, deploy high-affinity iron chelators called siderophores.
Among the most powerful of these is enterobactin (B1671361) (Ent) , a molecule with the highest known affinity for ferric iron (Fe³⁺).[1][2] However, the mammalian innate immune system has co-evolved a direct countermeasure: Lipocalin 2 (Lcn2) , also known as siderocalin. Lcn2 is a host-defense protein that specifically captures and sequesters enterobactin, preventing bacteria from utilizing it to acquire iron.[3][4]
In a remarkable feat of evolutionary adaptation, some pathogenic bacteria have developed a modified, "stealth" version of enterobactin called salmochelin (Sal) .[2][5] By adding glucose molecules to the enterobactin scaffold, these pathogens created a siderophore that is invisible to Lipocalin 2, allowing them to effectively acquire iron and evade a key component of the host's innate immunity.[2][4] This guide provides a detailed comparison of enterobactin and salmochelin, supported by experimental data, for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The fundamental difference between enterobactin and salmochelin lies in their interaction with the host immune protein Lcn2, which dictates their effectiveness in a host environment. While both are exceptional at binding iron, their performance in biological systems diverges significantly.
| Parameter | Enterobactin | Salmochelin |
| Structure | Cyclic trimer of 2,3-dihydroxybenzoyl-L-serine | C-glucosylated derivative of enterobactin[2] |
| Molecular Formula | C₃₀H₂₇N₃O₁₅[6] | C₄₂H₄₇N₃O₂₅ (Salmochelin S4, diglucosylated)[7] |
| Iron (Fe³⁺) Affinity (K) | ~10⁵² M⁻¹ (Highest known siderophore affinity)[1] | Not precisely quantified, but structurally implied to be very high |
| Binding to Lipocalin 2 (Lcn2) | High affinity; effectively sequestered[3][4] | No significant binding; evades sequestration[2][4][8] |
| Primary Bacterial Receptor | FepA[9] | IroN[9] |
| Genetic Locus | ent gene cluster[10] | ent cluster + iroA gene cluster[4] |
Table 1. Physicochemical and functional properties of enterobactin and salmochelin.
| Experimental System | Enterobactin Performance | Salmochelin Performance | Key Finding |
| In Vitro Growth of K. pneumoniae (with Lcn2) | Growth is significantly inhibited[1] | Growth is sustained[1] | Salmochelin allows bacteria to overcome Lcn2-mediated iron starvation. |
| In Vitro Growth Inhibition of S. aureus | IC₅₀: 5-10 µM[9][11] | IC₅₀: 2-5 µM (as Salmochelin S4)[9][11] | Both can inhibit Gram-positive bacteria, with salmochelin being more potent. |
| Ex Vivo Growth of K. pneumoniae (in human ascites) | High relative activity in promoting growth | Lower relative activity than enterobactin | In the absence of Lcn2, enterobactin's intrinsic properties may be more efficient.[12] |
| In Vivo Murine Infection Model (K. pneumoniae) | Ent-dependent strains are attenuated in Lcn2+/+ mice[1] | Sal-producing strains maintain virulence in Lcn2+/+ mice[1] | Evasion of Lcn2 is a critical virulence factor in vivo. |
Table 2. Comparative performance of enterobactin and salmochelin in biological systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to compare enterobactin and salmochelin.
Protocol 1: Determination of Siderophore-Lipocalin 2 Binding Affinity by Surface Plasmon Resonance (SPR)
This method measures the real-time binding interaction between a protein immobilized on a sensor chip and a ligand flowed over the surface.
-
Immobilization of Lipocalin 2 (Lcn2):
-
Use a CM5 sensor chip, which has a carboxymethylated dextran (B179266) matrix.[13]
-
Activate the chip surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7-10 minutes.[13]
-
Inject recombinant Lcn2 (e.g., 50 µg/mL in an appropriate buffer like HBS-EP) over the activated surface to allow for covalent coupling.[13]
-
Quench any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).[13]
-
A reference flow cell should be prepared similarly but without Lcn2 immobilization to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of apo-enterobactin (B10823476) and apo-salmochelin in running buffer (e.g., HBS-EP). Concentrations should span a range appropriate for the expected dissociation constant (Kd), for example, from low nM to µM.
-
Inject the siderophore solutions over both the Lcn2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[14]
-
Monitor the association phase during injection and the dissociation phase as running buffer flows over the chip.[14]
-
After each cycle, regenerate the chip surface to remove bound siderophore using a pulse of a mild denaturant, such as 50 mM NaOH.[13]
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active cell signal to obtain the specific binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[14]
-
Protocol 2: Bacterial Growth Promotion Assay in Iron-Limited Media
This assay assesses the ability of a siderophore to provide iron to bacteria in an environment mimicking the iron-starved conditions of a host.
-
Preparation of Media and Inoculum:
-
Prepare an iron-depleted minimal medium (e.g., M9 minimal medium).[15] To ensure iron limitation, treat the medium with an iron chelator like 2,2'-dipyridyl (e.g., 200 µM).[7]
-
Culture the bacterial strain of interest (e.g., an E. coli mutant unable to synthesize its own siderophores) overnight in a nutrient-rich medium (e.g., LB broth).
-
Harvest the cells by centrifugation, wash them twice with an iron-free buffer (e.g., saline) to remove stored iron and residual media, and resuspend to a standardized optical density (OD₆₀₀).[15]
-
-
Assay Setup:
-
In a 96-well microplate, add the iron-depleted medium to each well.
-
Create experimental groups by adding:
-
Enterobactin (e.g., 1 µM final concentration).
-
Salmochelin (e.g., 1 µM final concentration).
-
Enterobactin + Lcn2 (e.g., 1 µM Ent + 5 µM Lcn2).
-
Salmochelin + Lcn2 (e.g., 1 µM Sal + 5 µM Lcn2).
-
No siderophore control.
-
-
Inoculate each well with the washed bacterial suspension to a final OD₆₀₀ of ~0.05.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking.
-
Measure bacterial growth by monitoring the OD₆₀₀ at regular intervals (e.g., every hour for 18-24 hours) using a microplate reader.
-
Protocol 3: Murine Model of Systemic Bacterial Infection
Animal models are critical for evaluating the role of siderophores in virulence in vivo.
-
Animal and Bacterial Preparation:
-
Use an appropriate mouse strain (e.g., C57BL/6 for wild-type vs. Lcn2-deficient comparisons, or BALB/c).[5][6]
-
If required for the model, induce neutropenia with an immunosuppressant like cyclophosphamide (B585) (e.g., 3 mg intraperitoneal injection 3 days prior to infection).[16]
-
Culture the bacterial strains (e.g., wild-type, ΔentB mutant [unable to make Ent or Sal], and ΔiroB mutant [makes Ent but not Sal]) to mid-log phase, wash, and dilute in sterile saline to the desired inoculum concentration (e.g., 1 x 10⁷ CFU/mL).[6]
-
-
Infection and Monitoring:
-
Assessment of Bacterial Burden:
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.[6]
-
Aseptically harvest organs such as the spleen, liver, and kidneys.[6]
-
Weigh each organ and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenates and plate them on appropriate agar (B569324) (e.g., LB agar) to determine the number of colony-forming units (CFU) per gram of tissue.[5]
-
-
Data Analysis:
-
Compare the CFU/gram of tissue between groups of mice infected with the different bacterial strains. A significant reduction in bacterial burden for an Ent-only producing strain in wild-type mice compared to Lcn2-deficient mice would demonstrate the efficacy of Lcn2-mediated immunity.
-
Mandatory Visualizations
Diagrams are provided to clarify the structural differences, host-pathogen interactions, and experimental designs related to enterobactin and salmochelin.
Caption: Chemical structures of Enterobactin and Salmochelin S4.
Caption: Host-pathogen interaction for Enterobactin and Salmochelin.
Caption: Workflow for in vivo comparison of siderophore efficacy.
Conclusion
The comparison between enterobactin and salmochelin provides a classic example of the co-evolutionary battle between pathogen and host. Enterobactin represents a pinnacle of biochemical efficiency for iron scavenging, but this very potency led to the evolution of a specific host countermeasure in Lipocalin 2. Salmochelin, the glucosylated "stealth" variant, demonstrates a sophisticated bacterial strategy to circumvent this targeted immune defense.[4][8] For researchers, this dynamic highlights a critical aspect of bacterial virulence. For drug development professionals, the specificity of these iron uptake systems offers attractive targets for novel "Trojan horse" antibiotic strategies, where drugs are conjugated to siderophores to gain entry into pathogenic bacteria.[7][9] Understanding the nuances of both enterobactin's raw affinity and salmochelin's immune evasion is crucial for developing therapies that can effectively combat adaptable and resilient bacterial pathogens.
References
- 1. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 2. Bacterial Siderophores That Evade or Overwhelm Lipocalin 2 Induce Hypoxia Inducible Factor 1α and Proinflammatory Cytokine Secretion in Cultured Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron metabolism at the host pathogen interface: lipocalin 2 and the pathogen-associated iroA gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Siderophore-Mediated Iron Acquisition Plays a Critical Role in Biofilm Formation and Survival of Staphylococcus epidermidis Within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterobactin- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipocalin-2 resistance of Salmonella enterica serotype Typhimurium confers an advantage during life in the inflamed intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special conditions allow binding of the siderophore salmochelin to siderocalin (NGAL-lipocalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]
- 12. Aerobactin, but not yersiniabactin, salmochelin, or enterobactin, enables the growth/survival of hypervirulent (hypermucoviscous) Klebsiella pneumoniae ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | AI-assisted design of ligands for lipocalin-2 [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
The Gold Standard and the Contenders: Apo-Enterobactin's Efficacy in Iron Removal from Transferrin
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate dance of iron metabolism, the ability of a chelating agent to efficiently remove iron from the transport protein transferrin is a critical measure of its potential therapeutic efficacy. For researchers in hematology, oncology, and infectious diseases, understanding the kinetics and mechanisms of this process is paramount for the development of novel treatments for iron overload disorders and innovative antimicrobial strategies. This guide provides a comprehensive comparison of the iron-removing efficacy of apo-enterobactin (B10823476), nature's most potent siderophore, with clinically established synthetic iron chelators: deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX).
At a Glance: Comparative Efficacy
This compound, the iron-free form of the siderophore produced by various bacteria, demonstrates remarkable efficiency in sequestering iron from transferrin. This is primarily attributed to its exceptionally high affinity for ferric iron (Fe³⁺). The following tables summarize the available quantitative and qualitative data, offering a clear comparison of this compound's performance against its synthetic counterparts.
| Chelator | Iron Binding Affinity (log K) | Efficacy in Transferrin Iron Removal | Key Findings |
| This compound | ~52[1] | High | Rapidly removes iron from transferrin, showing a preference for the N-terminal iron-binding site.[1] |
| Deferoxamine (DFO) | ~30.6[1] | Low (Directly) | Ineffective at directly removing iron from transferrin under typical in vitro conditions; often requires a "shuttle" molecule.[1] |
| Deferiprone (DFP) | ~20 | Moderate to High | Can effectively remove iron from transferrin.[2][3] It can also act as a shuttle to transfer iron to other chelators like DFO.[4] |
| Deferasirox (DFX) | ~36 | High (in vivo) | Clinically effective at reducing non-transferrin-bound iron (NTBI), though direct in vitro kinetic data on transferrin iron removal is less available.[5] |
Quantitative Kinetics of Iron Removal from Diferric Transferrin
The rate at which a chelator can remove iron from transferrin is a key performance indicator. The following table presents available kinetic data for a direct comparison. It is important to note that experimental conditions can significantly influence these rates.
| Chelator | Maximum Rate Constant (kmax) (min-1) | Second-Order Rate Constant (k2) (M-1min-1) | Experimental Conditions |
| This compound | 2.07 x 10-2[2] | 2.3 x 102 | 37°C, pH 7.4 (Tris buffer)[2] |
| Deferoxamine (DFO) | Negligible | Not applicable | Under the same conditions as enterobactin, no significant iron removal was observed.[2] |
| Deferiprone (DFP) | 8.12 x 10-2[2] | 1.1 x 102 | 37°C, pH 7.4 (Tris buffer)[2] |
| Deferasirox (DFX) | Data not available | Data not available | Directly comparable in vitro kinetic data is not readily available in the reviewed literature. |
Experimental Protocols
A fundamental understanding of the methodologies used to generate this comparative data is crucial for its interpretation and for designing future experiments.
Spectrophotometric Assay for Iron Removal from Transferrin
This method is widely used to monitor the kinetics of iron removal from transferrin by a chelating agent.
Principle: The transfer of iron from transferrin to the chelator is monitored by observing the change in the visible absorption spectrum. The iron-transferrin complex has a characteristic absorbance maximum around 465-470 nm. As the iron is removed, this absorbance decreases. If the resulting iron-chelator complex has a distinct absorbance, its formation can also be monitored.
Materials:
-
Apo-transferrin
-
Ferric chloride (FeCl₃) or Ferric Nitrilotriacetate (FeNTA) solution
-
Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Chelating agent stock solution (this compound, DFO, DFP, DFX)
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Holo-transferrin (Diferric Transferrin):
-
Dissolve apo-transferrin in the buffer.
-
Slowly add a slight molar excess (typically 2.1 to 2.5 equivalents) of FeNTA or FeCl₃ solution to the apo-transferrin solution while stirring.
-
Incubate the solution at room temperature for at least 1 hour to ensure complete iron binding.
-
Remove any unbound iron by dialysis against the buffer or by using a desalting column.
-
Determine the concentration and iron saturation of the prepared holo-transferrin spectrophotometrically.
-
-
Kinetic Measurement:
-
Equilibrate the holo-transferrin solution and the chelator solution to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the chelator to the holo-transferrin solution.
-
Immediately begin monitoring the change in absorbance at 465 nm (for transferrin-iron) or the wavelength corresponding to the maximum absorbance of the iron-chelator complex.
-
Record the absorbance at regular time intervals until the reaction reaches completion or for a predetermined duration.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data versus time to a single exponential decay function: At = A∞ + (A0 - A∞)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
To determine the second-order rate constant (k2), experiments are performed with varying concentrations of the chelator (in large excess over transferrin). The kobs values are then plotted against the chelator concentration. The slope of this plot gives the second-order rate constant.
-
For chelators that exhibit saturation kinetics, the data can be fitted to the Michaelis-Menten equation to determine the maximum rate constant (kmax).
-
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetics of iron removal from transferrin.
Caption: Proposed mechanism of iron removal from transferrin by a strong chelator.
Conclusion
The data presented in this guide underscore the exceptional ability of this compound to remove iron from transferrin, surpassing the direct iron-removing capacity of the clinically used chelator deferoxamine and showing comparable or superior kinetics to deferiprone in in vitro studies. While deferasirox is clinically effective in managing systemic iron overload, a direct comparison of its in vitro kinetics of iron removal from transferrin with this compound requires further investigation.
For researchers and drug development professionals, these findings highlight the potential of siderophore-based strategies in designing new therapeutic agents. The detailed experimental protocol provided serves as a foundational method for conducting further comparative studies to elucidate the efficacy of novel iron chelators. The continued exploration of these powerful natural and synthetic compounds will undoubtedly pave the way for advancements in the treatment of iron-related disorders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. munstermom.tripod.com [munstermom.tripod.com]
- 3. Fast biological iron chelators: kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelator-facilitated removal of iron from transferrin: relevance to combined chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enterobactin Uptake in Wild-Type vs. Mutant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Iron is a critical nutrient for bacterial survival and pathogenesis. However, its bioavailability in host environments is extremely low. To overcome this, many Gram-negative bacteria, such as Escherichia coli, synthesize and secrete high-affinity iron chelators called siderophores. Enterobactin (B1671361) is one of the most powerful siderophores known, capable of scavenging ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[1][2]
The subsequent uptake of the iron-laden enterobactin (ferric-enterobactin) is a tightly regulated and complex process, making it an attractive target for novel antimicrobial strategies. By comparing the efficient iron acquisition system of wild-type bacteria with the impaired systems of specific mutant strains, researchers can elucidate the function of key proteins in this pathway and identify potential vulnerabilities for therapeutic intervention. This guide provides a comparative analysis of enterobactin uptake, supported by experimental data and detailed protocols.
The Enterobactin-Mediated Iron Uptake Pathway in Wild-Type Bacteria
In wild-type E. coli, the acquisition of iron via enterobactin is a multi-step process involving biosynthesis, secretion, iron chelation, and a sophisticated transport system to bring the ferric-enterobactin complex back into the cell.
-
Biosynthesis and Secretion : Enterobactin is synthesized in the cytoplasm by enzymes encoded by the ent gene cluster.[1] It is then secreted into the extracellular environment.
-
Iron Scavenging : In the environment, enterobactin binds to ferric iron (Fe³⁺) with an exceptionally high affinity.[1]
-
Outer Membrane Transport : The ferric-enterobactin complex is recognized and bound by the specific outer membrane receptor protein, FepA.[3][4] The transport across the outer membrane into the periplasm is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces energy from the cytoplasmic membrane.[4][5]
-
Periplasmic Transport : Once in the periplasm, the complex is captured by the periplasmic binding protein, FepB.[3][4]
-
Inner Membrane Transport : FepB delivers the ferric-enterobactin to an inner membrane ATP-binding cassette (ABC) transporter, consisting of proteins FepD and FepG.[4][5]
-
Cytoplasmic Processing : In the cytoplasm, the esterase Fes hydrolyzes the enterobactin molecule, releasing the iron. The iron is then reduced to its ferrous form (Fe²⁺) for cellular use.
This entire system is tightly regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur represses the transcription of the ent and fep genes, shutting down the system.[1][3][5]
Impact of Mutations on Enterobactin Uptake
Mutations in the genes encoding any of the key transport proteins can severely impair or completely block enterobactin uptake. This leads to iron starvation under iron-limiting conditions and can increase the bacterium's susceptibility to other environmental stresses.
-
Δent mutants : Strains with mutations in the ent biosynthesis genes are unable to produce enterobactin. They cannot grow in iron-deficient media unless it is supplemented with enterobactin or another usable siderophore.[5]
-
ΔfepA mutants : Lacking the outer membrane receptor, these mutants cannot initiate the uptake of ferric-enterobactin. They exhibit a significant growth defect in iron-limited media supplemented with enterobactin.[6]
-
ΔtonB, ΔexbB, ΔexbD mutants : Mutations in the TonB complex prevent the energy transduction required for transport across the outer membrane. These mutants are unable to take up ferric-enterobactin, even with a functional FepA receptor.[5]
-
ΔfepB, ΔfepD, ΔfepG mutants : These strains can transport ferric-enterobactin across the outer membrane, but cannot move it into the cytoplasm. Studies have shown that in ΔfepB mutants, ferric-enterobactin may enter the periplasm but then leaks back out of the cell via the TolC efflux pump.[4]
-
Δfes mutants : These mutants can transport ferric-enterobactin into the cytoplasm but cannot efficiently release the iron from the siderophore, leading to a state of functional iron deficiency.[7]
Quantitative Data Comparison: Wild-Type vs. Mutant Strains
The functional differences between wild-type and mutant strains can be quantified using various experimental assays. The table below summarizes typical results.
| Strain | Gene Function | Growth in Iron-Limited Medium | ⁵⁹Fe-Enterobactin Uptake Rate | Phenotype/Sensitivity |
| Wild-Type | All genes functional | Normal growth | High | Baseline sensitivity |
| ΔentA | Enterobactin biosynthesis | No growth | N/A (cannot produce enterobactin) | Unable to scavenge iron efficiently.[5] |
| ΔfepA | Outer membrane receptor | No growth | Negligible | Cannot utilize exogenous enterobactin.[1][6] |
| ΔtonB | Energy transduction | No growth | Negligible | Increased sensitivity to copper stress.[5] |
| ΔfepB | Periplasmic binding protein | Severely impaired growth | Very low / Negligible | Increased sensitivity to certain antimicrobial peptides.[7] |
| ΔfepD/G | Inner membrane transporter | Severely impaired growth | Very low / Negligible | Increased sensitivity to certain antimicrobial peptides.[7] |
| Δfes | Enterobactin esterase | Impaired growth | Accumulates ferric-enterobactin | Functional iron deficiency; hypersensitive to antimicrobial peptide wrwycr.[7] |
Experimental Protocols
Bacterial Growth Promotion Assay
This assay assesses the ability of a bacterial strain to utilize enterobactin as an iron source for growth in an iron-limited environment.
Objective : To compare the growth of wild-type and mutant strains in an iron-deficient medium supplemented with enterobactin.
Protocol :
-
Prepare Bacterial Inoculum : Grow wild-type and mutant bacterial strains overnight in an iron-rich medium (e.g., LB broth).
-
Iron Starvation : Wash the cells multiple times with an iron-free saline solution to remove stored iron and the rich medium.
-
Growth Assay Setup : In a 96-well microplate, add an iron-deficient minimal medium (e.g., M9 or MOPS minimal medium) to each well. To create strongly iron-limiting conditions, a chelator like 2,2'-dipyridyl (DP) can be added.[8]
-
Supplementation : Add enterobactin to designated wells at a final concentration of approximately 1 µM.[6] Include negative controls (no enterobactin) and positive controls (medium supplemented with a readily available iron source like FeCl₃ or FeSO₄).[6][9]
-
Inoculation : Inoculate the wells with the washed bacterial suspension to a final optical density at 600 nm (OD₆₀₀) of ~0.01.[9]
-
Incubation : Incubate the plate at 37°C with shaking.
-
Monitor Growth : Measure the OD₆₀₀ at regular intervals over 16-24 hours using a microplate reader to generate growth curves.[8][9]
Radioactive Iron (⁵⁹Fe) Uptake Assay
This assay directly measures the rate of iron transport into the bacterial cells using radio-labeled ferric-enterobactin.
Objective : To quantify and compare the rate of ferric-enterobactin transport across the cell envelope in wild-type and mutant strains.
Protocol :
-
Preparation of ⁵⁹Fe-Enterobactin : Mix equimolar amounts of enterobactin and FeCl₃ in a microcentrifuge tube. Add ⁵⁹FeCl₃ to the mixture and incubate at room temperature for 1-2 hours to allow the formation of the ⁵⁹Fe-enterobactin complex.[9]
-
Bacterial Cell Culture : Grow wild-type and mutant strains in an iron-deficient minimal medium to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8) to induce the expression of the siderophore uptake systems.[9]
-
Cell Preparation : Harvest the cells by centrifugation, wash them with an ice-cold buffer (e.g., MOPS medium), and resuspend them to a desired cell density.[9]
-
Initiate Uptake : Start the experiment by adding the ⁵⁹Fe-enterobactin complex to the cell suspension. Incubate the mixture at 37°C with shaking.[9]
-
Time Points : At specific time intervals (e.g., 1, 2, 5, 10 minutes), take aliquots of the cell suspension.
-
Separation : Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane to separate the cells from the medium containing unincorporated ⁵⁹Fe-enterobactin.
-
Washing : Rapidly wash the filter with ice-cold buffer to remove any non-specifically bound radioactivity.[9]
-
Measurement : Measure the radioactivity retained on the filter, which corresponds to the amount of iron taken up by the cells, using a scintillation counter.[9]
-
Data Analysis : Calculate the amount of iron taken up (in pmol) at each time point. The initial rate of transport is determined from the slope of the uptake curve and is typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.[9]
References
- 1. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genome-wide screen reveals the involvement of enterobactin-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Anti-Enterobactin Antibodies Demonstrate Cross-Reactivity with Apo- and Holo-Forms, with Enhanced Binding to the Iron-Complexed Siderophore
A study has revealed that polyclonal anti-enterobactin IgG antibodies exhibit binding to both the iron-free (apo) and iron-bound (holo) forms of enterobactin (B1671361). Notably, the antibodies demonstrated enhanced reactivity with the ferric enterobactin (FeEnt) complex, a crucial aspect for researchers developing immunoassays and targeted therapies against this key bacterial siderophore.
Scientists investigating the immunogenicity of enterobactin, a primary siderophore utilized by various Gram-negative bacteria for iron acquisition, have found that antibodies raised against a keyhole limpet hemocyanin (KLH)-enterobactin conjugate can recognize both the apo- and holo-forms of the molecule. This cross-reactivity is a significant finding for the development of diagnostic tools and therapeutic agents aimed at disrupting bacterial iron uptake.
The study, which aimed to develop a novel enterobactin conjugate vaccine, assessed the binding specificity of the resulting rabbit antiserum against enterobactin and its derivatives using a specially developed enzyme-linked immunosorbent assay (ELISA). The results indicated that the anti-enterobactin antibodies not only bind to the apo-enterobactin (B10823476) but show a heightened binding capacity for the ferric enterobactin complex.[1][2]
Comparative Binding of Anti-Enterobactin Antibodies
An indirect ELISA was employed to quantify the binding of the anti-enterobactin antiserum to various forms of enterobactin. The results, summarized in the table below, show a comparative analysis of the antibody reactivity.
| Antigen Coated on ELISA Plate | Antibody Binding (Normalized OD)¹ | Key Observation |
| This compound (Ent) | Comparable | The antibodies effectively recognize the iron-free form of enterobactin. |
| Ferric Enterobactin (FeEnt) | Enhanced | A statistically significant increase in binding to the iron-complexed form was observed (P = 0.053).[2] |
¹Qualitative comparison based on graphical data presented in the source study. Optical Density (OD) is a measure of antibody binding.
Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of anti-enterobactin antibodies.
Detailed Experimental Protocols
The following protocol is a summary of the indirect ELISA method used to determine the cross-reactivity of anti-enterobactin antibodies.
1. Antigen Coating:
-
ELISA plates were directly coated with 10 nmol/well of either this compound or ferric enterobactin.[2]
-
A unique coating method was developed to facilitate the binding of these small hydrophobic molecules to the plate surface.[2]
2. Blocking:
-
After coating, the plates were washed and blocked to prevent non-specific binding of antibodies. The specific blocking buffer used was not detailed in the provided information.
3. Primary Antibody Incubation:
-
Rabbit antiserum containing anti-enterobactin antibodies was diluted 4,096-fold and added to the wells.[2]
-
The plate was incubated to allow the primary antibodies to bind to the coated antigens.
4. Secondary Antibody Incubation:
-
After washing away the unbound primary antibodies, a goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added at a 1:1,000 dilution.[2]
-
The plate was incubated for 1 hour.[2]
5. Detection:
-
The plate was washed again to remove unbound secondary antibodies.
-
A suitable HRP substrate (e.g., TMB) was added to the wells, and the colorimetric reaction was allowed to develop.
-
The optical density (absorbance) was measured using an ELISA plate reader to quantify the amount of bound antibody.
This comprehensive analysis provides valuable insights for researchers in microbiology, immunology, and drug development, highlighting the potential of these antibodies to target both forms of enterobactin, which could lead to more effective strategies for combating bacterial infections.
References
Safety Operating Guide
Personal protective equipment for handling apo-Enterobactin
Essential Safety and Handling Guide for apo-Enterobactin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures detail the necessary personal protective equipment (PPE), operational steps for handling, and proper disposal methods to ensure a safe laboratory environment.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has been assigned a health, fire, and reactivity rating of 0 by both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS), indicating minimal risk. However, as a standard practice when handling any chemical in a laboratory setting, appropriate PPE should always be utilized to prevent potential exposure and contamination.[1][2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. While the compound is non-hazardous, this equipment provides a necessary barrier during routine laboratory operations.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from potential splashes or airborne particles.[1][3] |
| Hand Protection | Disposable Gloves | Nitrile | Prevents skin contact and contamination of the sample.[1][2][4] |
| Body Protection | Lab Coat | Standard laboratory coat | Shields skin and personal clothing from accidental spills.[1][2][3][4] |
| Foot Protection | Closed-toe Shoes | Sturdy, non-perforated | Protects feet from spills and dropped objects.[1][4] |
Operational and Disposal Plans
The following step-by-step protocols ensure the safe handling and disposal of this compound.
Experimental Protocol: Handling this compound
-
Preparation : Before handling, ensure the workspace is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.
-
Donning PPE : Put on a lab coat, safety glasses with side shields, and nitrile gloves. Ensure long hair is tied back.
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a designated area, such as a weigh boat on a calibrated analytical balance.
-
To reconstitute, use a suitable solvent as specified by the supplier, such as Dimethyl sulfoxide (B87167) (DMSO) or Methanol.[5]
-
-
During Use : Handle solutions with care to avoid splashes. If any amount of the substance comes into contact with skin, wash the affected area thoroughly with water.
-
Storage : Store this compound in a sealed container at -20°C for long-term stability.[5][6]
-
Doffing PPE : Remove gloves first, followed by the lab coat. Wash hands thoroughly after handling is complete.
Disposal Plan
As this compound is a non-hazardous biochemical, it can be disposed of as general laboratory waste, provided it has not been mixed with any hazardous materials.[7][8][9]
-
Uncontaminated Waste : Dispose of unused solid this compound and any lab materials (e.g., weigh boats, pipette tips) that are not contaminated with hazardous substances in the general non-hazardous solid waste stream.
-
Contaminated Waste : If this compound has been mixed with hazardous chemicals or biological agents, it must be disposed of in accordance with the disposal guidelines for those hazardous materials.
-
Empty Containers : Empty containers should be rinsed with an appropriate solvent, and the rinsate disposed of according to institutional guidelines. The empty, rinsed container can then be discarded as general waste.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. This compound | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Medical Waste Disposal - Hazards of biomedical waste [wenaturalists.com]
- 8. Health-care waste [who.int]
- 9. blog.mywastesolution.com [blog.mywastesolution.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
